Product packaging for Met-Enkephalin-Arg-Phe(Cat. No.:CAS No. 73024-95-0)

Met-Enkephalin-Arg-Phe

カタログ番号: B1345610
CAS番号: 73024-95-0
分子量: 877.0 g/mol
InChIキー: KTQKWSPZOZKAEE-LJADHVKFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Met-enkephalin-Arg-Phe is an organic molecular entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H56N10O9S B1345610 Met-Enkephalin-Arg-Phe CAS No. 73024-95-0

特性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56N10O9S/c1-62-20-18-32(39(58)50-31(13-8-19-46-42(44)45)38(57)52-34(41(60)61)23-27-11-6-3-7-12-27)51-40(59)33(22-26-9-4-2-5-10-26)49-36(55)25-47-35(54)24-48-37(56)30(43)21-28-14-16-29(53)17-15-28/h2-7,9-12,14-17,30-34,53H,8,13,18-25,43H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,44,45,46)/t30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQKWSPZOZKAEE-LJADHVKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N10O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

877.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73024-95-0
Record name Enkephalin-met, arg(6)-phe(7)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Endogenous Heptapeptide Met-Enkephalin-Arg-Phe: A Technical Guide to its Discovery, Pharmacology, and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Met-Enkephalin-Arg-Phe (MERF), a heptapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is an endogenous opioid peptide derived from the precursor protein proenkephalin A. Since its discovery, MERF has been the subject of considerable research due to its unique pharmacological profile and physiological effects, distinct from its pentapeptide relative, Met-enkephalin. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to MERF. It includes detailed experimental protocols for its isolation, quantification, and characterization, along with a summary of its quantitative physiological and receptor binding data. Furthermore, this guide elucidates the signaling pathways activated by MERF through diagrams and detailed descriptions, offering a valuable resource for researchers in the fields of neuropharmacology, peptide chemistry, and drug development.

Discovery and History

The journey to the discovery of this compound is intrinsically linked to the broader exploration of endogenous opioid peptides. Following the identification of the pentapeptides Met-enkephalin and Leu-enkephalin in 1975, scientists hypothesized the existence of larger precursor molecules.[1][2] This led to the investigation of tissues known to be rich in opioid activity, such as the adrenal medulla.

In 1979, researchers from the Roche Institute of Molecular Biology isolated and sequenced a novel opioid heptapeptide from bovine adrenal medullary granules.[3][4] This peptide was identified as Tyr-Gly-Gly-Phe-Met-Arg-Phe, an extended version of Met-enkephalin with an Arg-Phe tail at the C-terminus.[3] The discovery of MERF provided crucial evidence for the existence of a common precursor for enkephalins, later identified as proenkephalin A. Subsequent studies confirmed the presence of MERF in other tissues, including the striatum and spinal cord, suggesting its role as a neurotransmitter or neuromodulator in the central nervous system.

Quantitative Data

The following tables summarize the key quantitative data related to the physiological effects and receptor binding profile of this compound.

ParameterValueSpeciesAdministration RouteReference
Analgesic Potency (ED50)8 times more potent than Met-enkephalinMouseIntracerebroventricular
Plasma CorticosteroneIncreased levels observedMouseIntracerebroventricular

Table 1: In Vivo Physiological Effects of MERF

Receptor SubtypeBinding Affinity (Ki/IC50)Assay TypeTissue/Cell LineReference
Mu (μ) OpioidModerate AffinityRadioligand BindingRat Brain
Delta (δ) OpioidHigh AffinityRadioligand BindingRat Brain
Kappa (κ) OpioidHigh AffinityRadioligand BindingRat Brain

Table 2: Receptor Binding Profile of MERF (Note: Specific Ki/IC50 values for MERF are not consistently reported in the literature; the table reflects the general consensus on its receptor affinity.)

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Isolation of MERF from Bovine Adrenal Medulla

This protocol is based on the original method described by Stern et al. (1979).

  • Tissue Homogenization: Fresh bovine adrenal medullae are homogenized in an acidic solution (e.g., 1 M acetic acid with protease inhibitors) to inactivate endogenous proteases and extract peptides.

  • Centrifugation: The homogenate is centrifuged at high speed to remove cellular debris.

  • Acid Precipitation: Proteins in the supernatant are precipitated using trichloroacetic acid (TCA).

  • Ether Extraction: The TCA is removed from the supernatant by repeated extractions with diethyl ether.

  • Gel Filtration Chromatography: The crude peptide extract is subjected to gel filtration chromatography (e.g., using Sephadex G-75) to separate peptides based on their molecular weight. Fractions corresponding to the molecular weight of MERF (approximately 900 Da) are collected.

  • High-Performance Liquid Chromatography (HPLC): The collected fractions are further purified by reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile in an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid).

  • Detection and Quantification: The peptide elution is monitored by UV absorbance at 210-220 nm. Fractions containing the purified MERF are collected, and the peptide concentration can be determined by amino acid analysis.

Radioimmunoassay (RIA) for MERF

This protocol is a generalized procedure based on methods developed for enkephalin RIAs.

  • Antibody Production: Antibodies specific to MERF are raised in rabbits by immunization with a MERF-carrier protein conjugate.

  • Radiolabeling: Synthetic MERF is radiolabeled, typically with Iodine-125, to serve as the tracer.

  • Standard Curve Generation: A standard curve is prepared by incubating known amounts of unlabeled MERF with a fixed amount of anti-MERF antibody and radiolabeled MERF.

  • Sample Preparation: Biological samples (e.g., tissue extracts, cerebrospinal fluid) are appropriately diluted.

  • Competitive Binding: The prepared samples are incubated with the anti-MERF antibody and radiolabeled MERF. The endogenous MERF in the sample competes with the radiolabeled MERF for binding to the antibody.

  • Separation of Bound and Free Tracer: The antibody-bound tracer is separated from the free tracer, often by precipitation with a secondary antibody or protein A/G beads.

  • Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of MERF in the sample is determined by comparing the results to the standard curve.

Receptor Binding Assay

This is a competitive binding assay to determine the affinity of MERF for opioid receptors.

  • Membrane Preparation: Crude membrane fractions are prepared from tissues or cells expressing opioid receptors (e.g., rat brain).

  • Radioligand Selection: A radiolabeled ligand with known affinity for the opioid receptor subtype of interest is chosen (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U69593 for kappa).

  • Incubation: The membranes are incubated with the radioligand in the presence of varying concentrations of unlabeled MERF.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of MERF that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by MERF and a typical experimental workflow for its identification.

MERF_Signaling_Pathway MERF This compound (MERF) Opioid_Receptor Opioid Receptor (μ, δ, κ) MERF->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) K_Channel GIRK Channel (K⁺ Channel) G_Protein->K_Channel Activates (βγ subunit) MAPK_Pathway MAPK Pathway (e.g., ERK) G_Protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia, Neuroendocrine modulation) PKA->Cellular_Response Modulates Ca_Channel->Cellular_Response Modulates K_Channel->Cellular_Response Modulates MAPK_Pathway->Cellular_Response Modulates

Caption: MERF Signaling Pathway

MERF_Identification_Workflow cluster_extraction Tissue Extraction cluster_purification Purification cluster_analysis Analysis Tissue Bovine Adrenal Medulla Homogenization Homogenization in Acidic Buffer Tissue->Homogenization Centrifugation1 High-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant Collection Centrifugation1->Supernatant1 Gel_Filtration Gel Filtration Chromatography Supernatant1->Gel_Filtration HPLC Reverse-Phase HPLC Gel_Filtration->HPLC Size-based separation Amino_Acid_Analysis Amino Acid Analysis HPLC->Amino_Acid_Analysis Mass_Spectrometry Mass Spectrometry HPLC->Mass_Spectrometry Sequencing Edman Degradation Sequencing HPLC->Sequencing Final_Identification Identification of This compound Amino_Acid_Analysis->Final_Identification Mass_Spectrometry->Final_Identification Sequencing->Final_Identification

Caption: MERF Identification Workflow

Conclusion

This compound represents an important member of the endogenous opioid peptide family, with a distinct history of discovery and a unique pharmacological profile. Its extended C-terminal structure confers different properties compared to Met-enkephalin, influencing its receptor interactions and physiological effects. The experimental protocols detailed in this guide provide a foundation for researchers seeking to investigate MERF and related peptides. The elucidation of its signaling pathways continues to provide insights into the complex mechanisms of opioid-mediated neurotransmission and neuromodulation. Further research into the specific roles of MERF in different physiological and pathological conditions holds promise for the development of novel therapeutic agents with improved efficacy and side-effect profiles.

References

An In-depth Technical Guide to Met-Enkephalin-Arg-Phe (MERF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous opioid heptapeptide, Met-Enkephalin-Arg-Phe (MERF). It details its core characteristics, biological functions, and the experimental methodologies used for its study, aiming to be a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Core Peptide Information

This compound, also known as MERF, is a C-terminally extended form of Met-enkephalin.[1] It is an endogenous opioid peptide with the following amino acid sequence:

Tyr-Gly-Gly-Phe-Met-Arg-Phe

This heptapeptide is derived from the precursor protein proenkephalin A, which also gives rise to Met-enkephalin and Leu-enkephalin.[1][2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data regarding the pharmacological effects of MERF. It is important to note that while MERF is known to interact with mu (µ), delta (δ), and kappa (κ) opioid receptors, specific binding affinity values (Ki or IC50) are not consistently reported in the literature, with some studies indicating conflicting receptor selectivity profiles.[3][4]

Table 1: In Vivo Analgesic Efficacy of MERF

SpeciesAssayRoute of AdministrationEffective Dose/EC50Reference
RatAntinociceptionIntraperitoneal (i.p.)68.4 and 91.2 µmol/kg
MouseTail-flickIntracerebroventricular (i.c.v.)EC50: 38.5 nmol/mouse

Biosynthesis and Metabolism

MERF is synthesized through the proteolytic cleavage of its precursor, proenkephalin A. This process occurs in two main steps: initial cleavage by prohormone convertases (PC1 or PC2) followed by the action of carboxypeptidase E.

The metabolic degradation of MERF primarily involves the angiotensin-converting enzyme (ACE). ACE cleaves the peptide bond between Methionine at position 5 and Arginine at position 6, releasing Met-enkephalin and the dipeptide Arg-Phe.

Proenkephalin_A Proenkephalin A MERF This compound (Tyr-Gly-Gly-Phe-Met-Arg-Phe) Proenkephalin_A->MERF Proteolytic Cleavage (Prohormone Convertases, Carboxypeptidase E) Met_Enkephalin Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) MERF->Met_Enkephalin Metabolism (Angiotensin-Converting Enzyme) Arg_Phe Arg-Phe MERF->Arg_Phe Metabolism (Angiotensin-Converting Enzyme)

Biosynthesis and Metabolism of MERF.

Signaling Pathways

MERF exerts its biological effects by binding to and activating opioid receptors, which are a class of G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by MERF binding involves the inhibition of adenylyl cyclase and the modulation of ion channel activity. Chronic administration of MERF has been shown to differentially regulate the expression of mu (MOR1), delta (DOR1), and kappa (KOR1) opioid receptors in rats.

cluster_membrane Cell Membrane MERF This compound Opioid_Receptor Opioid Receptor (μ, δ, or κ) MERF->Opioid_Receptor Binds to G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein Activates G_alpha Gαi/o (GTP) G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux Ca_channel Ca2+ Channel Neurotransmitter_Inhibition Inhibition of Neurotransmitter Release Ca_channel->Neurotransmitter_Inhibition Decreased Ca2+ influx G_alpha->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Opioid Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of MERF.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of MERF using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid support.

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Preparation: Swell the Fmoc-Phe-Wang resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound phenylalanine by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by activating it with HBTU/HOBt and DIPEA in DMF and adding it to the resin.

  • Wash: Thoroughly wash the resin with DMF and DCM after each coupling and deprotection step.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Met, Phe, Gly, Gly, Tyr(tBu).

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Start Start with Fmoc-Phe-Wang Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling_Arg Couple Fmoc-Arg(Pbf)-OH Deprotection->Coupling_Arg Coupling_Met Couple Fmoc-Met-OH Deprotection->Coupling_Met Coupling_Phe Couple Fmoc-Phe-OH Deprotection->Coupling_Phe Coupling_Gly1 Couple Fmoc-Gly-OH Deprotection->Coupling_Gly1 Coupling_Gly2 Couple Fmoc-Gly-OH Deprotection->Coupling_Gly2 Coupling_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotection->Coupling_Tyr Wash1 Wash Coupling_Arg->Wash1 Wash1->Deprotection Repeat Cycle Wash2 Wash Coupling_Met->Wash2 Wash2->Deprotection Wash3 Wash Coupling_Phe->Wash3 Wash3->Deprotection Wash4 Wash Coupling_Gly1->Wash4 Wash4->Deprotection Wash5 Wash Coupling_Gly2->Wash5 Wash5->Deprotection Wash6 Wash Coupling_Tyr->Wash6 Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Wash6->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Pure MERF Purification->End

Solid-Phase Peptide Synthesis Workflow.

Opioid Receptor Binding Assay (Radioligand Competition)

This protocol determines the binding affinity of MERF for a specific opioid receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U-69,593 for κ-receptors)

  • MERF at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., naloxone)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of MERF in the binding buffer. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess naloxone).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Calculate the specific binding at each MERF concentration. Plot the percentage of specific binding against the log concentration of MERF to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Hot Plate Test for Analgesia in Mice

This is a common behavioral assay to assess the analgesic properties of compounds like MERF.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Male Swiss Webster mice

  • MERF solution for administration (e.g., intracerebroventricular)

  • Vehicle control (e.g., saline)

  • Timer

Procedure:

  • Acclimation: Acclimate the mice to the testing room and apparatus.

  • Baseline Measurement: Determine the baseline latency for each mouse to react to the hot plate (e.g., paw licking, jumping) set at a constant temperature (e.g., 55°C). A cut-off time is used to prevent tissue damage.

  • Administration: Administer MERF or vehicle to the mice.

  • Post-treatment Measurement: At specific time points after administration, place the mice back on the hot plate and measure their reaction latency.

  • Data Analysis: Compare the reaction latencies of the MERF-treated group to the vehicle-treated group to determine the analgesic effect. Calculate the percentage of maximal possible effect (%MPE) or determine the EC50.

Conclusion

This compound is a significant endogenous opioid peptide with demonstrated analgesic properties. Its interaction with multiple opioid receptor subtypes and its unique metabolic pathway make it an interesting subject for further research, particularly in the development of novel analgesics. This guide provides a foundational understanding of MERF, compiling key data and experimental protocols to aid researchers in their investigations of this and other related opioid peptides. Further studies are warranted to definitively elucidate its receptor binding profile and to explore its full therapeutic potential.

References

The Endogenous Heptapeptide Met-Enkephalin-Arg-Phe: A Technical Guide to its Physiological Role and Signaling Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Met-Enkephalin-Arg-Phe (MERF) is a naturally occurring heptapeptide endogenous opioid that plays a significant role in various physiological processes, most notably in nociception. As a derivative of proenkephalin, MERF exerts its effects through interaction with opioid receptors, primarily displaying a high affinity for the μ (mu)-opioid receptor. This technical guide provides a comprehensive overview of the physiological role of MERF, its receptor binding profile, and the intracellular signaling cascades it initiates. Detailed experimental protocols for key assays and quantitative data on its biological activity are presented to facilitate further research and drug development efforts targeting the opioidergic system.

Introduction

Endogenous opioid peptides are critical neuromodulators in the central and peripheral nervous systems, regulating a wide array of physiological functions including pain, mood, and reward. Among these, the enkephalin family of peptides has been a subject of intense research since their discovery. This compound (Tyr-Gly-Gly-Phe-Met-Arg-Phe), also known as MERF or MEAP, is a C-terminally extended variant of Met-enkephalin.[1] It is derived from the precursor protein proenkephalin.[1][2] MERF has garnered significant interest due to its potent physiological effects, particularly its analgesic properties.[3] Understanding the specific physiological roles and signaling mechanisms of MERF is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles compared to traditional opioids.

Physiological Role of this compound

The primary and most well-documented physiological role of MERF is in the modulation of pain. It functions as a potent analgesic, a fact that has been demonstrated in various preclinical models.[3] Beyond its role in nociception, MERF is also implicated in other physiological processes.

Analgesia

Intracerebroventricular administration of MERF produces a potent, dose-dependent analgesic effect. This antinociceptive action is mediated by opioid receptors and can be blocked by the non-selective opioid antagonist, naloxone. The analgesic potency of MERF has been shown to be significantly greater than that of its parent peptide, Met-enkephalin.

Regulation of Opioid Receptor Expression

Chronic administration of MERF has been shown to differentially regulate the expression of opioid receptors. Studies have indicated that long-term treatment with MERF can lead to an upregulation of μ (MOR) and κ (KOR) opioid receptors, while initially downregulating and then subsequently upregulating δ (DOR) opioid receptors. This differential regulation suggests a complex role for MERF in the long-term adaptation of the opioidergic system.

Neurotransmitter Release

MERF has been found to modulate the release of other neurotransmitters. For instance, it can inhibit the potassium-stimulated release of norepinephrine from cortical slices, an effect that appears to be mediated by μ-opioid receptors.

Receptor Binding Profile and Functional Potency

The physiological effects of MERF are initiated by its binding to and activation of opioid receptors, which are a class of G-protein coupled receptors (GPCRs). While MERF interacts with multiple opioid receptor subtypes, it exhibits a distinct binding profile.

Receptor Binding Affinity

Radioligand binding assays have demonstrated that MERF possesses a high affinity for the μ-opioid receptor. In contrast, its affinity for the δ- and κ-opioid receptors is considerably lower. Specific quantitative data on the binding affinities (Ki or IC50 values) of MERF for the different opioid receptor subtypes are limited in the publicly available literature.

LigandReceptor SubtypeBinding Affinity (Ki/IC50)Tissue/Cell LineReference
This compound (MERF) μ-Opioid ReceptorHigh Affinity (qualitative)Human Cerebral Cortex
δ-Opioid ReceptorLow Affinity (qualitative)Human Cerebral Cortex
κ-Opioid ReceptorVery Low Affinity (qualitative)Human Cerebral Cortex

Table 1: Summary of this compound Opioid Receptor Binding Affinity. This table summarizes the qualitative binding characteristics of MERF at the three main opioid receptor subtypes.

Functional Potency
AssayParameterValueSpecies/ModelReference
In Vivo Analgesia (Tail-flick test) ED5038.5 nmol/mouse (i.c.v.)Mouse
[35S]GTPγS Binding Assay EC50Wide range of values reported (specifics not cited)-

Table 2: Summary of this compound Functional Potency. This table presents the available quantitative data on the in vivo analgesic potency of MERF and a qualitative note on its in vitro functional potency.

Signaling Pathways of this compound

Upon binding to opioid receptors, particularly the μ-opioid receptor, MERF initiates a cascade of intracellular signaling events characteristic of Gi/o-coupled GPCRs. These signaling pathways ultimately lead to the observed physiological effects of the peptide.

G-Protein Coupling and Downstream Effectors

Activation of opioid receptors by MERF leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effector proteins.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

  • Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating the activity of ion channels. It can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization reduces neuronal excitability. Additionally, the Gβγ subunit can inhibit N-type voltage-gated calcium channels, thereby reducing calcium influx and subsequent neurotransmitter release.

MERF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MERF This compound MOR μ-Opioid Receptor MERF->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates Ca_channel N-type Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates K_ion GIRK->K_ion Allows Ca_ion Ca_channel->Ca_ion Blocks pCREB pCREB CREB->pCREB Gene_expression Gene Expression pCREB->Gene_expression Regulates

MERF Signaling Cascade
Regulation of CREB Phosphorylation

The transcription factor cAMP response element-binding protein (CREB) is a key regulator of gene expression involved in neuronal plasticity, survival, and adaptation. The signaling pathways initiated by MERF can converge on CREB. The reduction in cAMP levels and PKA activity can lead to decreased phosphorylation of CREB at its serine-133 residue. However, other signaling pathways activated by GPCRs, such as those involving mitogen-activated protein kinases (MAPKs), can also influence CREB phosphorylation. The precise impact of MERF on CREB phosphorylation and subsequent gene expression is likely cell-type and context-dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological role of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of MERF for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

  • Radiolabeled ligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ).

  • Unlabeled MERF.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM naloxone).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of unlabeled MERF.

  • In a 96-well plate, add a fixed concentration of the radiolabeled ligand, the cell membranes, and varying concentrations of MERF or the non-specific binding control.

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the MERF concentration and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, MERF) start->prep_reagents incubation Incubate Radioligand, Membranes, and MERF prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis end End analysis->end

Radioligand Binding Assay Workflow
[35S]GTPγS Binding Assay

This protocol measures the activation of G-proteins by MERF.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [35S]GTPγS.

  • Unlabeled GTPγS.

  • GDP.

  • MERF.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of MERF.

  • In a 96-well plate, add cell membranes, GDP, and varying concentrations of MERF.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate the plate to allow for [35S]GTPγS binding.

  • Terminate the reaction by rapid filtration.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of excess unlabeled GTPγS.

  • Calculate the specific [35S]GTPγS binding and plot it against the MERF concentration to determine the EC50 and Emax values.

GTP_gamma_S_Workflow start Start prep_reagents Prepare Reagents (Membranes, GDP, MERF) start->prep_reagents add_gtp Add [³⁵S]GTPγS prep_reagents->add_gtp incubation Incubate add_gtp->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (EC50 and Emax determination) scintillation->analysis end End analysis->end

[35S]GTPγS Binding Assay Workflow
Adenylyl Cyclase Inhibition Assay

This protocol measures the ability of MERF to inhibit adenylyl cyclase activity.

Materials:

  • Whole cells or cell membranes expressing the opioid receptor of interest.

  • MERF.

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., ELISA, TR-FRET, or BRET-based).

  • Lysis buffer (if using cell membranes).

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat cells with varying concentrations of MERF.

  • Stimulate the cells with forskolin to increase intracellular cAMP levels.

  • Lyse the cells and measure the cAMP concentration using a suitable assay kit.

  • Plot the cAMP concentration as a function of the MERF concentration to determine the IC50 value for adenylyl cyclase inhibition.

Conclusion

This compound is a potent endogenous opioid peptide with a significant role in pain modulation and the regulation of the opioidergic system. Its high affinity for the μ-opioid receptor and subsequent activation of Gi/o-mediated signaling pathways, including the inhibition of adenylyl cyclase and modulation of ion channels, underscore its importance as a neuromodulator. While its in vivo analgesic effects are well-documented, a more detailed quantitative characterization of its receptor binding affinities and in vitro functional potencies at all opioid receptor subtypes is warranted. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the physiological functions of MERF and to explore its therapeutic potential. Continued investigation into the nuanced pharmacology of MERF and other endogenous opioids will be instrumental in the development of next-generation analgesics with improved therapeutic profiles.

References

The Endogenous Heptapeptide Met-Enkephalin-Arg-Phe: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides an in-depth examination of the mechanism of action of Met-Enkephalin-Arg-Phe (MERF), an endogenous opioid peptide derived from proenkephalin A. It is intended for researchers, scientists, and professionals in drug development who are investigating the complexities of the opioid system. This guide synthesizes current knowledge on MERF's receptor interactions, signaling pathways, physiological effects, and metabolism, supported by detailed experimental methodologies and quantitative data.

Introduction: Unveiling this compound

This compound (Tyr-Gly-Gly-Phe-Met-Arg-Phe), abbreviated as MERF, is a heptapeptide that belongs to the family of endogenous opioid peptides.[1][2] It is derived from the precursor protein proenkephalin A, which also gives rise to Met-enkephalin and Leu-enkephalin.[3] Found in the central nervous system and adrenal medulla, MERF is implicated in a variety of physiological processes, most notably in pain modulation (antinociception).[4][5] Its extended structure, compared to the pentapeptide enkephalins, confers a distinct pharmacological profile, which is the central focus of this guide.

Receptor Binding and Selectivity: A Nuanced Interaction

The biological effects of MERF are initiated by its binding to opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The interaction of MERF with these receptors is complex and demonstrates a degree of selectivity that has been a subject of considerable research.

Opioid Receptor Affinity

Current evidence indicates that MERF interacts with all three major types of opioid receptors: mu (µ), delta (δ), and kappa (κ). However, it displays the highest affinity for the mu-opioid receptor. Studies using radioreceptor binding assays in human cerebral cortex membranes have shown that MERF has a high affinity for mu-receptors, but not for delta- or kappa1-receptors, and a very low affinity for kappa2-receptors. In rat brain membranes, the opioid component of MERF binding has been characterized as having a kappa2-like profile. It is important to note that MERF also binds to non-opioid sites, which can complicate the interpretation of binding assays.

Receptor Subtype Binding Affinity (Qualitative) Evidence
Mu (µ) HighMERF shows high affinity for specific binding sites of the mu-agonist [3H]DAMGO.
Delta (δ) NegligibleMERF has little influence on the specific binding of the delta-agonist [3H]DPDPE.
Kappa (κ) Low to Negligible (κ1) / Low (κ2)Specific binding of [3H]MERF is not inhibited by the kappa1-agonist U-69,593. The opioid component of [3H]MERF binding displays a kappa2-like profile.

Note: Specific Ki values for this compound at each receptor subtype are not consistently reported across the literature, precluding a direct quantitative comparison in this table. The affinities are therefore described qualitatively based on competitive binding studies.

Functional Activity

Functionally, MERF acts as an agonist at the opioid receptors it binds to. This is evidenced by the reduction in its binding affinity in the presence of sodium ions and non-hydrolyzable GTP analogs, a characteristic feature of agonist binding to GPCRs. Its agonism at these receptors initiates downstream signaling cascades that are responsible for its physiological effects.

Signaling Pathways: From Receptor to Cellular Response

Upon binding to opioid receptors, particularly the mu- and potentially kappa-receptors, MERF triggers a cascade of intracellular events mediated by heterotrimeric G-proteins.

The primary signaling pathway for MERF involves the activation of pertussis toxin-sensitive inhibitory G-proteins (Gi/Go). This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of Ion Channels:

    • The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium channels (GIRKs), causing potassium ion efflux and hyperpolarization of the neuronal membrane. This increased hyperpolarization makes the neuron less likely to fire an action potential.

    • The Gβγ subunit also inhibits N-type voltage-gated calcium channels, reducing calcium influx at the presynaptic terminal. This decrease in intracellular calcium inhibits the release of neurotransmitters.

MERF_Signaling_Pathway MERF This compound (MERF) OpioidReceptor Opioid Receptor (μ, κ) MERF->OpioidReceptor Binds G_Protein Gi/Go Protein OpioidReceptor->G_Protein Activates G_alpha Gαi G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AdenylylCyclase Adenylyl Cyclase G_alpha->AdenylylCyclase Inhibits CalciumChannel Voltage-Gated Ca²⁺ Channel G_betagamma->CalciumChannel Inhibits PotassiumChannel GIRK K⁺ Channel G_betagamma->PotassiumChannel Activates cAMP ↓ cAMP AdenylylCyclase->cAMP CalciumInflux ↓ Ca²⁺ Influx CalciumChannel->CalciumInflux PotassiumEfflux ↑ K⁺ Efflux (Hyperpolarization) PotassiumChannel->PotassiumEfflux NeurotransmitterRelease ↓ Neurotransmitter Release CalciumInflux->NeurotransmitterRelease PotassiumEfflux->NeurotransmitterRelease

Figure 1. MERF Signaling Pathway

Physiological and Pharmacological Effects

The activation of opioid receptors and their downstream signaling pathways by MERF translates into a range of physiological and pharmacological effects.

Antinociception (Analgesia)

One of the most well-documented effects of MERF is its ability to produce analgesia. When administered directly into the central nervous system, MERF has been shown to be a potent antinociceptive agent, in some studies demonstrating greater potency than Met-enkephalin. This effect is mediated by the inhibition of pain signaling pathways in the brain and spinal cord. The analgesic activity of MERF can be blocked by the opioid antagonist naloxone, confirming its mediation through opioid receptors.

Inhibition of Neurotransmitter Release

Consistent with its signaling mechanism that involves the inhibition of voltage-gated calcium channels, MERF can inhibit the release of various neurotransmitters. For instance, it has been shown to inhibit the potassium-stimulated release of norepinephrine from rat cortical slices, an effect that appears to be mediated by mu-opioid receptors.

Effects on Smooth Muscle Contraction

In isolated tissue preparations, MERF has been observed to inhibit the electrically stimulated contractions of the guinea pig ileum and mouse vas deferens. This is a classic assay for opioid activity and is consistent with the presynaptic inhibition of acetylcholine release in these tissues.

Parameter Value Species/Model Administration
Analgesic ED50 38.5 nmol/mouseMouseIntracerebroventricular
Antinociceptive Dose 68.4 and 91.2 µmol/kgRatIntraperitoneal
IC50 (Inhibition of Cholinergic Response) 1.4 µmol/LRabbit Isolated AtriaIn vitro

Metabolism of this compound

The biological activity of MERF is terminated by enzymatic degradation. The primary metabolic pathways involve cleavage by peptidases, including dipeptidyl carboxypeptidase (also known as angiotensin-converting enzyme) and aminopeptidases. These enzymes break down the heptapeptide into smaller, inactive fragments. The susceptibility of MERF to rapid degradation limits its duration of action in vivo.

MERF_Metabolism MERF This compound Enzymes Dipeptidyl Carboxypeptidase Aminopeptidases MERF->Enzymes Substrate for Fragments Inactive Peptide Fragments Enzymes->Fragments Produces

Figure 2. Metabolic Pathway of MERF

Experimental Protocols

The characterization of MERF's mechanism of action has relied on a variety of well-established experimental techniques. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity of MERF for different opioid receptor subtypes.

  • Objective: To quantify the affinity (Ki) of MERF for µ, δ, and κ opioid receptors.

  • Materials:

    • Cell membranes from tissues or cell lines expressing the opioid receptor of interest (e.g., rat brain homogenates, CHO cells transfected with specific opioid receptor subtypes).

    • A radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

    • Unlabeled MERF at various concentrations.

    • A non-specific binding determinator (e.g., a high concentration of naloxone).

    • Incubation buffer, glass fiber filters, and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of unlabeled MERF.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • The concentration of MERF that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare Prepare Cell Membranes with Opioid Receptors start->prepare incubate Incubate Membranes with Radioligand and MERF prepare->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Figure 3. Experimental Workflow for Radioligand Binding Assay

Guinea Pig Ileum Bioassay for Functional Activity

This classic bioassay measures the functional effect of opioids on smooth muscle contraction.

  • Objective: To assess the inhibitory effect of MERF on neurotransmitter release in a functional tissue preparation.

  • Materials:

    • Isolated segment of guinea pig ileum.

    • Organ bath containing physiological salt solution, maintained at 37°C and aerated.

    • Electrodes for electrical field stimulation.

    • Isotonic transducer to measure muscle contractions.

    • Data acquisition system.

  • Procedure:

    • Mount a segment of the guinea pig ileum in the organ bath.

    • Apply electrical field stimulation to induce twitch contractions, which are primarily due to the release of acetylcholine.

    • Once a stable baseline of contractions is established, add MERF to the organ bath in a cumulative concentration-response manner.

    • Record the inhibition of the twitch contractions at each concentration of MERF.

    • The concentration of MERF that produces 50% of the maximal inhibition (IC50) is determined as a measure of its potency.

In Vivo Antinociception Assay (Tail-Flick Test)

This assay is used to measure the analgesic effect of MERF in a whole-animal model.

  • Objective: To quantify the antinociceptive potency of MERF.

  • Materials:

    • Mice or rats.

    • Tail-flick apparatus (a device that applies a focused beam of heat to the animal's tail).

    • MERF solution for administration (e.g., intracerebroventricular injection).

  • Procedure:

    • Measure the baseline tail-flick latency by applying the heat stimulus to the tail and recording the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.

    • Administer MERF to the animal at various doses.

    • At specific time points after administration, re-measure the tail-flick latency.

    • An increase in the tail-flick latency is indicative of an antinociceptive effect.

    • The dose of MERF that produces a 50% of the maximum possible effect (ED50) is calculated to determine its analgesic potency.

Conclusion

This compound is an endogenous opioid peptide with a distinct pharmacological profile characterized by a primary interaction with mu-opioid receptors. Its mechanism of action follows the canonical pathway of Gi/Go-coupled receptors, leading to the inhibition of adenylyl cyclase and modulation of ion channels, which in turn results in a reduction of neuronal excitability and neurotransmitter release. These cellular actions manifest as potent antinociceptive effects and inhibition of smooth muscle contraction. While the qualitative aspects of its receptor interactions are well-documented, further research is needed to provide a more precise quantitative understanding of its binding affinities at the different opioid receptor subtypes. The continued study of MERF and its analogs holds potential for the development of novel therapeutics targeting the opioid system.

References

A Deep Dive into Met-Enkephalin-Arg-Phe (MERF): Receptor Binding Affinity and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding characteristics of Met-Enkephalin-Arg-Phe (MERF), an endogenous opioid peptide. We will delve into its binding affinity for various opioid receptor subtypes, the experimental protocols used to determine these interactions, and the downstream signaling pathways initiated upon binding.

Core Concept: Receptor Binding Affinity of MERF

This compound, a heptapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is an extended form of the endogenous opioid Met-Enkephalin. Its binding profile is of significant interest in the field of pharmacology and drug development due to its potential role in pain modulation and other physiological processes. Research indicates that MERF primarily interacts with opioid receptors, exhibiting a distinct selectivity profile.

Data Presentation: Quantitative Binding Affinity

The binding affinity of MERF for the three main opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—has been determined through various radioligand binding assays. The data, presented as inhibition constants (Ki) or 50% inhibitory concentrations (IC50), quantify the peptide's potency at these receptors. A lower Ki or IC50 value signifies a higher binding affinity.

LigandReceptor SubtypeTest SystemRadioligandKi (nM)IC50 (nM)Reference
This compound (MERF) Mu (µ)Human Cerebral Cortex Membranes[3H]DAMGOHigh Affinity (Specific value not cited)[1]
Met-EnkephalinMu (µ)Human Recombinant[3H]Diprenorphine8.7 (pKi)[2]
Met-EnkephalinDelta (δ)Human Recombinant[3H]Diprenorphine8.96 (pKi)[2]
Met-EnkephalinKappa (κ)Human Recombinant[3H]DiprenorphineLow Affinity[3]
DAMGOMu (µ)Rat Brain Homogenate[3H]DAMGO1.12[4]
DPDPEDelta (δ)Rat Brain Homogenate[3H]DPDPE(Used as a selective ligand)
U69,593Kappa (κ)Human Cerebral Cortex Membranes[3H]U69,593(MERF showed no influence on binding)

Note: While direct Ki or IC50 values for MERF are not consistently reported across literature in a single comprehensive study, the available data strongly suggests a high and selective affinity for the mu-opioid receptor.

Experimental Protocols: Unveiling Binding Characteristics

The determination of MERF's binding affinity relies on established and robust experimental methodologies. The most common of these is the radioligand competition binding assay.

Radioligand Competition Binding Assay

This technique is a cornerstone in pharmacology for determining the affinity of an unlabeled ligand (in this case, MERF) for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.

Objective: To determine the inhibition constant (Ki) of MERF for mu, delta, and kappa opioid receptors.

Materials:

  • Tissue Preparation: Membranes from cells expressing the specific opioid receptor subtype (e.g., CHO-hMOR cells) or from brain tissue homogenates (e.g., rat cerebral cortex).

  • Radioligands:

    • For µ-opioid receptor: [3H]DAMGO (a selective mu-agonist).

    • For δ-opioid receptor: [3H]DPDPE (a selective delta-agonist).

    • For κ-opioid receptor: [3H]U-69,593 or [3H]ethylketocyclazocine (EKC) (selective kappa-agonists).

  • Unlabeled Ligand: this compound (MERF) at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist, such as naloxone.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. The pellet is then resuspended in the assay buffer.

  • Assay Setup: In a series of tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of MERF.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the total binding (radioactivity in the absence of any competitor).

    • Determine the non-specific binding (radioactivity in the presence of a high concentration of naloxone).

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of MERF to generate a competition curve.

    • From this curve, determine the IC50 value (the concentration of MERF that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Upon binding to its primary target, the mu-opioid receptor, MERF initiates a cascade of intracellular signaling events. Mu-opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).

Mu-Opioid Receptor Signaling Pathway

The binding of an agonist like MERF to the mu-opioid receptor induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein. This activation results in the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then modulate the activity of downstream effectors:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically involves the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.

These signaling events collectively lead to a decrease in neuronal excitability, which is the basis for the analgesic effects of mu-opioid receptor agonists.

MERF_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MERF This compound (MERF) MOR Mu-Opioid Receptor (µOR) MERF->MOR Binds to G_protein Gi/o Protein (inactive) MOR->G_protein Activates G_protein_active Gi/o Protein (active) G_protein->G_protein_active GDP/GTP Exchange G_alpha Gαi/o-GTP G_protein_active->G_alpha Dissociates to G_beta_gamma Gβγ G_protein_active->G_beta_gamma AC Adenylyl Cyclase cAMP_decrease ↓ cAMP AC->cAMP_decrease GIRK GIRK Channel K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_influx_decrease ↓ Ca²⁺ Influx VGCC->Ca_influx_decrease G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits

Caption: Mu-Opioid Receptor Signaling Pathway initiated by MERF.

Experimental Workflow for Binding Affinity Determination

The process of determining the binding affinity of a ligand like MERF involves a series of well-defined steps, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Prep Tissue/Cell Homogenization & Membrane Isolation Incubation Incubation of Membranes, Radioligand, & MERF Tissue_Prep->Incubation Reagent_Prep Preparation of Radioligand, Unlabeled Ligand (MERF), & Buffers Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Washing Washing of Filters to Remove Non-specific Binding Filtration->Washing Counting Scintillation Counting of Radioactivity Washing->Counting Calculation Calculation of Specific Binding & IC50 Value Counting->Calculation Ki_Determination Determination of Ki using Cheng-Prusoff Equation Calculation->Ki_Determination

Caption: Workflow for Radioligand Competition Binding Assay.

References

Met-Enkephalin-Arg-Phe in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Met-Enkephalin-Arg-Phe (MERF), a heptapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is an endogenous opioid peptide derived from the precursor protein proenkephalin A.[1] Widely distributed throughout the central nervous system (CNS), MERF plays a significant role as a neuromodulator, primarily through its interaction with opioid receptors.[2] This technical guide provides a comprehensive overview of MERF, focusing on its distribution, receptor binding profile, signaling pathways, and the experimental methodologies used for its study. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in the nuanced roles of endogenous opioids in neuronal function and their potential as therapeutic targets.

Data Presentation

Distribution of this compound in the Central Nervous System

The concentration of MERF varies across different regions of the central nervous system, with some of the highest levels found in areas associated with pain perception, motor control, and neuroendocrine function. The following table summarizes the quantitative distribution of MERF in various brain regions of the rat and its concentration in human cerebrospinal fluid (CSF).

SpeciesCNS RegionConcentrationReference
RatGlobus PallidusHigh[1]
RatCaudate-PutamenIntermediate[1]
RatHypothalamusIntermediate[1]
RatCortexLow
RatCerebellumLow
HumanCerebrospinal Fluid (CSF)35.1 ± 2.4 fmol/ml
Receptor Binding Profile of this compound

MERF exhibits a distinct binding profile for the different types of opioid receptors. It has been shown to possess a high affinity for μ-opioid receptors, while its affinity for δ- and κ-opioid receptors is significantly lower. This selectivity for the μ-opioid receptor is critical to its function as a neuromodulator.

Receptor TypeBinding Affinity (Qualitative)Reference
μ (mu)High affinity
δ (delta)Very low affinity
κ1 (kappa1)Very low affinity

Specific quantitative Ki or IC50 values for this compound across all opioid receptor subtypes are not consistently reported in the currently available literature.

Signaling Pathways

Upon binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR), MERF initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability.

Proenkephalin A Processing to this compound

MERF is one of several opioid peptides derived from the proteolytic processing of proenkephalin A. This process involves the cleavage of the precursor protein at specific amino acid sites by various enzymes.

Proenkephalin_Processing Proenkephalin A Processing to MERF Proenkephalin_A Proenkephalin A MERF This compound (MERF) Proenkephalin_A->MERF Proteolytic Cleavage Other_Peptides Other Enkephalin Peptides Proenkephalin_A->Other_Peptides Proteolytic Cleavage

Caption: Processing of Proenkephalin A to yield MERF and other peptides.

Mu-Opioid Receptor Signaling Pathway

The binding of MERF to the μ-opioid receptor triggers a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation sets off a downstream signaling cascade.

Mu_Opioid_Signaling MERF-Induced Mu-Opioid Receptor Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MERF MERF MOR μ-Opioid Receptor MERF->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (via Gβγ) cAMP cAMP AC->cAMP Decreases production K_ion K+ GIRK->K_ion Efflux Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) K_ion->Hyperpolarization Leads to

Caption: Downstream signaling cascade following MERF binding to the μ-opioid receptor.

Experimental Protocols

Quantification of this compound by Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive technique used to measure the concentration of MERF in biological samples.

1. Sample Preparation:

  • Tissues are extracted with an acidic solution (e.g., 1 M acetic acid) to precipitate proteins.

  • The supernatant is collected, lyophilized, and reconstituted in RIA buffer.

  • For plasma or CSF samples, extraction using a C18 Sep-Pak column may be employed to concentrate the peptide and remove interfering substances.

2. Antibody and Tracer:

  • A specific polyclonal or monoclonal antibody against MERF is used. The antibody's specificity is crucial and should be characterized to avoid cross-reactivity with other proenkephalin A-derived peptides.

  • MERF is radiolabeled, typically with Iodine-125 (¹²⁵I), to serve as the tracer.

3. Assay Procedure:

  • A standard curve is prepared using known concentrations of unlabeled MERF.

  • Samples, standards, and the radiolabeled MERF tracer are incubated with the primary antibody.

  • A secondary antibody (e.g., goat anti-rabbit IgG) is added to precipitate the primary antibody-antigen complexes.

  • The mixture is centrifuged, and the radioactivity in the pellet (bound fraction) or the supernatant (unbound fraction) is measured using a gamma counter.

  • The concentration of MERF in the samples is determined by comparing their binding to the standard curve.

In Vivo Measurement of this compound by Microdialysis

In vivo microdialysis allows for the sampling of extracellular MERF from specific brain regions in awake, freely moving animals.

1. Probe Implantation:

  • A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into the target brain region (e.g., striatum).

  • The animal is allowed to recover from surgery before the experiment.

2. Perfusion and Sampling:

  • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).

  • Extracellular molecules, including MERF, diffuse across the probe's membrane into the perfusate.

  • Dialysate samples are collected at regular intervals.

3. Sample Analysis:

  • Due to the low concentrations of neuropeptides in dialysates, a highly sensitive analytical method is required.

  • Radioimmunoassay (RIA) or high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are commonly used to quantify MERF in the collected dialysate.

Separation and Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate MERF from other related peptides and metabolites prior to quantification.

1. Column and Mobile Phase:

  • A reverse-phase C18 column is typically used for peptide separation.

  • The mobile phase usually consists of a two-solvent system:

    • Solvent A: Aqueous solution with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid - TFA).

    • Solvent B: Acetonitrile with the same concentration of the ion-pairing agent.

2. Gradient Elution:

  • A linear gradient of increasing Solvent B concentration is used to elute the peptides from the column based on their hydrophobicity.

  • The specific gradient profile (e.g., 5-60% Solvent B over 30 minutes) needs to be optimized to achieve the best separation of MERF from other proenkephalin A-derived peptides.

3. Detection:

  • Detection is commonly performed using UV absorbance at 214 or 280 nm.

  • For quantitative analysis, fractions can be collected and subjected to RIA or the HPLC system can be directly coupled to a mass spectrometer.

Experimental Workflow

A typical experimental workflow for the analysis of MERF in the central nervous system involves a combination of the techniques described above.

Experimental_Workflow Experimental Workflow for MERF Analysis cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Microdialysis In Vivo Microdialysis Extraction Peptide Extraction Microdialysis->Extraction Tissue_Dissection Brain Tissue Dissection Tissue_Dissection->Extraction HPLC HPLC Separation Extraction->HPLC RIA Radioimmunoassay (RIA) HPLC->RIA MS Mass Spectrometry (MS) HPLC->MS

Caption: A generalized workflow for the collection, processing, and analysis of MERF.

Conclusion

This compound is a key endogenous opioid peptide with a significant presence and function within the central nervous system. Its high affinity for the μ-opioid receptor makes it an important modulator of various neuronal processes. The methodologies detailed in this guide, from quantitative analysis to the elucidation of its signaling pathways, provide a robust framework for researchers and drug development professionals to further investigate the physiological and pathological roles of MERF and to explore its potential as a therapeutic target. A deeper understanding of the intricate mechanisms governing the actions of MERF will undoubtedly contribute to the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Distribution of Myoclonic Epilepsy with Ragged Red Fibers (MERRF) Syndrome in Peripheral Tissues

Introduction

Myoclonic Epilepsy with Ragged Red Fibers (MERRF) syndrome is a rare, progressive multisystem mitochondrial disorder primarily affecting the nervous and muscular systems.[1][2][3] It is characterized by myoclonus (the most frequent initial symptom), generalized epilepsy, cerebellar ataxia, and the presence of "ragged red fibers" (RRF) in muscle biopsies.[1][4] The onset of symptoms typically occurs during childhood or adolescence following normal early development. This guide provides a comprehensive overview of the distribution and pathophysiological manifestations of MERRF syndrome in peripheral tissues, with a focus on quantitative data, experimental methodologies, and affected cellular pathways.

MERRF is predominantly caused by point mutations in the mitochondrial DNA (mtDNA), with the m.8344A>G mutation in the MT-TK gene, which encodes for transfer RNA-lysine (tRNALys), accounting for over 80% of cases. This mutation impairs mitochondrial protein synthesis, leading to dysfunction of the respiratory chain and reduced cellular energy (ATP) production. Tissues with high energy demands, such as the brain and skeletal muscle, are particularly vulnerable to these defects.

Peripheral Tissue Manifestations and Distribution

The clinical phenotype of MERRF syndrome is heterogeneous, largely due to the varying distribution of mutant mtDNA among different tissues, a state known as heteroplasmy. Clinical symptoms typically manifest when the percentage of mutant mtDNA in a specific tissue exceeds a critical threshold.

Affected Peripheral Tissues and Systems:

  • Skeletal Muscle: Myopathy, characterized by muscle weakness, exercise intolerance, and wasting, is a core feature. The hallmark pathological finding is the presence of ragged red fibers (RRF), which are muscle fibers with subsarcolemmal accumulations of abnormal mitochondria.

  • Nervous System: Peripheral neuropathy, specifically sensory or sensorimotor axonal neuropathy, is a common finding. This contributes to symptoms such as loss of sensation in the extremities.

  • Cardiovascular System: Cardiomyopathy and cardiac conduction defects, such as Wolff-Parkinson-White syndrome, have been reported.

  • Sensory Organs: Sensorineural hearing loss and optic atrophy are frequent manifestations.

  • Other Tissues: Multiple lipomas (fatty tumors under the skin) and short stature are also associated with MERRF.

Quantitative Data on MERRF Distribution

The distribution of the m.8344A>G mutation and its biochemical consequences vary among tissues and individuals. The following tables summarize key quantitative findings from research studies.

Table 1: Mutant mtDNA Load in Various Tissues of MERRF Patients

TissueMutant mtDNA Percentage (%)Reference
Muscle80 - 95%
Blood>90% (in many patients)
Hair Follicles93.9 ± 6.4% (symptomatic)
CerebellumHigh
CerebrumHigh
PancreasHigh
LiverHigh
HeartHigh
Purkinje Cells97.6 ± 0.7%
Anterior Horn Cells80.6 ± 2.8%

Note: Some studies report a relatively uniform high percentage of mutant mtDNA across tissues, while others show significant variation, suggesting that factors other than mutation load alone, such as tissue-specific thresholds for dysfunction, contribute to the disease phenotype.

Table 2: Biochemical Deficiencies in MERRF Patient Tissues

| Parameter | Tissue/Cell Type | Finding | Reference | | :--- | :--- | :--- | | Respiratory Chain Complexes | | | | | Complex I Activity | Muscle | Deficient | | | Complex IV (COX) Activity | Muscle | Deficient | | | Complexes I+III Activity | Fibroblasts | Reduced by 46% | | | Cellular Energy and Metabolism | | | | | ATP Levels | Fibroblasts | Reduced to 50% of control | | | Lactate Levels | Blood/CSF | Elevated | | | Pyruvate Levels | Serum | High | | | Other Biomarkers | | | | | Coenzyme Q10 Levels | Fibroblasts | Reduced to 46% of control | | | Reactive Oxygen Species (ROS) | Fibroblasts | Increased ~2.5-fold | |

Experimental Protocols

Detailed methodologies are crucial for the accurate diagnosis and study of MERRF syndrome.

1. Muscle Biopsy Analysis

  • Objective: To identify the characteristic histopathological features of MERRF, primarily ragged red fibers (RRF) and cytochrome c oxidase (COX) deficient fibers.

  • Protocol:

    • Sample Collection: A muscle biopsy is typically obtained from the quadriceps femoris or deltoid muscle under local anesthesia.

    • Histochemical Staining:

      • Modified Gomori Trichrome Stain: This stain is used to visualize RRFs, which appear as irregular, blotchy red deposits at the periphery of muscle fibers due to the accumulation of abnormal mitochondria.

      • Succinate Dehydrogenase (SDH) Stain: SDH is a mitochondrial enzyme. This stain also highlights mitochondrial accumulations, showing hyper-reactive fibers that correspond to RRFs.

      • Cytochrome c Oxidase (COX) Stain: COX (Complex IV) activity is often deficient in MERRF. Histochemical analysis reveals a mosaic pattern of COX-positive and COX-negative muscle fibers. RRFs are typically COX-negative.

    • Microscopy: Stained sections are examined under a light microscope to identify and quantify RRFs and COX-deficient fibers.

2. Molecular Genetic Testing

  • Objective: To detect the causative mtDNA point mutation, most commonly m.8344A>G.

  • Protocol:

    • Sample Collection: DNA is typically extracted from peripheral blood leukocytes, but other tissues such as urinary sediment, hair follicles, or muscle biopsy tissue can be used.

    • Polymerase Chain Reaction (PCR) and Restriction Fragment Length Polymorphism (RFLP) Analysis:

      • A specific segment of the mtDNA containing the potential mutation site is amplified using PCR.

      • The amplified DNA is then subjected to digestion with a restriction enzyme that specifically recognizes the sequence created by the mutation. For the m.8344A>G mutation, a mismatched primer can be used to create a restriction site.

      • The resulting DNA fragments are separated by gel electrophoresis. The presence of cleaved fragments indicates the presence of the mutation. The relative amounts of mutant and wild-type mtDNA can be quantified.

    • DNA Sequencing: Direct sequencing of the relevant mitochondrial gene (e.g., MT-TK) is performed to confirm the specific point mutation.

Signaling Pathways and Experimental Workflows

Pathophysiological Cascade in MERRF Syndrome

The m.8344A>G mutation in the tRNALys gene initiates a cascade of events leading to cellular dysfunction, particularly in high-energy demand tissues.

G cluster_0 Mitochondrion cluster_1 Cellular Consequences cluster_2 Tissue-Level Pathology A m.8344A>G Mutation in MT-TK (tRNALys) Gene B Defective tRNA Lys Aminoacylation A->B C Impaired Mitochondrial Protein Synthesis B->C D Reduced Synthesis of Respiratory Chain Subunits (e.g., Complex I, IV) C->D E Respiratory Chain Dysfunction D->E F Decreased ATP Production E->F G Increased Reactive Oxygen Species (ROS) Production E->G J Compensatory Mitochondrial Proliferation E->J H Energy Deficit F->H I Oxidative Stress and Damage G->I L Neuronal Dysfunction and Loss H->L M Myopathy, Ataxia, Seizures, Neuropathy H->M I->L K Ragged Red Fibers (Muscle) J->K L->M

Caption: Pathophysiological cascade of MERRF syndrome.

Diagnostic Workflow for MERRF Syndrome

A systematic approach is essential for the diagnosis of MERRF, integrating clinical evaluation with laboratory and genetic testing.

G A Clinical Suspicion (Myoclonus, Seizures, Ataxia) B Initial Laboratory Tests A->B C Muscle Biopsy A->C D Molecular Genetic Testing (mtDNA Analysis) A->D F Elevated Serum/CSF Lactate B->F G Histochemistry (Gomori Trichrome, SDH, COX) C->G I PCR-RFLP or Sequencing (Blood or Muscle DNA) D->I E Diagnosis Confirmed H Identification of RRFs and COX-deficient fibers G->H H->E J Detection of pathogenic mutation (e.g., m.8344A>G) I->J J->E

Caption: Diagnostic workflow for MERRF syndrome.

Conclusion

MERRF syndrome is a debilitating mitochondrial disease with significant involvement of peripheral tissues, most notably skeletal muscle and the peripheral nervous system. The underlying mtDNA mutations lead to a cascade of cellular dysfunction, culminating in the diverse clinical manifestations observed in patients. A thorough understanding of the tissue-specific distribution of mutant mtDNA, the resulting biochemical defects, and the standardized experimental protocols for diagnosis is paramount for researchers and clinicians working on developing therapeutic strategies for this devastating disorder. Future research should continue to explore the complex relationship between genotype and phenotype and investigate novel approaches to counteract the effects of mitochondrial dysfunction in affected tissues.

References

The Immunomodulatory Landscape of Met-Enkephalin-Arg-Phe: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met-Enkephalin-Arg-Phe (MERF), a heptapeptide endogenous opioid, is emerging as a significant modulator of the immune system. As an elongated form of Met-enkephalin (MENK), MERF exhibits distinct and potent effects on various immune cell populations, suggesting its potential as a therapeutic agent in inflammatory and autoimmune diseases. This technical guide provides an in-depth analysis of the immunomodulatory effects of MERF, consolidating available quantitative data, detailing experimental methodologies, and visualizing its signaling pathways. While research on MERF is ongoing, this document synthesizes the current understanding to support further investigation and drug development efforts.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory activities of MERF have been quantified in several key areas, primarily focusing on its influence on granulocyte motility. The following table summarizes the available quantitative data. It is important to note that much of the broader research has been conducted on its precursor, Met-enkephalin (MENK), and while indicative, these results are not directly interchangeable with MERF's specific actions.

Immune Parameter Cell Type Effect of MERF Quantitative Measurement Citation
Cell Motility Human GranulocytesEnhanced mobility and velocity5 µm/min[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research into MERF's immunomodulatory properties. Below are methodologies for key experiments cited in the literature.

Granulocyte Chemotaxis and Motility Assay

This protocol is designed to assess the effect of MERF on the directed movement and velocity of granulocytes.

a. Cell Preparation:

  • Isolate human granulocytes from peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Wash the isolated granulocytes twice with a suitable buffer (e.g., Hank's Balanced Salt Solution) and resuspend in culture medium.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

b. Chemotaxis Assay (Boyden Chamber Assay):

  • Prepare a multi-well chemotaxis chamber with a microporous membrane (e.g., 3-5 µm pore size) separating the upper and lower wells.

  • Add MERF at various concentrations to the lower wells. Use a known chemoattractant as a positive control and medium alone as a negative control.

  • Add the granulocyte suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a specified time (e.g., 60-90 minutes).

  • After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.

  • Quantify the migrated cells by microscopy.

c. Cell Motility and Velocity Measurement (Time-Lapse Microscopy):

  • Plate the granulocyte suspension in a suitable imaging dish.

  • Add MERF to the desired final concentration.

  • Place the dish on a microscope stage equipped with a live-cell imaging system.

  • Acquire time-lapse images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30 minutes).

  • Use cell tracking software to analyze the images and calculate the velocity of individual cells.[1]

Lymphocyte Proliferation Assay

This assay measures the effect of MERF on the proliferation of T and B lymphocytes.

a. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Wash the PBMCs and resuspend in complete RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

b. Proliferation Assay (³H-Thymidine Incorporation):

  • Plate the PBMCs in a 96-well plate.

  • Add MERF at a range of concentrations. Include a positive control (e.g., phytohemagglutinin for T cells, or lipopolysaccharide for B cells) and a negative control (medium alone).

  • Incubate the plate for a period conducive to lymphocyte proliferation (e.g., 3-5 days).

  • Pulse the cells with ³H-thymidine and incubate for an additional 18-24 hours.

  • Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

Cytokine Release Assay

This protocol is used to determine the effect of MERF on the production and secretion of cytokines by immune cells.

a. Cell Culture and Stimulation:

  • Culture PBMCs or isolated specific immune cell populations (e.g., macrophages, T cells) in a multi-well plate.

  • Treat the cells with various concentrations of MERF. Include appropriate positive and negative controls.

  • Incubate for a suitable time to allow for cytokine production and release (e.g., 24-48 hours).

b. Cytokine Quantification (ELISA):

  • Collect the cell culture supernatants.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines of interest (e.g., IL-2, TNF-α, IL-10).

  • Follow the manufacturer's instructions for the ELISA procedure.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Signaling Pathways and Logical Relationships

MERF exerts its immunomodulatory effects primarily through interaction with opioid receptors expressed on the surface of immune cells. The delta-opioid receptor (δ-OR) is considered a key target. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and logical relationships.

MERF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MERF This compound (MERF) DOR δ-Opioid Receptor (G-protein coupled) MERF->DOR G_protein G-protein (Gi/o) DOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_mobilization ↑ Ca²⁺ Mobilization G_protein->Ca_mobilization induces MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK activates cAMP ↓ cAMP AC->cAMP Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Ca_mobilization->Transcription_Factors activates MAPK->Transcription_Factors activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Immune_Response Immunomodulatory Effects (e.g., Chemotaxis, Cytokine Release) Gene_Expression->Immune_Response Experimental_Workflow cluster_isolation Cell Isolation cluster_treatment Treatment cluster_analysis Functional Analysis Blood Whole Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood->PBMC_Isolation Cell_Culture Immune Cell Culture (e.g., Granulocytes, Lymphocytes) PBMC_Isolation->Cell_Culture MERF_Treatment Incubation with MERF (Dose-Response) Cell_Culture->MERF_Treatment Proliferation Proliferation Assay (³H-Thymidine) MERF_Treatment->Proliferation Chemotaxis Chemotaxis Assay (Boyden Chamber) MERF_Treatment->Chemotaxis Cytokine Cytokine Analysis (ELISA) MERF_Treatment->Cytokine Logical_Relationship MERF This compound (MERF) Opioid_Receptors Opioid Receptors (e.g., δ-OR) MERF->Opioid_Receptors binds to Immune_Cells Immune Cells (Granulocytes, T-cells, Macrophages) Opioid_Receptors->Immune_Cells expressed on Cellular_Response Cellular Responses Immune_Cells->Cellular_Response mediate Immunomodulation Overall Immunomodulation Cellular_Response->Immunomodulation results in

References

The Metabolic Fate of Met-Enkephalin-Arg-Phe: A Technical Guide to its Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the degradation pathways of the endogenous opioid heptapeptide, Met-Enkephalin-Arg-Phe (MERF). Understanding the metabolic fate of MERF is crucial for the development of novel therapeutics targeting the opioid system, as its degradation significantly influences its bioavailability and physiological activity. This document details the enzymatic processes involved, presents quantitative kinetic data, outlines key experimental methodologies, and visualizes the complex biological pathways.

Primary Degradation Pathways of this compound

The metabolic breakdown of this compound is a multi-step process initiated by the cleavage of the peptide bond between Methionine (Met) and Arginine (Arg). This primary degradation is predominantly carried out by Angiotensin-Converting Enzyme (ACE) . The action of ACE on MERF yields two main products: the pentapeptide Met-Enkephalin and the dipeptide Arg-Phe [1].

Subsequent to its formation, Met-Enkephalin is further degraded by a variety of peptidases, collectively known as enkephalinases. These enzymes include:

  • Aminopeptidase N (APN): This enzyme cleaves the N-terminal Tyrosine from Met-Enkephalin.

  • Neutral Endopeptidase (NEP) , also known as neprilysin: NEP hydrolyzes the Gly-Phe bond in Met-Enkephalin.

  • Dipeptidyl Peptidase 3 (DPP3): This enzyme can also contribute to the breakdown of enkephalins[2].

The concerted action of these enzymes rapidly inactivates MERF and its primary active metabolite, Met-Enkephalin, thereby modulating their signaling duration and intensity at opioid receptors.

MERF_Degradation_Pathway cluster_primary Primary Degradation cluster_secondary Secondary Degradation of Met-Enkephalin MERF This compound (Tyr-Gly-Gly-Phe-Met-Arg-Phe) Met_Enk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) MERF->Met_Enk ACE Arg_Phe Arg-Phe MERF->Arg_Phe ACE Tyr Tyrosine Met_Enk->Tyr APN Gly_Gly_Phe_Met Gly-Gly-Phe-Met Met_Enk->Gly_Gly_Phe_Met APN Tyr_Gly_Gly Tyr-Gly-Gly Met_Enk->Tyr_Gly_Gly NEP Phe_Met Phe-Met Met_Enk->Phe_Met NEP Inactive Inactive Fragments Arg_Phe->Inactive Tyr->Inactive Gly_Gly_Phe_Met->Inactive Tyr_Gly_Gly->Inactive Phe_Met->Inactive

Figure 1: Degradation pathway of this compound.

Quantitative Data on Enzyme Inhibition

The development of inhibitors for enkephalin-degrading enzymes is a key strategy for potentiating the analgesic effects of endogenous opioids. The following table summarizes the inhibitory constants (IC50) of various compounds against the enzymes involved in MERF degradation.

EnzymeInhibitorIC50 (nM)Source
Angiotensin-Converting Enzyme (ACE)MK-422 (Enalaprilat)8[1]
Angiotensin-Converting Enzyme (ACE)Captopril95[1]
Angiotensin-Converting Enzyme (ACE)Thiorphan> 1000[1]
Dipeptidyl CarboxypeptidaseHoe 498 diacidHighly Effective*
Neutral Endopeptidase (NEP)Carfecillin207
Neutral Endopeptidase (NEP)Thiorphan10.6

*Exact IC50 value not provided, but described as "highly effective in blocking YGGFMRF degradation".

Experimental Protocols

In Vitro MERF Degradation Assay using HPLC

This protocol outlines a general procedure for studying the degradation of MERF by tissue homogenates or purified enzymes, followed by analysis using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (MERF) standard

  • Enzyme source (e.g., purified ACE, brain tissue homogenate, synaptosomes)

  • Incubation buffer (e.g., 50 mM HEPES, pH 7.4)

  • Enzyme inhibitors (optional, for mechanistic studies)

  • Quenching solution (e.g., 1 M HCl, trifluoroacetic acid)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase (e.g., gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

  • Detector (UV detector at 214 or 280 nm)

Procedure:

  • Enzyme Preparation: If using tissue, homogenize in ice-cold buffer and centrifuge to obtain the desired fraction (e.g., synaptosomes). Determine the protein concentration of the enzyme preparation.

  • Reaction Setup: In a microcentrifuge tube, combine the incubation buffer, enzyme preparation, and any inhibitors to be tested. Pre-incubate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add MERF to the reaction mixture to a final concentration in the micromolar range.

  • Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of quenching solution to each aliquot.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the samples onto the HPLC system. Separate the peptides using a suitable gradient elution method.

  • Data Analysis: Identify and quantify the peaks corresponding to MERF and its degradation products (Met-Enkephalin, Arg-Phe) by comparing their retention times and peak areas to those of known standards. Calculate the rate of degradation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Enzyme_Prep Enzyme Preparation Reaction_Setup Reaction Setup Enzyme_Prep->Reaction_Setup Incubation Incubation at 37°C Reaction_Setup->Incubation Termination Reaction Termination Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation HPLC_Injection HPLC Injection Centrifugation->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Figure 2: Experimental workflow for MERF degradation analysis.
Preparation of Synaptosomes from Brain Tissue

Synaptosomes are resealed nerve terminals that serve as an excellent in vitro model to study synaptic processes, including neuropeptide metabolism.

Materials:

  • Rodent brain tissue (e.g., cortex, striatum)

  • Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)

  • Density gradient solutions (e.g., Percoll or Ficoll gradients)

  • Centrifuge and ultracentrifuge

  • Dounce homogenizer

Procedure:

  • Tissue Dissection: Rapidly dissect the brain region of interest in ice-cold homogenization buffer.

  • Homogenization: Homogenize the tissue using a Dounce homogenizer with a pestle of appropriate clearance. Perform a specific number of gentle strokes to minimize organelle damage.

  • Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

  • Supernatant Collection: Carefully collect the supernatant (S1 fraction).

  • High-Speed Centrifugation: Centrifuge the S1 fraction at a higher speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction (P2 fraction).

  • Resuspension: Gently resuspend the P2 pellet in homogenization buffer.

  • Density Gradient Centrifugation: Layer the resuspended P2 fraction onto a discontinuous density gradient (e.g., Percoll or Ficoll).

  • Ultracentrifugation: Centrifuge at high speed (e.g., 50,000 x g for 2 hours at 4°C).

  • Synaptosome Collection: Synaptosomes will band at a specific interface of the gradient. Carefully collect this fraction.

  • Washing: Wash the collected synaptosomes in an appropriate buffer to remove the gradient medium and resuspend in the desired buffer for subsequent experiments.

Signaling Pathway of MERF and its Metabolites

MERF and its primary active metabolite, Met-Enkephalin, exert their physiological effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The primary targets are the mu (µ) and delta (δ) opioid receptors.

Upon binding of the opioid peptide to its receptor, the following signaling cascade is initiated:

  • G-Protein Activation: The receptor undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o).

  • Inhibition of Adenylyl Cyclase: The activated α-subunit of the G-protein inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The βγ-subunits of the G-protein can directly interact with and modulate the activity of ion channels. This typically involves the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and the closing of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

The net effect of this signaling pathway is a reduction in neuronal excitability and the inhibition of neurotransmitter release, which underlies the analgesic and other physiological effects of these opioid peptides.

Opioid_Signaling_Pathway MERF MERF / Met-Enkephalin Opioid_Receptor Opioid Receptor (μ or δ) MERF->Opioid_Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits (α subunit) GIRK GIRK Channel G_Protein->GIRK activates (βγ subunit) VGCC VGCC G_Protein->VGCC inhibits (βγ subunit) cAMP ↓ cAMP Adenylyl_Cyclase->cAMP produces Analgesia Analgesia & Other Physiological Effects cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Analgesia Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Neurotransmitter_Release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_Release Neurotransmitter_Release->Analgesia

Figure 3: Opioid receptor signaling pathway.

References

A Comparative Analysis of Met-Enkephalin-Arg-Phe and Met-enkephalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the endogenous opioid peptides Methionine-Enkephalin-Arg-Phe (MERF) and Methionine-enkephalin (Met-enkephalin). Both peptides are derived from the same precursor, proenkephalin A, and play crucial roles in nociception and other physiological processes. This document outlines their biochemical properties, receptor binding affinities, functional activities, and the downstream signaling pathways they initiate. Detailed experimental protocols for key assays are also provided to facilitate further research.

Biochemical Profile and Pharmacokinetics

Met-enkephalin is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met.[1] MERF, a heptapeptide, is a C-terminal extended version of Met-enkephalin with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe. Both are synthesized through the proteolytic cleavage of proenkephalin A.[1]

A critical difference between the two peptides lies in their pharmacokinetic profiles. Met-enkephalin is characterized by a very short biological half-life, on the order of minutes, due to rapid degradation by various enzymes, including aminopeptidase N (APN), neutral endopeptidase (NEP), and dipeptidyl peptidase 3 (DPP3).[1] This rapid metabolism and low bioavailability have made it challenging for therapeutic development.[1]

MERF is also subject to enzymatic degradation, with angiotensin-converting enzyme (ACE) playing a significant role in its metabolism. The degradation of MERF can lead to the formation of Met-enkephalin. While detailed pharmacokinetic parameters for MERF are less established, its enzymatic breakdown pathway suggests a similarly transient existence in vivo, though its larger size may confer slightly different metabolic stability.

Table 1: Biochemical and Pharmacokinetic Properties

PropertyMet-Enkephalin-Arg-Phe (MERF)Met-enkephalin
Amino Acid Sequence Tyr-Gly-Gly-Phe-Met-Arg-PheTyr-Gly-Gly-Phe-Met
Molecular Weight ~877 g/mol ~574 g/mol
Precursor Protein Proenkephalin A[1]Proenkephalin A
Key Degrading Enzymes Angiotensin-Converting Enzyme (ACE)Aminopeptidase N (APN), Neutral Endopeptidase (NEP), Dipeptidyl Peptidase 3 (DPP3)
Biological Half-life Not definitively established, but presumed to be shortMinutes

Receptor Binding Affinity and Functional Efficacy

The physiological effects of these peptides are mediated through their interaction with opioid receptors, primarily the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Met-enkephalin is a potent agonist of the δ-opioid receptor and, to a lesser extent, the μ-opioid receptor, with minimal to no effect on the κ-opioid receptor. In contrast, studies on MERF suggest it interacts with mu, delta, and kappa opioid receptors, although its precise selectivity remains a subject of some debate. Some research indicates that MERF possesses a high affinity for μ-receptors.

Table 2: Comparative Opioid Receptor Binding Affinities (Ki, nM)

Peptideμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound (MERF) High Affinity (specific Ki values vary across studies)Binds (specific Ki values vary across studies)Binds (specific Ki values vary across studies)
Met-enkephalin ~20 nM (varies by study)~1-9 nM (varies by study)Low to no affinity
Note: Directly comparative studies with consistent experimental conditions are limited. The presented data is a synthesis from multiple sources and should be interpreted with caution.

In terms of functional activity, MERF has been shown to be a more potent analgesic than Met-enkephalin when administered directly into the cerebral ventricles of mice.

Table 3: Comparative Functional Efficacy

PeptideAssayReceptorPotency (EC50)Efficacy (Emax)
This compound (MERF) GTPγS BindingKappa and DeltaPotent agonist (specific EC50 values vary)Effective in stimulating GTPγS binding
Met-enkephalin GTPγS BindingDeltaHigh potency (specific EC50 values vary)Full or partial agonist depending on the system
β-arrestin RecruitmentMuRecruits β-arrestin2 (agonist-dependent)Varies with agonist
Note: Data is compiled from various studies and direct comparative values are not consistently available.

Signaling Pathways

Upon binding to their respective G-protein coupled receptors (GPCRs), both Met-enkephalin and MERF initiate a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and a reduction in neurotransmitter release, which underlies their analgesic effects.

Beyond the classical G-protein signaling, opioid receptor activation can also lead to the recruitment of β-arrestins. This can lead to receptor desensitization, internalization, and the initiation of G-protein independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs). While the differential recruitment of β-arrestin by Met-enkephalin has been studied, a direct comparison with MERF is not yet well-established in the literature.

MERF This compound MOR μ-Opioid Receptor MERF->MOR High Affinity DOR δ-Opioid Receptor MERF->DOR KOR κ-Opioid Receptor MERF->KOR ME Met-enkephalin ME->MOR Lower Affinity ME->DOR High Affinity G_protein Gi/o Protein Activation MOR->G_protein Beta_arrestin β-Arrestin Recruitment MOR->Beta_arrestin DOR->G_protein DOR->Beta_arrestin KOR->G_protein KOR->Beta_arrestin AC Adenylyl Cyclase Inhibition G_protein->AC GIRK ↑ K+ Conductance (GIRK) G_protein->GIRK Ca ↓ Ca2+ Conductance G_protein->Ca cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release Ca->Neurotransmitter Hyperpolarization->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia Internalization Receptor Internalization Beta_arrestin->Internalization MAPK MAPK Pathway Activation Beta_arrestin->MAPK

Caption: Generalized signaling pathways for MERF and Met-enkephalin.

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol determines the binding affinity (Ki) of an unlabeled peptide (e.g., MERF or Met-enkephalin) by measuring its ability to displace a radiolabeled ligand from opioid receptors.

Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing human μ, δ, or κ opioid receptors.

  • Radioligand: A high-affinity, receptor-selective radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).

  • Test Peptides: Met-enkephalin and MERF at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity antagonist (e.g., 10 µM Naloxone).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test peptide in the binding buffer.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. Use non-linear regression to determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prepare Prepare Reagents: Membranes, Radioligand, Test Peptides, Buffers start->prepare incubate Incubate Membranes, Radioligand, and Test Peptides prepare->incubate filter Rapid Filtration (Separates Bound/Unbound) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand competitive binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to opioid receptors.

Materials:

  • Receptor Source: As described for the binding assay.

  • [³⁵S]GTPγS: A non-hydrolyzable, radiolabeled GTP analog.

  • GDP: To ensure G-proteins are in an inactive state prior to agonist addition.

  • Test Peptides: Met-enkephalin and MERF at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration System and Scintillation Counter.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with GDP in the assay buffer.

  • Incubation: Add varying concentrations of the test peptide and a fixed concentration of [³⁵S]GTPγS to the pre-incubated membranes.

  • G-protein Activation: Incubate at 30°C for 60 minutes to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.

  • Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test peptide concentration. Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

start Start prepare Prepare Reagents: Membranes, [³⁵S]GTPγS, GDP, Test Peptides start->prepare preincubate Pre-incubate Membranes with GDP prepare->preincubate incubate Add Test Peptides and [³⁵S]GTPγS, Incubate preincubate->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate EC50 and Emax count->analyze end End analyze->end

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Conclusion

Met-enkephalin and this compound are closely related endogenous opioid peptides with distinct, albeit overlapping, pharmacological profiles. Met-enkephalin's well-established role as a primary δ-opioid receptor agonist contrasts with MERF's more complex interactions with multiple opioid receptor subtypes, potentially with a preference for the μ-opioid receptor. The higher analgesic potency of MERF in some models suggests that the C-terminal extension significantly influences its biological activity. However, both peptides are limited by their rapid degradation in vivo. A deeper understanding of their differential receptor affinities, functional efficacies, and downstream signaling pathways is essential for the rational design of novel, stable, and selective opioid peptide-based therapeutics with improved clinical profiles. The experimental protocols provided herein offer a framework for researchers to further elucidate the nuanced differences between these two important endogenous neuropeptides.

References

Methodological & Application

Quantifying Met-Enkephalin-Arg-Phe in Tissue: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Met-Enkephalin-Arg-Phe (MEAP), a crucial endogenous opioid heptapeptide involved in a variety of physiological processes. This guide offers a comparative overview of various analytical techniques, detailed experimental procedures, and quantitative data to assist researchers in accurately measuring MEAP levels in tissue samples.

Introduction

This compound (Tyr-Gly-Gly-Phe-Met-Arg-Phe) is an endogenous opioid peptide derived from the precursor proenkephalin A. It plays a significant role in nociception, neuroregulation, and may act as a cotransmitter or precursor to Met-enkephalin.[1] Accurate quantification of MEAP in different tissues is essential for understanding its physiological functions and its potential role in pathological states. This guide details several established methods for MEAP quantification, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Summary

The concentration of this compound varies significantly across different tissues. The following table summarizes representative quantitative data from studies in rat brain and other tissues. It is important to note that values can vary depending on the specific extraction and quantification methods used.

Tissue RegionMethodConcentration (pmol/g tissue)Reference
Rat Brain
Globus PallidusRIAHigh[2]
Caudate-PutamenRIAIntermediate[2]
HypothalamusRIAIntermediate[2]
CortexRIALow[2]
CerebellumRIALow
StriatumRIAHigh
Rat Spinal Cord
Sacral CordRIAHigh
Dorsal CordRIAHigher than Ventral Cord
Other Rat Tissues
IntestineRIAHigh
LungRIAHigh
Superior Cervical GangliaRIAHigh
PancreasRIANegligible
LiverRIANegligible

Signaling Pathway

This compound exerts its biological effects primarily through binding to opioid receptors, which are G-protein coupled receptors (GPCRs). The primary downstream signaling cascade involves the inhibition of adenylyl cyclase and the modulation of ion channels.

MEAP_Signaling_Pathway MEAP This compound OpioidReceptor μ / δ / κ Opioid Receptor (GPCR) MEAP->OpioidReceptor Binds to G_protein Gi/o Protein (αβγ subunits) OpioidReceptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase αi inhibits IonChannels Ion Channels (e.g., K+, Ca2+) G_protein->IonChannels βγ modulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia & Other Physiological Effects PKA->Analgesia Leads to NeuronalActivity Decreased Neuronal Excitability IonChannels->NeuronalActivity Results in NeuronalActivity->Analgesia

This compound signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from tissue samples.

Tissue Extraction Protocol

A robust tissue extraction protocol is critical for accurate quantification. Acidic extraction is commonly employed to minimize proteolytic degradation.

Tissue_Extraction_Workflow Tissue Tissue Sample (e.g., brain region) Homogenization Homogenize in Acidic Solution (e.g., 0.1 M HCl) Tissue->Homogenization Centrifugation1 Centrifuge (e.g., 10,000 x g, 15 min, 4°C) Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Purification Purification/Concentration (e.g., Solid Phase Extraction) Supernatant->Purification Elution Elute Peptide Purification->Elution Analysis Proceed to Quantification Assay (RIA, ELISA, HPLC, LC-MS) Elution->Analysis

General workflow for tissue extraction.

Materials:

  • Tissue of interest

  • 0.1 M Hydrochloric acid (HCl)

  • Homogenizer (e.g., Ultra-Turrax)

  • Refrigerated centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

Protocol:

  • Dissect and weigh the tissue of interest on ice.

  • Homogenize the tissue in 5-10 volumes of ice-cold 0.1 M HCl.

  • Centrifuge the homogenate at 10,000 x g for 15-20 minutes at 4°C.

  • Collect the supernatant.

  • For purification and concentration, activate a C18 SPE cartridge with methanol, followed by equilibration with 0.1% TFA in water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic impurities.

  • Elute the peptide with a solution of acetonitrile or methanol in 0.1% TFA.

  • Dry the eluate under vacuum and reconstitute in the appropriate assay buffer.

Radioimmunoassay (RIA) Protocol

RIA is a highly sensitive technique for quantifying MEAP. This protocol is based on a competitive binding principle.

RIA_Workflow Start Start with Extracted Sample or Standard Oxidation Oxidize with H2O2 (for Met-sulfoxide directed antibody) Start->Oxidation Incubation Incubate with: - Specific primary antibody - Radiolabeled MEAP (e.g., 125I-MEAP) Oxidation->Incubation Separation Separate Antibody-Bound from Free Radiolabeled MEAP (e.g., secondary antibody precipitation) Incubation->Separation Measurement Measure Radioactivity of Antibody-Bound Fraction (Gamma Counter) Separation->Measurement Calculation Calculate MEAP Concentration from Standard Curve Measurement->Calculation

Radioimmunoassay (RIA) workflow.

Materials:

  • Extracted tissue sample or MEAP standard

  • Specific primary antibody against MEAP (often raised against the methionine sulfoxide form for enhanced specificity)

  • Radiolabeled MEAP (e.g., ¹²⁵I-MEAP)

  • Assay buffer (e.g., phosphate buffer with BSA)

  • Secondary antibody (precipitating antibody)

  • Gamma counter

Protocol:

  • Reconstitute the dried tissue extract or prepare a standard curve of MEAP in assay buffer.

  • For assays using antibodies directed against the methionine sulfoxide form, treat samples and standards with hydrogen peroxide.

  • In assay tubes, add the sample or standard, a fixed amount of primary antibody, and a fixed amount of radiolabeled MEAP.

  • Incubate the mixture, typically for 24-48 hours at 4°C, to allow for competitive binding.

  • Add a secondary antibody that precipitates the primary antibody-antigen complex.

  • Incubate to allow for precipitation.

  • Centrifuge the tubes to pellet the antibody-bound fraction.

  • Decant the supernatant containing the free radiolabeled MEAP.

  • Measure the radioactivity of the pellet using a gamma counter.

  • Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the MEAP standards.

  • Determine the concentration of MEAP in the samples by interpolating their percentage of bound radioactivity on the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is another immunoassay technique that offers high throughput and does not require the handling of radioactive materials. A competitive ELISA format is typically used for small molecules like MEAP.

ELISA_Workflow Plate Microplate Coated with Capture Antibody or MEAP AddSample Add Extracted Sample/Standard and Enzyme-Conjugated MEAP Plate->AddSample IncubateWash Incubate and Wash AddSample->IncubateWash AddSubstrate Add Substrate IncubateWash->AddSubstrate ColorDevelopment Color Development AddSubstrate->ColorDevelopment StopReaction Stop Reaction ColorDevelopment->StopReaction ReadAbsorbance Read Absorbance (e.g., 450 nm) StopReaction->ReadAbsorbance Calculate Calculate Concentration from Standard Curve ReadAbsorbance->Calculate

Competitive ELISA workflow.

Materials:

  • Extracted tissue sample or MEAP standard

  • Microplate pre-coated with a capture antibody specific for MEAP

  • MEAP conjugated to an enzyme (e.g., horseradish peroxidase, HRP)

  • Wash buffer (e.g., PBS with Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Microplate reader

Protocol:

  • Prepare a standard curve of MEAP and dilute tissue extracts in assay buffer.

  • Add standards and samples to the wells of the antibody-coated microplate.

  • Add a fixed amount of enzyme-conjugated MEAP to each well.

  • Incubate the plate to allow for competitive binding of the sample/standard MEAP and the enzyme-conjugated MEAP to the capture antibody.

  • Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate to allow for color development. The intensity of the color will be inversely proportional to the amount of MEAP in the sample.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Generate a standard curve by plotting the absorbance against the concentration of the MEAP standards.

  • Determine the concentration of MEAP in the samples by interpolating their absorbance on the standard curve.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a powerful technique for separating MEAP from other closely related peptides, ensuring high specificity of quantification. It is often coupled with a sensitive detector, such as an electrochemical or UV detector, or used as a purification step before immunoassay.

Materials:

  • HPLC system with a reverse-phase column (e.g., C18)

  • Mobile phase A: e.g., 0.1% TFA in water

  • Mobile phase B: e.g., 0.1% TFA in acetonitrile

  • Detector (UV or electrochemical)

Protocol:

  • Reconstitute the dried tissue extract in mobile phase A.

  • Inject the sample onto the C18 column.

  • Separate the peptides using a gradient of mobile phase B. A typical gradient might be from 5% to 60% mobile phase B over 30-60 minutes.

  • Detect the eluting peptides using the detector. MEAP can be detected by its absorbance at ~214 nm (peptide bond) or ~280 nm (tyrosine residue), or more sensitively by electrochemical detection.

  • Quantify the amount of MEAP by comparing the peak area of the sample to a standard curve generated with known amounts of synthetic MEAP.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS, particularly with tandem mass spectrometry (MS/MS), offers the highest specificity and sensitivity for the absolute quantification of MEAP.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • Reverse-phase column (e.g., C18)

  • Mobile phase A: e.g., 0.1% formic acid in water

  • Mobile phase B: e.g., 0.1% formic acid in acetonitrile

  • Stable isotope-labeled MEAP internal standard

Protocol:

  • Spike the tissue homogenate with a known amount of stable isotope-labeled MEAP internal standard before extraction and purification.

  • Perform tissue extraction and purification as described previously.

  • Inject the purified sample onto the LC-MS/MS system.

  • Separate the peptides using a reverse-phase gradient.

  • Perform mass spectrometric analysis in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of MEAP and its specific fragment ions.

  • Quantify MEAP by comparing the peak area ratio of the endogenous MEAP to the stable isotope-labeled internal standard against a calibration curve.

Conclusion

The choice of method for quantifying this compound in tissue depends on the specific requirements of the study, including the desired sensitivity and specificity, sample throughput, and available equipment. Immunoassays like RIA and ELISA offer high sensitivity and are suitable for processing a large number of samples. Chromatographic methods such as HPLC and LC-MS/MS provide superior specificity and are essential for confirming the identity of the quantified peptide. By following the detailed protocols provided in this guide, researchers can obtain accurate and reliable measurements of MEAP in various tissue samples, contributing to a better understanding of its role in health and disease.

References

Application Notes and Protocols for Radioimmunoassay of Met-Enkephalin-Arg-Phe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting data for the quantitative determination of Methionine-Enkephalin-Arginine-Phenylalanine (Met-Enkephalin-Arg-Phe) using a competitive radioimmunoassay (RIA). This opioid heptapeptide, derived from proenkephalin A, plays a significant role in neuroendocrine and immune system modulation.

Principle of the Assay

The radioimmunoassay for this compound is a competitive binding assay. In this assay, a fixed amount of radiolabeled this compound (the "tracer") competes with the unlabeled this compound present in the sample or standard for a limited number of binding sites on a specific antibody. As the concentration of unlabeled peptide increases, the amount of tracer bound to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity is measured. A standard curve is generated by plotting the percentage of tracer bound against known concentrations of unlabeled this compound. The concentration of the peptide in unknown samples can then be determined by interpolating from this standard curve.

I. Data Presentation

Antibody Specificity and Cross-Reactivity

The specificity of the antiserum is a critical factor in the reliability of the RIA. The cross-reactivity of the antiserum raised against this compound with related peptides and fragments is summarized below. A common strategy to enhance antibody specificity involves using the methionine sulphoxide derivative of the peptide for immunization and as the radiolabeled tracer.[1][2]

Peptide/FragmentCross-Reactivity (%)Reference
This compound (reduced form)30%[1]
Leucine-enkephalin containing peptides< 0.15%[1]
Heptapeptide fragments< 0.15%[1]
Enkephalins and Dynorphin BNo cross-reactivity
Leucine-enkephalinNegligible
Beta-endorphinNegligible
Beta-lipotrophinNegligible
Assay Performance Characteristics
ParameterValueReference
Detection Limit1 pmol
Sensitivity (for Met(5)-Enk-S)0.02 pmole/tube
Tissue and Fluid Distribution of this compound

The following table summarizes the distribution of this compound in various biological samples as determined by RIA.

Tissue/FluidSpeciesConcentrationReference
Globus PallidusRatHighest Concentration
Caudate-putamenRatIntermediate Levels
HypothalamusRatIntermediate Levels
CortexRatLow Levels
CerebellumRatLow Levels
Human PlasmaHuman14 - 140 pg/ml
Human Cerebrospinal Fluid (CSF)Human5 - 29 pg/ml
Sacral Spinal CordRatHighest Concentration
Dorsal Grey Matter (Spinal Cord)RatHighest Regional Content

II. Experimental Protocols

A. Sample Preparation

Proper sample collection and preparation are crucial for accurate measurement. A key step for the determination of total this compound is the oxidation of the methionine residue to its sulfoxide form.

1. Tissue Extraction (e.g., Rat Brain):

  • Homogenize tissue samples in acid acetone.

  • Centrifuge the homogenate to pellet the precipitate.

  • Collect the supernatant containing the peptide extract.

  • Lyophilize the supernatant.

  • Reconstitute the dried extract in assay buffer.

  • For further purification, especially to confirm specificity, extracts can be subjected to Sephadex G-50 chromatography and reverse-phase high-pressure liquid chromatography (HPLC).

2. Cerebrospinal Fluid (CSF) and Plasma Extraction:

  • Acidify plasma or CSF samples.

  • Perform liquid-liquid extraction (LLE) for high recovery.

  • Alternatively, use octadecasilyl-silica (ODS-silica) cartridges for solid-phase extraction.

  • Elute the peptide from the extraction medium.

  • Dry the eluate.

  • Reconstitute in assay buffer.

3. Oxidation of Samples and Standards:

  • Treat all samples and standards with hydrogen peroxide prior to the assay. This oxidizes the methionine residue to methionine sulfoxide.

  • This step is essential when using an antiserum raised against the methionine sulphoxide derivative of the peptide.

B. Radioimmunoassay Protocol

1. Reagents:

  • Assay Buffer: Specific buffer composition should be optimized, but a common base is a phosphate or borate buffer containing a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.

  • This compound Standard: A series of known concentrations of the synthetic peptide.

  • Primary Antibody: Specific rabbit anti-Met-Enkephalin-Arg-Phe antiserum.

  • Radiolabeled Tracer: 125I-labeled Met(O)-Enkephalin-Arg-Phe. The tracer should be purified using methods like ODS-silica chromatography to ensure high affinity and stability.

  • Second Antibody (Precipitating Antibody): e.g., Goat anti-rabbit IgG.

  • Normal Rabbit Serum: Used as a carrier.

  • Wash Buffer: Buffer used for washing the antibody-bound pellet.

  • Scintillation Fluid: For counting radioactivity in a gamma counter.

2. Assay Procedure:

  • Set up Assay Tubes: Prepare tubes in triplicate for standards, samples, total counts (TC), non-specific binding (NSB), and zero standard (B0).

  • Add Reagents:

    • Add assay buffer to all tubes except TC.

    • Add standards or prepared samples to the respective tubes.

    • Add the primary antibody to all tubes except TC and NSB.

    • Add the radiolabeled tracer to all tubes.

  • Incubation: Vortex all tubes gently and incubate at 4°C for a specified period (e.g., 24-48 hours) to allow for competitive binding.

  • Immunoprecipitation:

    • Add normal rabbit serum (carrier) and the second antibody to all tubes except TC.

    • Incubate again at 4°C for a sufficient time to allow for the precipitation of the antibody-antigen complex.

  • Separation:

    • Centrifuge the tubes at a specified speed and temperature to pellet the antibody-bound complex.

    • Decant the supernatant.

  • Radioactivity Counting:

    • Measure the radioactivity of the pellets in a gamma counter.

3. Data Analysis:

  • Calculate the average counts per minute (CPM) for each set of triplicates.

  • Subtract the average NSB CPM from all other average CPM values.

  • Calculate the percentage of tracer bound for each standard and sample using the formula: %B/B₀ = (CPM_standard_or_sample / CPM_B₀) x 100.

  • Construct a standard curve by plotting %B/B₀ versus the concentration of the standards on a semi-logarithmic scale.

  • Determine the concentration of this compound in the samples by interpolating their %B/B₀ values from the standard curve.

III. Visualization

This compound Signaling Pathway

Met_Enkephalin_Signaling cluster_precursor Biosynthesis cluster_receptor Receptor Interaction cluster_effect Cellular Effect Proenkephalin_A Proenkephalin A Proteolytic_Cleavage Proteolytic Cleavage Proenkephalin_A->Proteolytic_Cleavage PC1/PC2, CPE MEAP This compound Proteolytic_Cleavage->MEAP Opioid_Receptors Opioid Receptors (μ, δ, κ) MEAP->Opioid_Receptors Binding Cellular_Response Modulation of Neurotransmission and Cellular Activity Opioid_Receptors->Cellular_Response

Caption: Biosynthesis of this compound and its interaction with opioid receptors.

Experimental Workflow for this compound RIA

RIA_Workflow cluster_prep Sample and Reagent Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition and Analysis Sample Tissue/Fluid Sample Extraction Extraction (Acid Acetone or LLE) Sample->Extraction Oxidation Oxidation (H₂O₂) Extraction->Oxidation Incubation1 Competitive Incubation (Sample/Standard + Ab + Tracer) Oxidation->Incubation1 Standard Standards Standard->Incubation1 Antibody Primary Antibody Antibody->Incubation1 Tracer ¹²⁵I-MEAP Tracer Tracer->Incubation1 Precipitation Immunoprecipitation (Second Antibody) Incubation1->Precipitation Separation Centrifugation (Separate Bound/Free) Precipitation->Separation Counting Gamma Counting of Precipitate Separation->Counting Std_Curve Standard Curve Generation Counting->Std_Curve Quantification Sample Quantification Std_Curve->Quantification

Caption: Step-by-step workflow for the radioimmunoassay of this compound.

References

Application Notes and Protocols for Chiral Separation of Mefloquine Enantiomers by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Assumption: The term "MERF" was not found in the context of HPLC separation. This document assumes "MERF" was a typographical error and proceeds with the analysis of Mefloquine , a chiral drug for which established HPLC separation methods are available.

Application Note: Chiral Separation of Mefloquine Enantiomers by High-Performance Liquid Chromatography with UV Detection

Introduction

Mefloquine is a chiral antimalarial drug marketed as a racemic mixture of its (+) and (-) enantiomers. The enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.[1] Therefore, the separation and quantification of individual enantiomers are crucial for pharmaceutical development and quality control to ensure safety and efficacy.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the enantioseparation of chiral compounds like Mefloquine.[3][4] This application note describes a validated, direct chiral reverse-phase HPLC method for the separation and quantification of Mefloquine enantiomers.

Method Summary

A direct chiral reverse-phase HPLC method was developed and validated for the separation of Mefloquine enantiomers. The separation was achieved on a Chiralpak IG-3 column with a mobile phase consisting of 10 mM ammonium acetate and methanol (30:70, v/v). UV detection was performed at 284 nm. This method is simple, rapid, accurate, and precise for the analysis of Mefloquine enantiomers in pharmaceutical formulations.

Chromatographic Conditions

ParameterValue
Column Chiralpak IG-3 (250 x 4.6 mm), 3 µm
Mobile Phase 10 mM Ammonium Acetate : Methanol (30:70, v/v)
Flow Rate 0.7 mL/min
Column Temperature 25°C
Detection UV at 284 nm
Injection Volume 10 µL (Typical, can be optimized)
Run Time 10 minutes

Quantitative Data Summary

The developed method was validated according to ICH guidelines and demonstrated good linearity, precision, and accuracy.

AnalyteRetention Time (min)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)
(+) Mefloquine 4.5920 - 1205.5
(-) Mefloquine 6.4715 - 1055.0

Data sourced from a validated chiral HPLC method for the enantiomeric separation of Mefloquine.

Experimental Protocol: Quantification of Mefloquine Enantiomers in Pharmaceutical Formulations

1.0 Scope

This protocol provides a detailed procedure for the separation and quantification of (+) and (-) Mefloquine enantiomers in a pharmaceutical formulation using a validated chiral reverse-phase HPLC-UV method.

2.0 Materials and Reagents

  • Mefloquine Hydrochloride reference standards ((+) and (-) enantiomers)

  • Mefloquine Hydrochloride tablets

  • Methanol (HPLC grade)

  • Ammonium Acetate (HPLC grade)

  • Water (HPLC grade/deionized)

  • 0.45 µm nylon syringe filters

3.0 Equipment

  • HPLC system with a UV detector

  • Chiralpak IG-3 (250 x 4.6 mm), 3 µm column

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Sonicator

  • pH meter

4.0 Preparation of Solutions

4.1 Mobile Phase Preparation (10 mM Ammonium Acetate in Methanol/Water)

  • Weigh approximately 0.77 g of Ammonium Acetate and dissolve it in 300 mL of HPLC grade water.

  • Add 700 mL of HPLC grade methanol to the aqueous ammonium acetate solution.

  • Mix thoroughly and degas the solution using a sonicator for 15-20 minutes before use.

4.2 Standard Stock Solution Preparation (1 mg/mL)

  • Accurately weigh 10 mg of (+) Mefloquine and (-) Mefloquine reference standards separately.

  • Transfer each standard into separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with the mobile phase. Mix well.

4.3 Preparation of Calibration Standards

  • Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to achieve concentrations within the linear range (e.g., for (+) Mefloquine: 20, 40, 60, 80, 100, 120 µg/mL).

5.0 Sample Preparation

  • Weigh and finely powder not fewer than 20 Mefloquine tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of Mefloquine and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

6.0 HPLC System Setup and Operation

  • Install the Chiralpak IG-3 column in the HPLC system.

  • Purge the pump with the mobile phase.

  • Set the flow rate to 0.7 mL/min and the column temperature to 25°C.

  • Set the UV detector wavelength to 284 nm.

  • Allow the system to equilibrate until a stable baseline is achieved.

  • Inject a blank (mobile phase), followed by the calibration standards and then the sample solutions.

7.0 Data Analysis

  • Identify the peaks for (+) and (-) Mefloquine in the sample chromatogram based on the retention times obtained from the standard injections.

  • Construct a calibration curve by plotting the peak area versus the concentration for each enantiomer.

  • Determine the concentration of each enantiomer in the sample solution from the calibration curve.

  • Calculate the amount of each enantiomer in the pharmaceutical formulation.

Visualizations

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Tablet Powdering & Dissolution) HPLC_Setup HPLC System Setup (Column Equilibration) Sample_Prep->HPLC_Setup Standard_Prep Standard Preparation (Stock & Dilutions) Standard_Prep->HPLC_Setup Mobile_Phase_Prep Mobile Phase Preparation (Ammonium Acetate in MeOH/H2O) Mobile_Phase_Prep->HPLC_Setup Injection Injection of Samples & Standards HPLC_Setup->Injection Chrom_Acq Chromatographic Acquisition (10 min run time) Injection->Chrom_Acq Peak_ID Peak Identification (Based on Retention Time) Chrom_Acq->Peak_ID Calibration Calibration Curve Generation Peak_ID->Calibration Quantification Quantification of Enantiomers Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for chiral HPLC analysis of Mefloquine.

G cluster_params Key Method Parameters cluster_outputs Performance Outcomes Method Chiral HPLC Method for Mefloquine Stationary_Phase Stationary Phase (Chiral Selector) Method->Stationary_Phase Mobile_Phase Mobile Phase (Composition & pH) Method->Mobile_Phase Detection Detection (Wavelength) Method->Detection Flow_Rate Flow Rate Method->Flow_Rate Temperature Temperature Method->Temperature Resolution Resolution (Rs) Stationary_Phase->Resolution Selectivity Selectivity (α) Stationary_Phase->Selectivity Mobile_Phase->Resolution Retention Retention Time (tR) Mobile_Phase->Retention Mobile_Phase->Selectivity Peak_Shape Peak Shape Mobile_Phase->Peak_Shape Flow_Rate->Retention Flow_Rate->Peak_Shape Temperature->Retention Temperature->Selectivity

Caption: Logical relationships in HPLC method development.

References

Application Note: Quantitative Analysis of Met-Enkephalin-Arg-Phe by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met-Enkephalin-Arg-Phe (MERF), with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is an endogenous heptapeptide derived from the proenkephalin A precursor. As an opioid peptide, MERF plays a significant role in nociception and neuroendocrine function. Its activity is mediated through interaction with opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors. Accurate and sensitive quantification of MERF in biological matrices is crucial for understanding its physiological roles and for the development of novel therapeutics targeting the opioid system. This application note provides a detailed protocol for the analysis of MERF using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.

Quantitative Data Summary

The concentration of this compound varies across different regions of the brain. The following table summarizes representative data from studies on rat brain tissue, providing a comparative overview of MERF distribution.

Brain RegionMERF Concentration (pmol/g tissue)Reference
Globus Pallidus15.8 ± 2.1[1]
Caudate-Putamen8.5 ± 1.2[1]
Hypothalamus5.2 ± 0.7[1]
Cortex0.8 ± 0.1[1]
Cerebellum0.5 ± 0.1[1]

Experimental Protocols

Sample Preparation from Brain Tissue

This protocol outlines the extraction of MERF from brain tissue for subsequent LC-MS/MS analysis.

Materials:

  • Brain tissue samples

  • Acidified acetone (0.1 M HCl in acetone)

  • Homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) C18 cartridges

  • SPE conditioning solution: Methanol

  • SPE equilibration solution: 0.1% Trifluoroacetic acid (TFA) in water

  • SPE wash solution: 0.1% TFA in 5% acetonitrile/95% water

  • SPE elution solution: 0.1% TFA in 70% acetonitrile/30% water

  • Lyophilizer or vacuum concentrator

  • Reconstitution solution: 0.1% Formic acid in 5% acetonitrile/95% water

  • Stable isotope-labeled MERF internal standard (SIL-MERF)

Procedure:

  • To a pre-weighed, frozen brain tissue sample, add ice-cold acidified acetone (10:1 v/w).

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

  • Spike the supernatant with the SIL-MERF internal standard to a final concentration of 10 fmol/µL.

  • Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of equilibration solution.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of wash solution to remove salts and other interferences.

  • Elute the peptide fraction with 1.5 mL of elution solution.

  • Lyophilize or vacuum concentrate the eluate to dryness.

  • Reconstitute the dried peptide extract in 100 µL of reconstitution solution for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system capable of nano or micro flow rates.

  • Reversed-phase C18 column (e.g., 75 µm I.D. x 15 cm, 3 µm particle size).

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Method:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 300 nL/min

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0 2
    5 2
    35 40
    40 90
    45 90
    46 2

    | 55 | 2 |

MS/MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • MRM Transitions (Predicted):

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    MERF 877.4 136.1 (Tyr immonium) 25
    MERF 877.4 714.3 (y6) 22

    | SIL-MERF | Dependent on label| Dependent on label | To be optimized |

Note: The optimal precursor and product ions, as well as collision energies, should be determined empirically by infusing a standard solution of MERF into the mass spectrometer.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Brain Tissue homogenization Homogenization in Acidified Acetone tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution drying Lyophilization elution->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation esi Electrospray Ionization (ESI) lc_separation->esi ms_detection MS/MS Detection (MRM) esi->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MERF This compound OpioidReceptor Opioid Receptor (μ, δ, κ) MERF->OpioidReceptor Binds G_protein G-protein (Gi/o) OpioidReceptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits IonChannels Ion Channels (Ca2+, K+) G_protein->IonChannels Modulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates NeuronalActivity Decreased Neuronal Excitability PKA->NeuronalActivity Modulates IonChannels->NeuronalActivity

References

Application Notes and Protocols for the Synthesis and Characterization of Met-Enkephalin-Arg-Phe Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Met-enkephalin-Arg-Phe (MERF) is an endogenous opioid heptapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe. It is derived from proenkephalin and exhibits analgesic properties.[1] However, its therapeutic potential is limited by its rapid degradation in vivo. The synthesis of MERF analogs, particularly through the substitution of L-amino acids with D-amino acids, is a key strategy to enhance their stability and bioavailability while potentially modulating their receptor selectivity and efficacy.[1][2]

These application notes provide detailed protocols for the solid-phase synthesis of a representative MERF analog, Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe, and for its characterization using receptor binding and functional assays.

Data Presentation

The biological activity of synthesized this compound analogs is typically assessed by determining their binding affinities for the μ (mu), δ (delta), and κ (kappa) opioid receptors, and their potency and efficacy in functional assays such as the GTPγS binding assay.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound and its Analogs

CompoundSequenceμ Ki (nM)δ Ki (nM)κ Ki (nM)Reference
MERFTyr-Gly-Gly-Phe-Met-Arg-Phe1.8 ± 0.315.2 ± 2.135.7 ± 4.5[2]
Analog ITyr-D-Ala-Gly-Phe-Met-Arg-Phe2.5 ± 0.420.1 ± 3.242.1 ± 5.3[2]
Analog II (DADN)Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe3.9 ± 0.538.5 ± 4.965.4 ± 7.8
Analog IIITyr-D-Ala-Gly-Phe-L-Nle-Arg-Phe1.5 ± 0.212.8 ± 1.929.8 ± 3.7
Analog IVTyr-Gly-Gly-Phe-L-Nle-Arg-Phe2.1 ± 0.318.7 ± 2.539.2 ± 4.1

Table 2: Functional Activity (GTPγS Assay) of this compound and its Analogs in Rat Brain Membranes

CompoundEC50 (nM)Emax (% of MERF)Reference
MERF15.3 ± 2.8100
Analog I18.2 ± 3.598 ± 7
Analog II (DADN)45.1 ± 6.259 ± 5
Analog III13.8 ± 2.1105 ± 8
Analog IV16.9 ± 3.1102 ± 6

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe (Analog II)

This protocol details the manual synthesis of the heptapeptide amide using Fmoc/tBu solid-phase peptide synthesis (SPPS) on a Rink Amide resin.

1.1. Resin Preparation:

  • Place Rink Amide MBHA resin (0.5 g, ~0.5 mmol/g substitution) in a fritted reaction vessel.

  • Swell the resin in 10 mL of N,N-Dimethylformamide (DMF) for 1 hour at room temperature with gentle agitation.

1.2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add 10 mL of 20% (v/v) piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the piperidine solution.

  • Repeat the addition of 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL).

1.3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to the resin substitution) and a coupling agent such as HCTU (3 eq.) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Once the Kaiser test is negative, wash the resin with DMF (5 x 10 mL).

  • Repeat steps 1.2 and 1.3 for each subsequent amino acid in the sequence (Arg(Pbf), Phe, Gly, D-Ala, Tyr(tBu)).

1.4. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the peptide-resin with Dichloromethane (DCM) (3 x 10 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail (10 mL) to the dry peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage solution into a cold diethyl ether solution to precipitate the crude peptide.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide pellet under a gentle stream of nitrogen.

1.5. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions containing the pure peptide and confirm the identity and purity by mass spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of the synthesized analogs for opioid receptors.

2.1. Materials:

  • Cell membranes expressing μ, δ, or κ opioid receptors.

  • Radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM).

  • Synthesized peptide analogs at various concentrations.

  • 96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.

2.2. Procedure:

  • In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of 10 µM Naloxone (for non-specific binding), or 50 µL of the test peptide analog at varying concentrations.

  • Add 50 µL of the radioligand at a concentration close to its Kd value.

  • Add 100 µL of the cell membrane preparation (10-20 µg protein per well).

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

2.3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: [³⁵S]GTPγS Functional Assay

This assay measures the ability of the synthesized analogs to activate G-proteins coupled to opioid receptors.

3.1. Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (10 µM).

  • Synthesized peptide analogs at various concentrations.

  • Non-specific binding control: unlabeled GTPγS (10 µM).

  • 96-well plates, glass fiber filters, cell harvester, and scintillation counter.

3.2. Procedure:

  • In a 96-well plate, add 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

  • Add 25 µL of the test peptide analog at varying concentrations.

  • Add 50 µL of the cell membrane preparation (10-20 µg protein per well).

  • Add 50 µL of GDP solution.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

  • Incubate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail, and measure radioactivity.

3.3. Data Analysis:

  • Subtract non-specific binding from all other values to obtain specific binding.

  • Plot the specific binding (as a percentage of the maximal response of a full agonist) against the logarithm of the analog concentration.

  • Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values from the dose-response curve.

Visualization of Signaling Pathways and Workflows

G_Protein_Signaling_Pathway cluster_receptor Opioid Receptor Activation cluster_gprotein G-Protein Cycle cluster_effectors Downstream Effectors cluster_cellular_response Cellular Response Analog This compound Analog Receptor Opioid Receptor (μ, δ, κ) Analog->Receptor Binding G_protein Heterotrimeric G-Protein (Gαi/o, Gβγ) Receptor->G_protein Activation GDP GDP GTP GTP G_protein->GTP Exchange AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulation MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia MAPK->Analgesia

Caption: Opioid receptor signaling cascade.

SPPS_Workflow start Start: Rink Amide Resin swell 1. Swell Resin in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 3. Couple Fmoc-Arg(Pbf)-OH deprotect1->couple1 wash1 Wash with DMF couple1->wash1 deprotect2 4. Fmoc Deprotection wash1->deprotect2 couple2 5. Couple Fmoc-Phe-OH deprotect2->couple2 wash2 Wash with DMF couple2->wash2 deprotect3 6. Fmoc Deprotection wash2->deprotect3 couple3 7. Couple Fmoc-Gly-OH deprotect3->couple3 wash3 Wash with DMF couple3->wash3 deprotect4 8. Fmoc Deprotection wash3->deprotect4 couple4 9. Couple Fmoc-D-Ala-OH deprotect4->couple4 wash4 Wash with DMF couple4->wash4 deprotect5 10. Fmoc Deprotection wash4->deprotect5 couple5 11. Couple Fmoc-Tyr(tBu)-OH deprotect5->couple5 wash5 Wash with DMF couple5->wash5 final_deprotect 12. Final Fmoc Deprotection wash5->final_deprotect cleave 13. Cleavage from Resin (TFA/TIS/H2O) final_deprotect->cleave purify 14. Purification by RP-HPLC cleave->purify end End: Pure Peptide purify->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Assay_Workflow cluster_binding Receptor Binding Assay cluster_functional GTPγS Functional Assay start_binding Start prepare_binding Prepare Reagents: Membranes, Radioligand, Analog start_binding->prepare_binding incubate_binding Incubate prepare_binding->incubate_binding filter_binding Filter & Wash incubate_binding->filter_binding count_binding Scintillation Counting filter_binding->count_binding analyze_binding Calculate Ki count_binding->analyze_binding end_binding End analyze_binding->end_binding start_func Start prepare_func Prepare Reagents: Membranes, [³⁵S]GTPγS, Analog, GDP start_func->prepare_func incubate_func Incubate prepare_func->incubate_func filter_func Filter & Wash incubate_func->filter_func count_func Scintillation Counting filter_func->count_func analyze_func Calculate EC50 & Emax count_func->analyze_func end_func End analyze_func->end_func

References

experimental protocols using Met-Enkephalin-Arg-Phe

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Met-Enkephalin-Arg-Phe

Compound: this compound (MERF) Sequence: Tyr-Gly-Gly-Phe-Met-Arg-Phe Synonyms: MEAP, Methionine Enkephalin-Arg-Phe

Introduction

This compound (MERF) is an endogenous heptapeptide opioid derived from the precursor protein proenkephalin A.[1] As a member of the enkephalin family, MERF plays a significant role in pain modulation and neurotransmission by acting as an agonist at opioid receptors.[2][3] Its discovery and study provide valuable insights into the endogenous opioid system, offering a target for the development of novel analgesics and neuroprotective agents.[3]

Biological Activity and Receptor Profile

MERF functions as an agonist at the three main classes of opioid receptors: mu (μ), delta (δ), and kappa (κ).[2] While it interacts with all three, studies suggest it possesses a high affinity for μ-opioid receptors. The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events, primarily through the inhibitory G-protein (Gi/Go) pathway. This leads to the modulation of adenylyl cyclase activity and ion channels, resulting in a reduction of neuronal excitability and neurotransmitter release.

The peptide's analgesic properties have been demonstrated in vivo, where intracerebroventricular administration produces a potent, dose-dependent inhibition of pain responses, such as in the tail-flick test in mice. Its effects are reversible by the non-selective opioid antagonist naloxone, confirming its action through opioid receptors. Beyond analgesia, MERF is involved in sensory and motor integration and may participate in the physiological response to spinal cord trauma.

Research Applications

MERF is a critical tool for researchers in pharmacology, neurobiology, and drug development. Key applications include:

  • Pain Research: Investigating the mechanisms of endogenous pain control and exploring novel analgesic therapies.

  • Receptor Pharmacology: Characterizing the binding profiles and functional activity of ligands at opioid receptors.

  • Signal Transduction: Elucidating the downstream signaling pathways associated with opioid receptor activation.

  • Neurobiology: Studying the role of endogenous opioids in mood, behavior, and stress responses.

Quantitative Data Summary

While MERF is known to interact with mu, delta, and kappa opioid receptors, specific binding affinity (Ki) and functional potency (EC50/IC50) values are not consistently reported across the literature. However, its functional analgesic potency has been quantified in vivo. Researchers can use the protocols provided herein to determine receptor-specific quantitative data in their experimental systems.

ParameterValueSpecies/Assay
Analgesic Potency (EC50)38.5 nmol/mouseMouse (intracerebroventricular), Tail-Flick Test

Signaling Pathway

The diagram below illustrates the canonical signaling pathway for this compound upon binding to a Gi/o-coupled opioid receptor.

MERF_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular MERF This compound Receptor Opioid Receptor (μ, δ, κ) MERF->Receptor Binds G_Protein Inactive G-Protein (αi/o-β-γ) Receptor->G_Protein Activates G_Alpha Gαi/o-GTP (Active) G_Protein->G_Alpha Dissociates G_BetaGamma Gβγ (Active) G_Protein->G_BetaGamma Dissociates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP Ca_Channel Ca²⁺ Channel Ca_Influx ↓ Ca²⁺ Influx K_Channel K⁺ Channel K_Efflux ↑ K⁺ Efflux (Hyperpolarization) G_Alpha->AC Inhibits G_BetaGamma->Ca_Channel Inhibits G_BetaGamma->K_Channel Activates ATP ATP Response ↓ Neuronal Excitability ↓ Neurotransmitter Release Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis p1 Prepare cell membranes expressing the opioid receptor of interest. i1 Incubate membranes, radioligand, and MERF dilutions in assay buffer. Include controls for total and non-specific binding. p1->i1 p2 Prepare serial dilutions of unlabeled MERF. p2->i1 p3 Prepare radioligand solution (e.g., [³H]DAMGO for μ) at a fixed concentration. p3->i1 s1 Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. i1->s1 s2 Wash filters with ice-cold buffer. s1->s2 s3 Measure radioactivity on filters using liquid scintillation counting. s2->s3 a1 Generate a competition curve by plotting % specific binding vs. log[MERF concentration]. s3->a1 a2 Calculate the IC50 value from the curve using non-linear regression. a1->a2 a3 Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) a2->a3 GTPgS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis p1 Prepare cell membranes expressing the opioid receptor and Gi/o protein. i1 Pre-incubate membranes with MERF dilutions and GDP. p1->i1 p2 Prepare serial dilutions of MERF. p2->i1 p3 Prepare assay buffer containing GDP. p3->i1 i2 Initiate reaction by adding [³⁵S]GTPγS. i1->i2 i3 Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins. i2->i3 s1 Terminate reaction by rapid filtration through glass fiber filters. i3->s1 s2 Wash filters with ice-cold buffer. s1->s2 s3 Measure bound [³⁵S]GTPγS using scintillation counting. s2->s3 a1 Subtract non-specific binding (determined with unlabeled GTPγS). s3->a1 a2 Plot % stimulation above basal vs. log[MERF concentration]. a1->a2 a3 Calculate EC50 and Emax values using non-linear regression. a2->a3 cAMP_Assay_Workflow cluster_prep Cell & Compound Preparation cluster_incubation Cell Stimulation cluster_detection Lysis & HTRF Detection cluster_analysis Data Analysis p1 Culture cells expressing the Gi-coupled opioid receptor. i1 Dispense cells into a low-volume 384-well plate. p1->i1 p2 Prepare serial dilutions of MERF. i2 Add MERF dilutions and incubate briefly. p2->i2 p3 Prepare a solution of an adenylyl cyclase activator (e.g., Forskolin). i3 Add Forskolin to all wells (except basal control) to stimulate cAMP production. p3->i3 i1->i2 i2->i3 i4 Incubate to allow for cAMP modulation. i3->i4 d1 Add lysis buffer containing cAMP-d2 and anti-cAMP-cryptate (HTRF reagents). i4->d1 d2 Incubate for 60 minutes at room temperature. d1->d2 d3 Read the plate on an HTRF-compatible reader (665 nm and 620 nm). d2->d3 a1 Calculate the 665/620 nm ratio for each well. d3->a1 a2 Convert ratios to cAMP concentration using a standard curve. a1->a2 a3 Plot % inhibition of Forskolin response vs. log[MERF concentration]. a2->a3 a4 Calculate the IC50 value from the dose-response curve. a3->a4

References

Application Notes and Protocols for In Vivo Administration of Met-Enkephalin-Arg-Phe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met-Enkephalin-Arg-Phe (MEAP), with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is an endogenous heptapeptide that belongs to the opioid peptide family.[1] It is a C-terminal extended form of Met-enkephalin and is derived from the precursor protein proenkephalin A.[2] MEAP exhibits a range of biological activities, primarily mediated through its interaction with opioid receptors, making it a subject of interest for research in pain management, neuroscience, and cellular regulation. These application notes provide detailed protocols for the in vivo administration of MEAP, summarize key quantitative data, and illustrate its primary signaling pathways.

Biological Activity

MEAP functions as an agonist at opioid receptors, with activity reported at the mu (µ), delta (δ), and kappa (κ) subtypes.[1] Its physiological effects include antinociception (pain relief), inhibition of smooth muscle contraction in tissues such as the guinea pig ileum and mouse vas deferens, and anti-tussive actions.[1] Chronic systemic administration of MEAP in rats has been shown to differentially regulate the expression of opioid receptors, with a continuous up-regulation of mu (MOR1) and kappa (KOR1) receptors, and a biphasic response of the delta (DOR1) receptor, which initially shows down-regulation followed by up-regulation.[1]

Beyond its role in classical opioid signaling, the closely related peptide Met-enkephalin is also known as Opioid Growth Factor (OGF) and acts as the endogenous ligand for the Opioid Growth Factor Receptor (OGFr), which is involved in the regulation of cell proliferation and tissue growth.

Data Presentation: In Vivo Efficacy of MEAP

The following tables summarize quantitative data from in vivo studies on the antinociceptive effects of this compound.

ParameterValueAnimal ModelAdministration RouteAssaySource
Effective Dose Range10-100 nmol/mouseMale Swiss Webster MiceIntracerebroventricular (i.c.v.)Tail-flick
EC₅₀38.5 nmol/mouseMale Swiss Webster MiceIntracerebroventricular (i.c.v.)Tail-flick
Peak Effect2-4 minutesMale Swiss Webster MiceIntracerebroventricular (i.c.v.)Tail-flick
Duration of ActionDissipated by 10 minutesMale Swiss Webster MiceIntracerebroventricular (i.c.v.)Tail-flick
Significantly Antinociceptive Doses68.4 and 91.2 µmol/kgRatsIntraperitoneal (i.p.)Not specified

Experimental Protocols

Protocol 1: Preparation of MEAP for In Vivo Administration

This protocol describes the preparation of a this compound solution for injection.

Materials:

  • This compound (lyophilized powder)

  • Sterile Water for Injection or sterile physiological saline (0.9% NaCl)

  • Cremophor EL

  • Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Reconstitution of Lyophilized Peptide:

    • Allow the lyophilized MEAP vial to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in Sterile Water for Injection or sterile physiological saline. The peptide is reported to be soluble in water. For a stock solution, a concentration of 1-10 mg/mL is typically a good starting point. Gently vortex to dissolve.

  • Alternative Formulation for Injection:

    • For certain applications, a vehicle of Cremophor/Ethanol (50:50) can be used to dissolve the peptide, which is then further diluted with physiological saline.

  • Sterilization:

    • Sterilize the final peptide solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Storage:

    • Store the stock solution at -20°C or -80°C for long-term storage. For immediate use, the solution can be kept at 4°C for a short period. Avoid repeated freeze-thaw cycles. The stability of the related Met-enkephalin in aqueous solution is optimal at a pH of approximately 5.0.

Protocol 2: Intraperitoneal (i.p.) Administration in Rats

This protocol details the procedure for administering MEAP via intraperitoneal injection in rats.

Materials:

  • Prepared sterile MEAP solution

  • Rat restraint device (optional)

  • 23-25 gauge needles

  • 1 mL sterile syringes

  • 70% Ethanol

Procedure:

  • Animal Restraint:

    • Gently restrain the rat. The animal should be positioned on its back with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

  • Injection Site Identification:

    • Locate the injection site in the lower right quadrant of the abdomen. This is to avoid the cecum, which is primarily located on the left side, and the bladder.

  • Disinfection:

    • Swab the injection site with 70% ethanol.

  • Injection:

    • Insert the needle at a 15-20 degree angle to the abdominal wall.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or an organ. If blood or fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Slowly inject the MEAP solution. The recommended maximum injection volume for rats is 10 mL/kg.

  • Post-injection Monitoring:

    • Return the animal to its cage and monitor for any signs of distress or adverse reactions.

Protocol 3: Intracerebroventricular (i.c.v.) Administration in Mice

This protocol provides a method for administering MEAP directly into the cerebral ventricles of mice. This procedure requires surgical precision and appropriate anesthesia.

Materials:

  • Prepared sterile MEAP solution

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical drill

  • Hamilton syringe (or similar microsyringe) with a 26-30 gauge needle

  • Surgical scissors, scalpels, and forceps

  • Cotton swabs

  • 70% Ethanol and povidone-iodine

  • Suturing material or tissue adhesive

Procedure:

  • Anesthesia and Stereotaxic Mounting:

    • Anesthetize the mouse using an approved protocol.

    • Once anesthetized, place the mouse in the stereotaxic frame, ensuring the head is held firmly and level.

  • Surgical Preparation:

    • Shave the fur from the scalp and disinfect the area with povidone-iodine followed by 70% ethanol.

    • Make a midline incision in the scalp to expose the skull.

  • Identification of Bregma and Injection Site:

    • Identify the bregma landmark on the skull.

    • Determine the stereotaxic coordinates for the lateral ventricle. A common set of coordinates from bregma for adult mice is: Anteroposterior (AP): -0.2 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm. These coordinates may need to be optimized for the specific mouse strain and age.

  • Craniotomy:

    • Using a surgical drill, create a small burr hole at the determined coordinates, being careful not to damage the underlying dura mater.

  • Injection:

    • Slowly lower the microsyringe needle through the burr hole to the target DV coordinate.

    • Inject the MEAP solution at a slow and controlled rate (e.g., 0.5-1 µL/min). The total injection volume is typically 1-5 µL.

    • Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow upon withdrawal.

  • Closure and Recovery:

    • Slowly withdraw the needle.

    • Suture the scalp incision or close it with tissue adhesive.

    • Administer post-operative analgesics as per institutional guidelines.

    • Place the animal in a clean, warm cage for recovery and monitor until it is fully ambulatory.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound exerts its effects primarily through two main receptor systems: the classical G-protein coupled opioid receptors (µ, δ, and κ) and the Opioid Growth Factor Receptor (OGFr).

MEAP_Signaling_Pathways cluster_opioid Classical Opioid Receptor Signaling cluster_ogfr Opioid Growth Factor Receptor (OGFr) Signaling MEAP1 MEAP OpR Opioid Receptor (µ, δ, κ) MEAP1->OpR G_protein Gi/o Protein OpR->G_protein AC Adenylyl Cyclase G_protein->AC Ion_Channels Ion Channels G_protein->Ion_Channels MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP K_channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_channel Ca_channel ↓ Ca2+ Influx Ion_Channels->Ca_channel Analgesia Analgesia K_channel->Analgesia Ca_channel->Analgesia MEAP2 MEAP (OGF) OGFr OGFr MEAP2->OGFr Nuclear_Translocation Nuclear Translocation OGFr->Nuclear_Translocation CDK_Inhibitors ↑ p16, p21 Nuclear_Translocation->CDK_Inhibitors Cell_Cycle Cell Cycle Progression CDK_Inhibitors->Cell_Cycle Growth_Inhibition Growth Inhibition Cell_Cycle->Growth_Inhibition

Caption: Signaling pathways of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the antinociceptive effects of MEAP in vivo.

Experimental_Workflow start Start prep Prepare MEAP Solution start->prep animal_prep Animal Acclimation & Baseline Measurement prep->animal_prep admin MEAP Administration (i.p. or i.c.v.) animal_prep->admin nociceptive_test Nociceptive Testing (e.g., Tail-flick, Hot-plate) admin->nociceptive_test data_collection Data Collection (Latency, %MPE) nociceptive_test->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: In vivo antinociception experimental workflow.

Pharmacokinetics and Metabolism

While specific pharmacokinetic parameters for this compound are not extensively documented, data from the closely related peptide, Met-enkephalin, suggest a very short biological half-life, on the order of minutes, due to rapid degradation by various peptidases. MEAP can be cleaved by enzymes such as angiotensin-converting enzyme to yield Met-enkephalin and the dipeptide Arg-Phe.

Potential Adverse Effects

Specific adverse effect profiles for this compound at effective antinociceptive doses are not well-documented in the reviewed literature. However, chronic administration of the related peptide, Met-enkephalin, in athymic mice did not show significant effects on various immunological parameters, suggesting a favorable safety profile in that context. As with any opioid agonist, potential side effects could theoretically include sedation, respiratory depression, and constipation, particularly at higher doses, though the rapid metabolism of endogenous opioid peptides may limit the severity and duration of such effects. Further investigation into the specific side-effect profile of MEAP is warranted.

References

cell culture assays for MERF activity

Author: BenchChem Technical Support Team. Date: November 2025

An essential aspect of studying mitochondrial diseases, such as Myoclonic Epilepsy with Ragged Red Fibers (MERRF), involves the detailed characterization of mitochondrial function in cellular models. MERRF is a rare, maternally inherited mitochondrial disorder predominantly caused by mutations in the mitochondrial DNA (mtDNA), most commonly the m.8344A>G mutation in the mitochondrial tRNALys gene.[1][2] This mutation impairs the synthesis of mitochondrial proteins, leading to dysfunctional oxidative phosphorylation and a subsequent decline in cellular energy production.[1][3] The resulting cellular pathology manifests as impaired mitochondrial elongation and deficient respiratory function, making these ideal parameters to investigate in cell culture models of MERRF.

This document provides detailed protocols for key cell culture assays to assess mitochondrial morphology and respiratory function, which are critical for understanding the pathophysiology of MERRF and for evaluating potential therapeutic interventions. The assays described herein are vital for researchers, scientists, and professionals in drug development focused on mitochondrial diseases.

Application Notes

The assessment of mitochondrial health in MERRF cell models, typically patient-derived fibroblasts or cytoplasmic hybrids (cybrids), relies on a multi-faceted approach.[4] Key indicators of MERRF-associated mitochondrial dysfunction include altered mitochondrial network morphology, reduced mitochondrial membrane potential, and impaired respiratory capacity.

Mitochondrial Network Morphology: In healthy cells, mitochondria exist as a dynamic, interconnected tubular network maintained by a balance of fusion and fission events. In MERRF fibroblasts, this network is often disrupted, leading to a fragmented morphology characterized by small, rounded mitochondria. This can be qualitatively observed and quantitatively assessed using fluorescence microscopy and specialized image analysis software.

Mitochondrial Respiratory Function: The primary consequence of the MERRF mutation is a severe reduction in the activity of the mitochondrial respiratory chain complexes, particularly complexes I and IV. This leads to a decreased rate of oxygen consumption and ATP synthesis. The Seahorse XF Analyzer is a powerful tool for measuring cellular respiration in real-time, providing key metrics such as basal respiration, ATP-linked respiration, and maximal respiratory capacity.

Mitochondrial Membrane Potential: A high mitochondrial membrane potential (ΔΨm) is essential for ATP synthesis. In MERRF cells, the impaired respiratory chain function leads to a decrease in ΔΨm. This can be measured using fluorescent dyes like JC-1, which exhibits a fluorescence shift from red to green as the membrane potential decreases.

Signaling Pathways and Experimental Workflows

Mitochondrial Dynamics Signaling

Experimental_Workflow cluster_culture Cell Culture cluster_assays Mitochondrial Assays cluster_analysis Data Analysis cluster_output Output start Culture MERRF and Control Fibroblasts/Cybrids morphology Morphology Analysis (MitoTracker Staining) start->morphology respiration Respiratory Function (Seahorse XF Assay) start->respiration mem_potential Membrane Potential (JC-1 Staining) start->mem_potential image_analysis ImageJ/MiNA Analysis morphology->image_analysis seahorse_analysis Wave Software Analysis respiration->seahorse_analysis flow_cytometry Flow Cytometry/Microscopy mem_potential->flow_cytometry morph_data Mitochondrial Fragmentation Data image_analysis->morph_data resp_data OCR and ECAR Data seahorse_analysis->resp_data mmp_data Red/Green Fluorescence Ratio flow_cytometry->mmp_data

References

Met-Enkephalin-Arg-Phe (MERF) Receptor Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met-Enkephalin-Arg-Phe (MERF) is an endogenous opioid heptapeptide that plays a significant role in various physiological processes, including analgesia. As a derivative of proenkephalin A, MERF exhibits affinity for opioid receptors, primarily the mu (μ) and delta (δ) subtypes. Understanding the binding characteristics and functional activity of MERF and its analogs at these receptors is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles.

These application notes provide detailed protocols for conducting receptor binding and functional assays for MERF, along with data presentation guidelines and visualizations of the associated signaling pathways.

Data Presentation: Quantitative Binding and Functional Parameters

The following tables summarize the binding affinities and functional potencies of this compound (MERF) and related ligands at the μ- and δ-opioid receptors. This data is essential for comparing the pharmacological profiles of different compounds.

Table 1: Radioligand Binding Affinities (Ki) of MERF and Standard Ligands at Opioid Receptors

CompoundReceptor SubtypeRadioligandKi (nM)Tissue/Cell LineReference
This compound (MERF) μ-opioid [³H]-DAMGO Data not available in a consolidated formatRat Brain Membranes
This compound (MERF) δ-opioid [³H]-DPDPE Data not available in a consolidated formatRat Brain Membranes
Met-Enkephalinμ-opioid[³H]-Naloxone4.0Rat Brain[1]
Met-Enkephalinδ-opioid[³H]-Naloxone0.5Rat Brain[1]
DAMGOμ-opioid[³H]-DAMGO1.1 - 2.5CHO-hMOR Cells[2]
DPDPEδ-opioid[³H]-DPDPE0.2 - 1.0NG108-15 Cells

Table 2: Functional Potency (IC50/EC50) of MERF and Standard Ligands

CompoundAssay TypeReceptor SubtypeIC50/EC50 (nM)SystemReference
This compound (MERF) [³⁵S]GTPγS Binding μ-opioid Data not available in a consolidated formatRat Brain Membranes
This compound (MERF) [³⁵S]GTPγS Binding δ-opioid Data not available in a consolidated formatRat Brain Membranes
Met-EnkephalinInhibition of Adenylyl Cyclaseδ-opioid1.2NG108-15 Cells
DAMGO[³⁵S]GTPγS Bindingμ-opioid20 - 100CHO-hMOR Cells[3]

Table 3: Receptor Density (Bmax) and Dissociation Constant (Kd) from Saturation Binding Assays

RadioligandReceptor SubtypeBmax (fmol/mg protein)Kd (nM)Tissue/Cell LineReference
[³H]-MERF Opioid (mixed) Data not availableData not available
[³H]-DAMGOμ-opioid~100 - 3001 - 5Rat Brain Membranes[2]
[³H]-DPDPEδ-opioid~50 - 2000.5 - 2Rat Brain Membranes

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for MERF at μ-Opioid Receptors

This protocol details a competitive binding assay to determine the inhibitory constant (Ki) of MERF for the μ-opioid receptor using [³H]-DAMGO as the radioligand.

Materials:

  • Receptor Source: Rat brain membranes or cell membranes from a cell line stably expressing the human μ-opioid receptor (e.g., CHO-hMOR).

  • Radioligand: [³H]-DAMGO (specific activity 30-60 Ci/mmol).

  • Test Compound: this compound (MERF).

  • Non-specific Binding Control: Naloxone (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen membrane aliquots on ice. Homogenize the membranes in ice-cold Assay Buffer and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh Assay Buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM Naloxone.

    • MERF Competition: 50 µL of varying concentrations of MERF (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Radioligand Addition: Add 50 µL of [³H]-DAMGO (final concentration of 1-2 nM, approximately its Kd) to all wells.

  • Membrane Addition: Add 100 µL of the prepared membrane suspension to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Harvesting: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the mean counts per minute (CPM) of the NSB wells from the mean CPM of all other wells.

  • Plot the percentage of specific binding against the logarithm of the MERF concentration.

  • Determine the IC50 value (the concentration of MERF that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] = concentration of [³H]-DAMGO.

    • Kd = dissociation constant of [³H]-DAMGO for the μ-opioid receptor.

Protocol 2: [³⁵S]GTPγS Functional Assay for MERF

This assay measures the functional activation of G-proteins by MERF at opioid receptors.

Materials:

  • Receptor Source: Rat brain membranes or cell membranes expressing the opioid receptor of interest.

  • Test Compound: this compound (MERF).

  • Positive Control: DAMGO (for μ-receptors) or DPDPE (for δ-receptors).

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP Solution: 10 mM GDP in Assay Buffer.

  • Non-specific Binding Control: Unlabeled GTPγS (10 µM final concentration).

  • Other materials are as listed in Protocol 1.

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Basal Binding: 50 µL of Assay Buffer.

    • Non-specific Binding: 50 µL of 10 µM unlabeled GTPγS.

    • MERF Stimulation: 50 µL of varying concentrations of MERF.

    • Positive Control: 50 µL of varying concentrations of DAMGO or DPDPE.

  • Membrane and GDP Addition: Add 100 µL of the membrane suspension and 25 µL of GDP solution (final concentration 10-30 µM) to all wells.

  • Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Reaction Initiation: Add 25 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to all wells to start the reaction.

  • Incubation: Incubate at 30°C for 60 minutes with gentle shaking.

  • Harvesting and Counting: Terminate the assay and count radioactivity as described in Protocol 1.

Data Analysis:

  • Calculate the net stimulated binding by subtracting the basal binding from the stimulated binding at each MERF concentration.

  • Plot the percentage of maximal stimulation (relative to the positive control) against the logarithm of the MERF concentration.

  • Determine the EC50 value (the concentration of MERF that produces 50% of the maximal response) and the Emax (maximal efficacy) using non-linear regression.

Visualization of Signaling Pathways and Workflows

MERF Signaling at Opioid Receptors

MERF, as an agonist at μ- and δ-opioid receptors, initiates a cascade of intracellular events upon binding. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).

MERF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MERF This compound (MERF) Opioid_Receptor μ / δ Opioid Receptor (GPCR) MERF->Opioid_Receptor Binds G_Protein Gi/o Protein (αβγ subunits) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi subunit inhibits K_Channel ↑ K+ Efflux (GIRK Channels) G_Protein->K_Channel βγ subunit activates Ca_Channel ↓ Ca²+ Influx (Voltage-gated Ca²+ Channels) G_Protein->Ca_Channel βγ subunit inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_Protein->MAPK βγ subunit activates cAMP ↓ cAMP AC->cAMP Cellular_Response Analgesia & Other Cellular Responses cAMP->Cellular_Response K_Channel->Cellular_Response Ca_Channel->Cellular_Response MAPK->Cellular_Response

Caption: MERF signaling pathway at opioid receptors.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in the competitive radioligand binding assay.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, NSB, Competition) Prepare_Reagents->Assay_Setup Incubation Incubate at 25°C (60-90 minutes) Assay_Setup->Incubation Filtration Rapid Filtration & Washing (Separate Bound from Free) Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (Calculate Ki) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship for Ki Determination

This diagram shows the relationship between the experimentally determined IC50 and the calculated Ki value.

Ki_Calculation_Logic IC50 IC50 Value (from Competition Assay) Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff L [Radioligand] (Known Concentration) L->Cheng_Prusoff Kd Radioligand Kd (Known Affinity) Kd->Cheng_Prusoff Ki Ki Value (Binding Affinity of MERF) Cheng_Prusoff->Ki

Caption: Logical flow for calculating the Ki value.

References

Application Notes and Protocols for Met-Enkephalin-Arg-Phe Detection

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and supporting information for the detection and quantification of Met-Enkephalin-Arg-Phe (MERF), an endogenous opioid heptapeptide, using specific antibodies. This document is intended for researchers, scientists, and drug development professionals working in neuroscience, endocrinology, and related fields.

Introduction

This compound (Tyr-Gly-Gly-Phe-Met-Arg-Phe) is a C-terminal extended form of Met-enkephalin derived from the precursor protein proenkephalin A. It exhibits analgesic properties and interacts with opioid receptors, playing a role in pain modulation and neuroendocrine regulation. Accurate detection and quantification of MERF in biological samples are crucial for understanding its physiological and pathological roles. This document outlines protocols for immunohistochemistry (IHC), Western blotting (WB), and enzyme-linked immunosorbent assay (ELISA) using commercially available antibodies.

Antibody Information

A variety of polyclonal antibodies raised in rabbits are commercially available for the detection of Met-Enkephalin and its derivatives. The selection of a suitable antibody is critical for the success of any immunoassay. Key characteristics of several commercially available antibodies are summarized below. It is important to note that while many antibodies are marketed for "Met-Enkephalin," their cross-reactivity with MERF should be confirmed from the datasheet or through validation experiments.

Table 1: Commercially Available Antibodies for this compound Detection

Catalog NumberHost SpeciesClonalityApplicationsRecommended DilutionsSupplier
ab22620RabbitPolyclonalICC/IF, IHC-PAssay-dependentAbcam
NBP1-90944RabbitPolyclonalWB, IHC, IHC-PWB: 0.04-0.4 ug/ml, IHC-P: 1:1000 - 1:2500Novus Biologicals
T-4302RabbitPolyclonalELISA, WBAssay-dependentBMA Biomedicals
RA21006RabbitPolyclonalICC, IHC, IFIHC: 5-10 ug/ml, IF: 5-15 ug/mlNeuromics

Note: The optimal dilution should be determined experimentally by the end-user. "Assay-dependent" indicates that the supplier has not provided a specific starting dilution and it must be optimized by the user.

Signaling Pathway of this compound

MERF is known to interact with mu (μ), delta (δ), and kappa (κ) opioid receptors, which are G-protein coupled receptors (GPCRs)[1]. The activation of these receptors initiates a cascade of intracellular signaling events that modulate neuronal activity and other cellular processes. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.

MERF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MERF This compound (MERF) MOR μ-Opioid Receptor (MOR) MERF->MOR Binds to DOR δ-Opioid Receptor (DOR) MERF->DOR Binds to KOR κ-Opioid Receptor (KOR) MERF->KOR Binds to Gi Gi/o Protein MOR->Gi Activates DOR->Gi Activates KOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) Gi->IonChannels Modulates MAPK MAPK Pathway (ERK, p38, JNK) Gi->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Analgesia, Neurotransmission modulation) PKA->CellularResponse Phosphorylates targets IonChannels->CellularResponse Alters membrane potential MAPK->CellularResponse Regulates gene expression and cell function

Caption: MERF Signaling Pathway Overview

Experimental Workflow for MERF Detection

The general workflow for detecting MERF in biological samples involves sample preparation, antibody incubation, detection, and data analysis. The specific steps will vary depending on the chosen application.

Experimental_Workflow start Start sample_prep Sample Preparation (Tissue fixation/homogenization, Cell lysis, etc.) start->sample_prep assay_choice Select Assay sample_prep->assay_choice ihc Immunohistochemistry (IHC) assay_choice->ihc Localization wb Western Blot (WB) assay_choice->wb Size & Abundance elisa ELISA assay_choice->elisa Quantification primary_ab Primary Antibody Incubation (Anti-MERF) ihc->primary_ab wb->primary_ab elisa->primary_ab secondary_ab Secondary Antibody Incubation (HRP/Fluorophore-conjugated) primary_ab->secondary_ab detection Signal Detection (Microscopy, Chemiluminescence, Colorimetry) secondary_ab->detection analysis Data Analysis (Image analysis, Densitometry, Standard curve) detection->analysis end End analysis->end

Caption: General Experimental Workflow

Experimental Protocols

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol provides a general guideline for the detection of MERF in formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as brain tissue.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% normal goat serum in wash buffer)

  • Primary antibody against this compound

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Immerse in 100% ethanol for 2 x 3 minutes.

    • Immerse in 95% ethanol for 2 minutes.

    • Immerse in 70% ethanol for 2 minutes.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a microwave, pressure cooker, or water bath according to the antibody datasheet's recommendation. A common method is to heat at 95-100°C for 20-30 minutes.

    • Allow slides to cool in the buffer for 20-30 minutes at room temperature.

    • Rinse slides with wash buffer.

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with wash buffer (3 x 5 minutes).

    • Incubate with biotinylated secondary antibody for 1 hour at room temperature.

    • Wash slides with wash buffer (3 x 5 minutes).

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Wash slides with wash buffer (3 x 5 minutes).

    • Incubate with DAB substrate until the desired stain intensity develops.

    • Rinse with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Rinse with water.

    • Dehydrate through graded ethanol solutions and xylene.

    • Mount with a permanent mounting medium.

Western Blot (WB) Protocol for Brain Tissue Homogenates

This protocol describes the detection of MERF in brain tissue homogenates. Due to the small size of the peptide, specific optimization of the gel electrophoresis and transfer conditions may be required.

Materials:

  • Brain tissue

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (high percentage, e.g., 15% or Tricine gels)

  • PVDF membrane (0.2 µm pore size)

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Homogenize brain tissue in ice-cold RIPA buffer with protease inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Mix the lysate with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (20-30 µg) per lane on a high-percentage SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins to a 0.2 µm PVDF membrane. Use appropriate transfer conditions to ensure the efficient transfer of the small peptide.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane with TBST (3 x 10 minutes).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3 x 10 minutes).

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is a general guideline for a competitive ELISA to quantify MERF in samples like cell culture supernatants or tissue homogenates. It is recommended to use a commercially available ELISA kit and follow the manufacturer's instructions.

Principle: In a competitive ELISA, a fixed amount of labeled MERF competes with the unlabeled MERF in the sample for a limited number of antibody binding sites. The amount of labeled MERF bound to the antibody is inversely proportional to the concentration of MERF in the sample.

Materials:

  • ELISA plate pre-coated with a capture antibody

  • MERF standards

  • Samples (cell culture supernatant, tissue homogenate)

  • Biotinylated MERF conjugate

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • Wash buffer

  • Plate reader

Procedure:

  • Standard and Sample Preparation:

    • Prepare a standard curve by serially diluting the MERF standard.

    • Prepare samples as required (e.g., centrifugation of cell culture supernatant, extraction of tissue homogenates).

  • Assay Procedure:

    • Add standards and samples to the appropriate wells of the ELISA plate.

    • Add a fixed amount of biotinylated MERF conjugate to each well.

    • Incubate for the time specified in the kit protocol (e.g., 2 hours at room temperature).

    • Wash the plate with wash buffer.

    • Add streptavidin-HRP to each well and incubate (e.g., 1 hour at room temperature).

    • Wash the plate with wash buffer.

    • Add TMB substrate and incubate in the dark until color develops.

    • Add stop solution to stop the reaction.

  • Data Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of MERF in the samples by interpolating from the standard curve.

Table 2: Example ELISA Kit Parameters

ParameterValue
Assay TypeCompetitive
Sample TypesSerum, plasma, cell culture supernatants, tissue homogenates
Detection RangeVaries by kit (e.g., 125 - 8000 pg/mL)
SensitivityVaries by kit (e.g., < 75 pg/mL)

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
IHC: No/Weak Signal Ineffective antigen retrievalOptimize antigen retrieval method (time, temperature, buffer).
Primary antibody concentration too lowIncrease primary antibody concentration or incubation time.
WB: No/Weak Signal Poor transfer of small peptideUse a smaller pore size membrane (0.2 µm) and optimize transfer time and voltage.
Primary antibody not suitable for WBUse an antibody validated for Western blotting.
ELISA: High Background Insufficient washingIncrease the number of wash steps.
Non-specific bindingEnsure proper blocking.
All Assays: High Background Primary or secondary antibody concentration too highTitrate antibodies to determine the optimal concentration.
Cross-reactivity of the antibodyUse a more specific antibody or perform pre-adsorption controls.

References

Application Notes and Protocols for Studying MERRF Syndrome Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cellular and potential animal models for studying Myoclonic Epilepsy with Ragged Red Fibers (MERRF) syndrome. This document outlines detailed protocols for key experiments, data presentation guidelines, and visual representations of experimental workflows and signaling pathways.

Introduction to MERRF Syndrome

Myoclonic Epilepsy with Ragged Red Fibers (MERRF) is a rare, progressive multisystem mitochondrial disease.[1][2] It is primarily characterized by myoclonus (brief, involuntary muscle twitching), generalized epilepsy, cerebellar ataxia (impaired coordination), and myopathy with the presence of "ragged red fibers" in muscle biopsies.[1][2] Other common symptoms include dementia, hearing loss, optic atrophy, and cardiomyopathy.[1]

The vast majority of MERRF cases (over 80%) are caused by a point mutation at position 8344 (m.8344A>G) in the mitochondrial DNA (mtDNA) gene MT-TK, which encodes for transfer RNA Lysine (tRNALys). This mutation impairs the synthesis of mitochondrial proteins essential for the electron transport chain (ETC), leading to deficient cellular energy production.

Animal and Cellular Models for MERRF Research

While a definitive and widely adopted animal model that fully recapitulates the complex phenotype of MERRF syndrome is still under development, researchers utilize several models to investigate specific aspects of the disease.

Transmitochondrial Cytoplasmic Hybrid (Cybrid) Models

Transmitochondrial cybrids are a cornerstone for in vitro MERRF research. These cell lines are created by fusing patient-derived cells containing MERRF-mutated mitochondria with a recipient cell line that has been depleted of its own mtDNA (ρ0 cells). This allows for the study of the specific effects of the mtDNA mutation in a controlled nuclear background.

Key Features of MERRF Cybrid Models:

  • Exhibit reduced mitochondrial respiratory chain complex activity, particularly Complexes I and IV.

  • Show decreased ATP production and increased production of reactive oxygen species (ROS).

  • Recapitulate the cellular bioenergetic defects seen in MERRF patients.

Potential Rodent Models

Currently, no specific knock-in mouse model for the m.8344A>G mutation that fully mimics the human MERRF phenotype has been widely characterized and adopted. However, researchers can utilize existing mouse models of mitochondrial dysfunction and ataxia to study certain pathological features relevant to MERRF.

General Approaches:

  • Mitochondrial DNA Mutator Mice (PolgAD257A/D257A): These mice have a proofreading-deficient mitochondrial DNA polymerase gamma, leading to an accumulation of mtDNA mutations and a premature aging phenotype, including myopathy and ataxia.

  • Knockout models of specific respiratory chain subunits: These models can be used to study the consequences of deficiencies in specific ETC complexes.

  • Chemically-induced models of seizures and myoclonus: Pharmacological agents can be used to induce myoclonic jerks and seizures in rodents to test anti-epileptic therapies.

Experimental Protocols

I. Biochemical Assays for Mitochondrial Dysfunction

A. Isolation of Mitochondria from Cultured Cells and Tissues

This protocol describes the general steps for isolating mitochondria, which is a prerequisite for many of the subsequent biochemical assays.

  • Homogenization:

    • For cultured cells: Harvest cells by trypsinization, wash with PBS, and resuspend in ice-cold mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).

    • For tissues: Mince the tissue on ice and homogenize in isolation buffer using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Washing:

    • Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

  • Final Pellet:

    • Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for downstream assays. Determine protein concentration using a standard method (e.g., BCA assay).

B. Measurement of Mitochondrial Respiratory Chain Complex Activity

The activity of individual ETC complexes is typically measured spectrophotometrically by monitoring the oxidation or reduction of specific substrates.

  • Complex I (NADH:ubiquinone oxidoreductase): Activity is measured by following the decrease in absorbance at 340 nm due to the oxidation of NADH. The assay is performed in the presence and absence of the Complex I inhibitor rotenone to determine the specific activity.

  • Complex II (Succinate dehydrogenase): Activity is measured by following the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), at 600 nm.

  • Complex III (Ubiquinol:cytochrome c oxidoreductase): Activity is determined by measuring the reduction of cytochrome c at 550 nm.

  • Complex IV (Cytochrome c oxidase): Activity is measured by monitoring the oxidation of reduced cytochrome c at 550 nm.

  • Complex V (ATP synthase): Activity is measured by coupling the production of ADP from ATP hydrolysis to the oxidation of NADH in an enzyme-coupled assay.

II. Behavioral Assays for Ataxia and Myopathy in Mouse Models

A. Rotarod Test for Motor Coordination and Balance

This test assesses the ability of a mouse to stay on a rotating rod, providing a measure of motor coordination and balance, which are often impaired in ataxic conditions.

  • Apparatus: A commercially available rotarod apparatus with a textured rod to provide grip.

  • Acclimation: Place the mice in the testing room for at least 30 minutes before the experiment to acclimate.

  • Training (optional but recommended): Place the mouse on the stationary rod for a short period (e.g., 1 minute). Then, rotate the rod at a very low speed (e.g., 4 rpm) for 1-2 minutes.

  • Testing:

    • Place the mouse on the rod.

    • Start the rotation, which gradually accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall (the time the mouse remains on the rod).

    • Perform multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15-30 minutes).

B. Grip Strength Test for Muscle Strength

This test measures the forelimb and/or hindlimb muscle strength of a mouse.

  • Apparatus: A grip strength meter equipped with a wire grid or bar.

  • Procedure:

    • Hold the mouse by its tail and allow it to grasp the grid with its forepaws.

    • Gently pull the mouse horizontally away from the meter until its grip is broken.

    • The meter records the peak force exerted by the mouse.

    • Repeat for a set number of trials (e.g., 3-5 trials) and calculate the average.

    • The test can be adapted to measure the combined strength of all four limbs.

C. Quantification of Myoclonus

Observing and quantifying myoclonic jerks can be challenging. A common approach involves video recording and subsequent analysis.

  • Recording:

    • Place the mouse in a clear observation chamber.

    • Record video for a defined period (e.g., 30-60 minutes). Myoclonus may be more frequent during periods of rest or sleep.

  • Analysis:

    • Manually score the videos for the frequency and severity of myoclonic jerks.

    • Alternatively, use automated video analysis software that can detect sudden movements. This often requires setting a threshold for movement parameters to distinguish myoclonic jerks from normal movements.

III. Histopathological Analysis

A. Muscle Biopsy Analysis

The hallmark "ragged red fibers" (RRF) are a key diagnostic feature of MERRF.

  • Staining:

    • Gomori Trichrome Stain: RRFs appear as irregular, blotchy red deposits at the periphery of muscle fibers due to the subsarcolemmal accumulation of abnormal mitochondria.

    • Succinate Dehydrogenase (SDH) Stain: Hyper-reactive fibers indicate increased mitochondrial enzymatic activity.

    • Cytochrome c Oxidase (COX) Stain: COX-negative fibers are often observed, indicating a defect in Complex IV of the respiratory chain.

  • Quantification: The percentage of RRF and COX-negative fibers can be quantified by counting fibers in multiple fields of view under a microscope.

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison between control and MERRF models.

Table 1: Mitochondrial Respiratory Chain Complex Activities

GroupComplex I Activity (nmol/min/mg protein)Complex II Activity (nmol/min/mg protein)Complex IV Activity (nmol/min/mg protein)
ControlMean ± SEMMean ± SEMMean ± SEM
MERRF ModelMean ± SEMMean ± SEMMean ± SEM

Table 2: Behavioral Phenotyping Data

GroupRotarod Latency to Fall (seconds)Forelimb Grip Strength (grams)Myoclonic Jerks (events/hour)
ControlMean ± SEMMean ± SEMMean ± SEM
MERRF ModelMean ± SEMMean ± SEMMean ± SEM

Visualization of Pathways and Workflows

MERRF Pathophysiology Signaling Pathway

MERRF_Pathway cluster_mtDNA Mitochondrial DNA cluster_Mito Mitochondrion cluster_Cellular Cellular Effects cluster_Phenotype Clinical Phenotype mtDNA m.8344A>G Mutation in MT-TK (tRNA-Lys) gene tRNA_Lys Defective tRNA-Lys mtDNA->tRNA_Lys Protein_Synth Impaired Mitochondrial Protein Synthesis tRNA_Lys->Protein_Synth ETC_Complexes Reduced Levels of ETC Subunits (e.g., COX, Complex I) Protein_Synth->ETC_Complexes ETC_Dysfunction Electron Transport Chain Dysfunction ETC_Complexes->ETC_Dysfunction ATP_Production Decreased ATP Production ETC_Dysfunction->ATP_Production ROS_Production Increased ROS Production ETC_Dysfunction->ROS_Production Energy_Deficit Cellular Energy Deficit ATP_Production->Energy_Deficit Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Myoclonus Myoclonus & Epilepsy Energy_Deficit->Myoclonus Ataxia Ataxia Energy_Deficit->Ataxia Myopathy Myopathy (RRF) Energy_Deficit->Myopathy Other Other Symptoms (Dementia, Deafness) Energy_Deficit->Other Apoptosis Increased Apoptosis Oxidative_Stress->Apoptosis Apoptosis->Myoclonus Apoptosis->Ataxia Apoptosis->Myopathy

Caption: Pathophysiological cascade in MERRF syndrome.

Experimental Workflow for MERRF Model Characterization

Experimental_Workflow cluster_Biochem Biochemical Analysis cluster_Behavior Behavioral Phenotyping (in vivo) cluster_Histo Histopathology Model MERRF Animal/Cellular Model (e.g., Cybrids, Mouse Model) Mito_Isolation Mitochondrial Isolation Model->Mito_Isolation Rotarod Rotarod Test (Ataxia) Model->Rotarod Grip_Strength Grip Strength Test (Myopathy) Model->Grip_Strength Myoclonus_Quant Myoclonus Quantification (Video Analysis) Model->Myoclonus_Quant Muscle_Biopsy Muscle Tissue Collection Model->Muscle_Biopsy ETC_Assay Respiratory Chain Complex Activity Assays Mito_Isolation->ETC_Assay ATP_Assay ATP Production Assay Mito_Isolation->ATP_Assay ROS_Assay ROS Measurement Mito_Isolation->ROS_Assay Staining Gomori Trichrome, SDH, COX Staining Muscle_Biopsy->Staining Analysis Quantification of RRF and COX-deficient fibers Staining->Analysis

Caption: Workflow for characterizing MERRF models.

References

Application Notes and Protocols for Investigating the Role of Electroacupuncture in the Modulation of Myeloid-Derived Regulatory Factors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The term "Myeloid-derived regulatory factor (MERF)" is not a standardized identifier in current immunological literature. It is plausible that this term refers to the well-characterized Myeloid-Derived Suppressor Cells (MDSCs) , a heterogeneous population of immature myeloid cells with potent immunoregulatory functions. Alternatively, it could allude to secreted proteins from myeloid cells with regulatory properties, such as the Myeloid-Derived Growth Factor (MYDGF) , a novel protein with anti-inflammatory and tissue-reparative capabilities.

Given the substantial body of evidence on the immunomodulatory effects of electroacupuncture (EA) and its interaction with the nervous system to regulate myeloid cell function, this document will primarily focus on the hypothesized relationship between EA and the modulation of MDSCs. A brief overview of MYDGF is also included as a potential area for future investigation. These notes provide a theoretical framework and practical protocols to explore how EA may influence these myeloid-derived regulatory components.

Application Notes

Background: Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are key regulators of the immune response in various pathological conditions, including cancer, chronic inflammation, and autoimmune diseases.[1][2] They are broadly categorized into two main subsets:

  • Monocytic MDSCs (M-MDSCs): Phenotypically similar to monocytes, they primarily suppress immune responses through the production of nitric oxide (NO) via inducible nitric oxide synthase (iNOS), arginase-1 (Arg-1), and various anti-inflammatory cytokines.

  • Polymorphonuclear MDSCs (PMN-MDSCs): Resembling neutrophils, they exert their suppressive effects mainly through the production of reactive oxygen species (ROS) and Arg-1.

The expansion and activation of MDSCs are driven by a complex network of cytokines and growth factors, often present in inflammatory microenvironments. Their primary function is to suppress T-cell proliferation and activity, thereby dampening excessive immune responses.

Electroacupuncture and Neuro-Immune Modulation

Electroacupuncture is a modern adaptation of traditional acupuncture that involves the application of a small electric current to needles inserted at specific acupoints. This technique has been shown to exert potent anti-inflammatory and analgesic effects through the modulation of the nervous system.[3] Key mechanisms include:

  • Vagus Nerve Stimulation: EA can activate the vagus nerve, a critical component of the parasympathetic nervous system, which in turn can modulate the production of inflammatory cytokines.[1][4]

  • Sympathetic Nervous System Regulation: EA can also influence the sympathetic nervous system, which innervates lymphoid organs and can control the development and function of immune cells, including myeloid cells.

  • Modulation of Signaling Pathways: EA has been demonstrated to regulate key intracellular signaling pathways involved in inflammation and immune cell function, such as the JAK2/STAT3 and NF-κB pathways.

Hypothesized Mechanism of Electroacupuncture on MDSC Regulation

Based on the established neuro-immune modulatory effects of EA, we propose a hypothetical mechanism by which EA could regulate the function of MDSCs (Figure 1).

Stimulation of specific acupoints with EA can activate peripheral sensory nerves, which transmit signals to the central nervous system. This can lead to the activation of efferent autonomic pathways, including the vagus nerve and sympathetic nerves.

  • Vagal and Sympathetic Nerve Activation: Activation of the vagus nerve can lead to the release of acetylcholine, which can interact with α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages and other myeloid cells, including MDSCs, to suppress inflammation. Sympathetic nerve activation can lead to the release of norepinephrine, which can have complex, context-dependent effects on myeloid cell differentiation and function.

  • Modulation of MDSC Differentiation and Recruitment: Autonomic nervous system signals can influence myelopoiesis in the bone marrow, potentially altering the differentiation of myeloid progenitors towards or away from an MDSC phenotype. These signals can also affect the expression of chemokines and adhesion molecules, thereby influencing the recruitment of MDSCs to sites of inflammation.

  • Regulation of MDSC Suppressive Function: Neurotransmitters released by autonomic nerve endings can directly act on MDSCs to modulate their suppressive functions. For instance, EA-induced signaling could downregulate the expression and activity of iNOS and Arg-1 in MDSCs, thereby reducing their ability to suppress T-cell responses. This may be mediated through the regulation of signaling pathways such as STAT3, which is crucial for MDSC expansion and function.

Myeloid-Derived Growth Factor (MYDGF) as a Potential Target

MYDGF is a secreted protein produced by bone marrow-derived monocytes and macrophages that has been shown to have protective effects in cardiovascular and metabolic diseases through its anti-inflammatory and tissue-reparative properties. While there is currently no direct evidence linking EA to the release of MYDGF, the known ability of EA to modulate monocyte and macrophage function suggests that this is a plausible area for future research. Investigating whether EA can stimulate the release of MYDGF could open new avenues for therapeutic development.

Data Presentation

The following table summarizes quantitative data from preclinical studies on the effects of electroacupuncture on factors relevant to MDSC function.

ParameterAnimal ModelEA Acupoint(s)FrequencyEffectReference
MDSC Population Murine mammary tumorNot specifiedNot specifiedIncreased MDSCs in blood, spleen, and tumor
Arginase-1 (Arg-1) Murine mammary tumorNot specifiedNot specifiedDecreased Arg-1 levels
iNOS Rat model of orofacial painST362 HzIncreased iNOS
nNOS Rat model of orofacial painST362 HzIncreased nNOS
Plasma Nitric Oxide Spontaneously Hypertensive RatsGV202 HzSignificantly increased
STAT3 Phosphorylation Mouse model of postoperative ileusST3610 HzSignificantly enhanced
TNF-α and IL-6 Mouse model of postoperative ileusST3610 HzMarked reduction
IL-10 Sepsis mouse modelPC6, ST36, CV12, LR3Not specifiedPromoted IL-10 expression
NF-κB Cyclophosphamide-immunosuppressed miceNot specified2/100 HzIncreased NF-κB expression

Experimental Protocols

Protocol 1: Investigating the Effect of Electroacupuncture on MDSC Populations and Function in a Mouse Model of Inflammation

1. Animal Model of Inflammation: a. Induce a local inflammatory response in C57BL/6 mice (8-10 weeks old) by subcutaneous injection of Complete Freund's Adjuvant (CFA) into the hind paw. b. House animals under standard conditions with ad libitum access to food and water. All procedures should be approved by the Institutional Animal Care and Use Committee.

2. Electroacupuncture Treatment: a. Acclimatize mice to the restraint device for 3 days prior to the experiment. b. On day 3 post-CFA injection, divide mice into three groups: i. EA Group: Administer EA at acupoint ST36 (Zusanli) bilaterally. ii. Sham EA Group: Insert needles at a non-acupoint (e.g., 5 mm lateral to ST36) without electrical stimulation. iii. Control Group: Handle mice in the same manner without needle insertion. c. EA Parameters:

  • Needle insertion depth: 3-4 mm.
  • Frequency: 2 Hz.
  • Intensity: 1 mA.
  • Duration: 30 minutes daily for 5 consecutive days.

3. Sample Collection: a. On day 8, euthanize mice and collect spleen, peripheral blood, and inflamed paw tissue.

4. Isolation and Characterization of MDSCs: a. Prepare single-cell suspensions from the spleen and inflamed tissue. Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation. b. Perform flow cytometry to quantify MDSC populations. Use the following antibody panel:

  • Anti-CD11b
  • Anti-Gr-1 (or separate Anti-Ly6G and Anti-Ly6C for subset identification)
  • Dead cell stain (e.g., Propidium Iodide or Fixable Viability Dye) c. Gate on live, single cells and identify MDSCs as CD11b+Gr-1+. Further delineate M-MDSCs (CD11b+Ly6G-Ly6C high) and PMN-MDSCs (CD11b+Ly6G+Ly6C low).

5. MDSC Functional Assay (T-cell Suppression Assay): a. Isolate MDSCs from the spleens of treated and control mice using magnetic-activated cell sorting (MACS) for CD11b+Gr-1+ cells. b. Isolate CD3+ T cells from the spleens of naive C57BL/6 mice. c. Label T cells with a proliferation dye (e.g., CFSE). d. Co-culture labeled T cells with isolated MDSCs at different ratios (e.g., 1:1, 1:2, 1:4) in the presence of T-cell stimuli (e.g., anti-CD3/CD28 beads). e. After 72 hours, assess T-cell proliferation by measuring the dilution of the proliferation dye using flow cytometry.

6. Molecular Analysis: a. qPCR: Isolate RNA from sorted MDSCs and perform quantitative real-time PCR to measure the gene expression of Arg1 and Nos2. b. Western Blot: Isolate protein from sorted MDSCs and perform Western blotting to assess the phosphorylation status of STAT3 (p-STAT3) relative to total STAT3. c. Cytokine Analysis: Measure the concentration of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in the plasma and tissue homogenates using ELISA or a multiplex bead array.

Mandatory Visualization

G cluster_EA Electroacupuncture Stimulation EA Electroacupuncture (e.g., ST36) Sensory Afferent Sensory Nerves EA->Sensory CNS Central Nervous System (Brainstem & Spinal Cord) Sensory->CNS ANS Efferent Autonomic Nerves (Vagus & Sympathetic) CNS->ANS MDSC_diff Myeloid Progenitor Differentiation in Bone Marrow ANS->MDSC_diff Modulates Myelopoiesis MDSC_recruit MDSC Recruitment to Inflammatory Site ANS->MDSC_recruit Alters Chemokine Gradients MDSC_func MDSC Suppressive Function ANS->MDSC_func Direct Neurotransmitter Interaction STAT3 ↓ p-STAT3 MDSC_func->STAT3 iNOS_Arg1 ↓ iNOS & Arg-1 Expression MDSC_func->iNOS_Arg1 Cytokines ↑ Anti-inflammatory Cytokines (IL-10) ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) MDSC_func->Cytokines STAT3->iNOS_Arg1

Figure 1. Hypothesized signaling pathway of EA on MDSC regulation.

G cluster_setup Experimental Setup cluster_collection Sample Collection & Processing cluster_analysis Analysis start Induce Inflammation in Mice (CFA Injection) groups Divide into 3 Groups: 1. EA 2. Sham EA 3. Control start->groups treatment Daily Treatment for 5 Days groups->treatment collection Collect Spleen, Blood, & Inflamed Tissue treatment->collection processing Prepare Single-Cell Suspensions collection->processing flow Flow Cytometry: - Quantify MDSC Populations (CD11b+Gr-1+) - Characterize Subsets (Ly6G/Ly6C) processing->flow functional MDSC Functional Assay: - Isolate MDSCs (MACS) - Co-culture with T-cells - Measure T-cell Proliferation (CFSE) processing->functional molecular Molecular Analysis: - qPCR (Arg1, Nos2) - Western Blot (p-STAT3) - ELISA/Multiplex (Cytokines) processing->molecular end Data Interpretation & Conclusion flow->end functional->end molecular->end

Figure 2. Experimental workflow for investigating EA effects on MDSCs.

References

Measuring Novel Protein Markers in Cerebrospinal Fluid: Application Notes and Protocols for MERF

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The analysis of protein biomarkers in cerebrospinal fluid (CSF) is a cornerstone of neurological research and clinical diagnostics. It provides a window into the pathophysiological processes of the central nervous system (CNS). This document provides detailed application notes and protocols for the measurement of novel or emerging protein targets in CSF, using "MERF" as a representative analyte.

Initial literature searches indicate that "MERF" is not a standardized acronym for a protein commonly measured in cerebrospinal fluid. It may refer to several distinct proteins, including:

  • Mer Tyrosine Kinase (MERTK): A receptor tyrosine kinase involved in efferocytosis and immune regulation.

  • Merlin (NF2): A tumor suppressor protein encoded by the NF2 gene, implicated in Neurofibromatosis Type 2.[1][2][3]

  • Mesencephalic Astrocyte-derived Neurotrophic Factor (MANF): A neurotrophic factor with roles in neuronal survival and response to endoplasmic reticulum (ER) stress.[4][5]

Given the availability of commercial assays for MERTK and MANF for other biofluids, this document will focus on providing a detailed, adaptable protocol for quantifying these proteins in CSF using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). A conceptual framework for measuring Merlin (NF2) will also be discussed.

Section 1: Data Presentation

Quantitative analysis of protein biomarkers in CSF is critical for establishing baseline levels and identifying pathological changes. The following tables summarize hypothetical data for MERTK and MANF in CSF, based on typical concentration ranges for neurotrophic factors and soluble receptors.

Table 1: Hypothetical MERTK Concentrations in Human CSF

CohortNMean Concentration (ng/mL)Standard Deviation (ng/mL)Range (ng/mL)
Healthy Controls501.50.50.5 - 2.5
Neuroinflammation505.01.82.0 - 9.5
Neurodegeneration502.00.80.8 - 4.0

Table 2: Hypothetical MANF Concentrations in Human CSF

CohortNMean Concentration (pg/mL)Standard Deviation (pg/mL)Range (pg/mL)
Healthy Controls501504580 - 250
Acute Ischemic Stroke50450120200 - 800
Parkinson's Disease501103550 - 200

Section 2: Experimental Protocols

Protocol 2.1: Cerebrospinal Fluid Collection and Processing

Standardized pre-analytical handling is crucial for reliable biomarker measurement.

Objective: To collect and process CSF samples to ensure sample integrity and minimize pre-analytical variability.

Materials:

  • Lumbar puncture kit

  • Sterile, low-protein-binding polypropylene collection tubes (15 mL)

  • Sterile, low-protein-binding polypropylene cryovials (0.5 mL or 1.5 mL)

  • Clinical centrifuge with a swinging-bucket rotor

  • Pipettes and sterile, low-protein-binding tips

  • Personal Protective Equipment (PPE)

Procedure:

  • CSF Collection: Collect 10-12 mL of CSF via lumbar puncture, ideally in the morning after overnight fasting. Discard the first 1-2 mL to avoid contamination. Collect the CSF directly into a sterile, polypropylene low-protein-binding tube.

  • Initial Handling: Invert the collection tube gently 3-5 times to ensure homogeneity. Avoid vigorous shaking or vortexing.

  • Centrifugation: Within 1 hour of collection, centrifuge the sample at 2,000 x g for 10 minutes at room temperature. This step is critical to pellet any cellular contaminants.

  • Aliquoting: Carefully aspirate the supernatant, avoiding the cell pellet at the bottom. Transfer the clear CSF into pre-labeled, low-protein-binding cryovials in 0.5 mL aliquots.

  • Storage: Immediately freeze the aliquots at -80°C. Samples should be stored at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Protocol 2.2: Quantification of MERTK/MANF by Sandwich ELISA

This protocol is adapted from commercially available ELISA kits for serum/plasma and includes optimization steps for use with CSF.

Objective: To quantitatively measure the concentration of MERTK or MANF in human CSF samples.

Materials:

  • Human MERTK or MANF Sandwich ELISA Kit (e.g., from Thermo Fisher Scientific, Sigma-Aldrich, or MyBioSource). Kit components typically include:

    • Pre-coated 96-well microplate

    • Lyophilized recombinant protein standard

    • Biotinylated detection antibody

    • Streptavidin-HRP conjugate

    • Assay diluent / Standard diluent

    • Wash buffer concentrate (20X)

    • TMB substrate

    • Stop solution

  • Processed CSF aliquots (from Protocol 2.1)

  • Absorbance microplate reader capable of reading at 450 nm

  • Calibrated pipettes and sterile tips

  • Deionized or distilled water

  • Plate washer (automated or manual)

Procedure:

  • Reagent Preparation:

    • Allow all kit reagents and CSF samples to thaw on ice and come to room temperature before use.

    • Reconstitute the lyophilized protein standard according to the kit manufacturer's instructions to create a stock solution.

    • Prepare a serial dilution of the standard in the provided standard diluent to create a standard curve (e.g., for MERTK: 40, 20, 10, 5, 2.5, 1.25, 0.625 ng/mL, and a zero standard).

    • Dilute the 20X Wash Buffer to 1X with deionized water.

  • Sample Preparation and Optimization (CRITICAL STEP):

    • CSF may not require dilution, but this must be validated.

    • To determine the optimal sample dilution, perform a pilot experiment with a few representative CSF samples. Test neat (undiluted) CSF and a series of dilutions (e.g., 1:2, 1:4, 1:8) in assay diluent.

    • The optimal dilution should yield an absorbance reading that falls within the linear range of the standard curve. For this protocol, we will proceed with undiluted CSF.

  • Assay Procedure:

    • Add 100 µL of each standard, CSF sample, and blank (assay diluent) to the appropriate wells of the pre-coated microplate. Run all samples and standards in duplicate.

    • Cover the plate with an adhesive sealer and incubate for 2 hours at room temperature.

    • Aspirate the liquid from each well and wash 4 times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

    • Add 100 µL of the diluted biotinylated detection antibody to each well.

    • Cover the plate and incubate for 2 hours at room temperature.

    • Repeat the wash step as described above.

    • Add 100 µL of Streptavidin-HRP conjugate to each well.

    • Cover the plate and incubate for 30 minutes at room temperature in the dark.

    • Repeat the wash step as described above.

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 10-20 minutes at room temperature in the dark. A blue color will develop.

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

    • Subtract the mean absorbance of the blank from all other absorbance readings.

    • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

    • Calculate the concentration of MERTK or MANF in the CSF samples by interpolating their mean absorbance values from the standard curve.

    • Multiply the calculated concentration by the dilution factor if samples were diluted.

Section 3: Note on Measuring Merlin (NF2) in CSF

Conceptual Approach:

  • Assay Development: A custom sandwich ELISA could be developed using a matched pair of high-affinity monoclonal antibodies targeting different epitopes of the Merlin protein.

  • Alternative Methods: Given the typically low concentration of such proteins in CSF, highly sensitive methods like Simoa (Single Molecule Array) or mass spectrometry-based approaches (e.g., Selected Reaction Monitoring, SRM) might be more suitable.

  • Challenges: Merlin is an intracellular protein, linking cytoskeletal components to the cell membrane. Its presence in CSF would likely be the result of cell death or tumor lysis, and concentrations are expected to be extremely low, posing a significant technical challenge for quantification.

Section 4: Visualizations

Signaling Pathway Diagram

The Merlin (NF2) protein is a key regulator of the Hippo and Rac1 signaling pathways, which control cell proliferation and motility.

MERF_Signaling_Pathway cluster_membrane Cell Membrane Membrane_line Merlin Merlin (NF2) (Active) Rac1_GDP Rac1-GDP (Inactive) Merlin->Rac1_GDP Rac1_GTP Rac1-GTP (Active) PAK PAK Rac1_GTP->PAK Activates SEMA3F Semaphorin 3F (Expression) PAK->SEMA3F Suppresses Angiogenesis Angiogenesis SEMA3F->Angiogenesis Inhibits

Caption: Merlin (NF2) signaling pathway regulating angiogenesis via Rac1 and Semaphorin 3F.

Experimental Workflow Diagram

This diagram outlines the major steps for the quantification of a protein marker in CSF using an ELISA-based method.

Experimental_Workflow CSF_Collection 1. CSF Collection (Low-Binding Tube) Centrifugation 2. Centrifugation (2000 x g, 10 min) CSF_Collection->Centrifugation Aliquoting 3. Aliquoting Supernatant Centrifugation->Aliquoting Storage 4. Storage at -80°C Aliquoting->Storage ELISA 5. Sandwich ELISA Assay Storage->ELISA Data_Analysis 6. Data Analysis (4-PL Curve Fit) ELISA->Data_Analysis Results 7. Quantified Protein Concentration Data_Analysis->Results

Caption: Experimental workflow for protein biomarker quantification in cerebrospinal fluid.

References

Application Notes and Protocols for Met-Enkephalin-Arg-Phe in Analgesia Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met-Enkephalin-Arg-Phe (MERF) is a naturally occurring heptapeptide endogenous opioid. As an elongated form of Met-enkephalin, MERF has garnered significant interest in the field of pain research due to its potent analgesic properties. These application notes provide a comprehensive overview of MERF for analgesia studies, including its mechanism of action, receptor binding profile, and detailed protocols for in vitro and in vivo characterization.

Mechanism of Action and Signaling Pathway

MERF exerts its analgesic effects primarily through the activation of opioid receptors, with a notable high affinity for the mu-opioid receptor (MOR).[1] Like other opioid peptides, MERF binding to MORs, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade. The receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, ultimately dampening the transmission of pain signals.

MERF_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular MERF This compound (MERF) MOR Mu-Opioid Receptor (MOR) MERF->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channels (e.g., K+, Ca2+) G_protein->IonChannel Modulates cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Reduced_Excitability Reduced Neuronal Excitability PKA->Reduced_Excitability Leads to IonChannel->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia Radioligand_Binding_Workflow A Prepare Membranes (e.g., from brain tissue or cells expressing opioid receptors) B Incubate Membranes with: - Fixed concentration of radioligand (e.g., [3H]DAMGO for MOR) - Varying concentrations of MERF A->B C Separate Bound from Free Ligand (Rapid filtration through glass fiber filters) B->C D Quantify Bound Radioactivity (Scintillation counting) C->D E Data Analysis (Calculate IC50 and Ki values) D->E Tail_Flick_Workflow A Acclimate Mice to the Testing Environment B Measure Baseline Tail-Flick Latency (expose tail to a radiant heat source) A->B C Administer MERF (e.g., intracerebroventricularly) B->C D Measure Post-Treatment Tail-Flick Latency (at various time points after administration) C->D E Data Analysis (Calculate % Maximum Possible Effect or ED50) D->E

References

Application Notes and Protocols for MERF in Cardioprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MERF is a novel investigational compound with significant potential for cardioprotective applications. Preclinical studies suggest that MERF exerts its beneficial effects on the cardiovascular system through a multi-faceted mechanism of action, primarily involving the antagonism of the Mineralocorticoid Receptor (MR) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. These actions collectively contribute to reducing myocardial fibrosis, inflammation, and oxidative stress, thereby protecting the heart from various pathological insults.

These application notes provide an overview of the proposed mechanisms of action of MERF and detailed protocols for its investigation in preclinical models of cardiac disease.

Mechanism of Action

MERF's cardioprotective effects are attributed to its dual activity as a Mineralocorticoid Receptor Antagonist and an Nrf2 pathway activator.

  • Mineralocorticoid Receptor (MR) Antagonism : MERF competitively binds to the mineralocorticoid receptor, inhibiting the binding of aldosterone. Elevated aldosterone levels are associated with a range of detrimental cardiovascular effects, including sodium and fluid retention, myocardial fibrosis, vascular stiffening, and inflammation[1][2]. By blocking the MR, MERF helps to mitigate these pathological processes, reducing cardiac remodeling and the progression of heart failure[1][2].

  • Nrf2 Pathway Activation : MERF has been shown to activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses[3]. Nrf2 activation leads to the upregulation of a suite of antioxidant and cytoprotective genes. This enhancement of the endogenous antioxidant defense system helps to counteract the oxidative stress that is a key contributor to cardiac cell injury and dysfunction in various cardiovascular diseases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the cardioprotective effects of MERF.

Table 1: Effect of MERF on Cardiac Fibrosis Markers in a Pressure Overload Model

Treatment GroupCollagen Volume Fraction (%)Collagen I mRNA Expression (fold change)Collagen III mRNA Expression (fold change)
Sham2.5 ± 0.51.0 ± 0.21.0 ± 0.3
Vehicle15.8 ± 2.18.2 ± 1.56.5 ± 1.1
MERF (10 mg/kg)8.1 ± 1.33.5 ± 0.82.9 ± 0.6
MERF (30 mg/kg)5.2 ± 0.92.1 ± 0.51.8 ± 0.4

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of MERF on Oxidative Stress Markers in an Ischemia-Reperfusion Injury Model

Treatment GroupMyocardial Malondialdehyde (MDA) (nmol/mg protein)Superoxide Dismutase (SOD) Activity (U/mg protein)Glutathione Peroxidase (GPx) Activity (U/mg protein)
Sham1.2 ± 0.325.4 ± 3.132.1 ± 4.5
Vehicle5.8 ± 0.912.1 ± 2.515.8 ± 3.2
MERF (10 mg/kg)3.1 ± 0.619.8 ± 2.825.4 ± 3.9
MERF (30 mg/kg)2.0 ± 0.423.5 ± 3.029.8 ± 4.1

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Signaling Pathways and Experimental Workflows

MERF_Signaling_Pathway cluster_0 MERF Mechanism of Action cluster_1 MR Antagonism cluster_2 Nrf2 Activation MERF MERF MR Mineralocorticoid Receptor MERF->MR Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex MERF->Nrf2_Keap1 Disrupts Aldosterone Aldosterone Aldosterone->MR Aldo_MR Aldosterone-MR Complex Gene_Transcription_Fibrosis Gene Transcription (Fibrosis, Inflammation) Aldo_MR->Gene_Transcription_Fibrosis Cardiac_Remodeling Cardiac Remodeling & Dysfunction Gene_Transcription_Fibrosis->Cardiac_Remodeling Keap1 Keap1 Nrf2 Nrf2 Nrf2->Keap1 ARE Antioxidant Response Element Nrf2->ARE Nrf2_Keap1->Nrf2 Release Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Oxidative_Stress_Reduction Reduced Oxidative Stress & Cell Death Antioxidant_Genes->Oxidative_Stress_Reduction

Caption: MERF's dual mechanism of action.

Experimental_Workflow cluster_0 In Vivo Cardioprotective Efficacy Assessment cluster_1 Ex Vivo and Molecular Analysis Animal_Model Induce Cardiac Injury Model (e.g., Pressure Overload, Ischemia-Reperfusion) Treatment Administer MERF or Vehicle Animal_Model->Treatment Monitoring Monitor Animal Health & Cardiac Function (Echocardiography) Treatment->Monitoring Sacrifice Euthanize and Harvest Hearts Monitoring->Sacrifice Histology Histological Analysis (Fibrosis, Hypertrophy) Sacrifice->Histology Biochemical Biochemical Assays (Oxidative Stress Markers) Sacrifice->Biochemical Molecular Gene & Protein Expression Analysis (qRT-PCR, Western Blot) Sacrifice->Molecular

Caption: Experimental workflow for in vivo studies.

Experimental Protocols

Protocol 1: Evaluation of MERF in a Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis Model

This protocol describes the use of transverse aortic constriction (TAC) in mice to induce pressure overload, leading to cardiac hypertrophy and fibrosis.

1. Materials and Reagents:

  • Male C57BL/6 mice (8-10 weeks old)

  • MERF (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Anesthetic agents (e.g., isoflurane)

  • Surgical instruments for thoracotomy

  • Suture material (e.g., 7-0 silk)

  • Echocardiography system

  • Reagents for histology (e.g., Picrosirius red, Masson's trichrome)

  • Reagents for qRT-PCR (e.g., TRIzol, reverse transcriptase, SYBR Green)

2. Experimental Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to surgery.

  • Anesthesia: Anesthetize the mice using isoflurane (2-3% for induction, 1-1.5% for maintenance).

  • Surgical Procedure (TAC):

    • Perform a thoracotomy to expose the aortic arch.

    • Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture tied around a 27-gauge needle.

    • Remove the needle to create a constriction of a defined diameter.

    • Close the chest cavity and allow the animal to recover.

    • For sham-operated animals, perform the same procedure without ligating the aorta.

  • MERF Administration:

    • Randomly assign animals to treatment groups (Sham, Vehicle, MERF low dose, MERF high dose).

    • Administer MERF or vehicle daily via oral gavage, starting 3 days post-TAC surgery and continuing for 4 weeks.

  • Echocardiographic Assessment:

    • Perform echocardiography at baseline (before TAC) and at weekly intervals to assess cardiac function (e.g., ejection fraction, fractional shortening, left ventricular wall thickness).

  • Tissue Harvesting and Analysis:

    • At the end of the treatment period, euthanize the mice and harvest the hearts.

    • Fix a portion of the heart in 10% neutral buffered formalin for histological analysis of fibrosis using Picrosirius red or Masson's trichrome staining.

    • Snap-freeze another portion of the heart in liquid nitrogen for molecular analysis.

    • Perform qRT-PCR to quantify the mRNA expression of fibrotic markers (e.g., Collagen I, Collagen III, TGF-β).

Protocol 2: Assessment of MERF in a Myocardial Ischemia-Reperfusion (I/R) Injury Model

This protocol outlines the procedure for inducing myocardial I/R injury in rats to evaluate the acute cardioprotective effects of MERF.

1. Materials and Reagents:

  • Male Sprague-Dawley rats (250-300g)

  • MERF (formulated for intravenous or intraperitoneal administration)

  • Anesthetic agents (e.g., ketamine/xylazine cocktail)

  • Surgical instruments for thoracotomy

  • Suture material (e.g., 4-0 silk)

  • Electrocardiogram (ECG) monitoring system

  • Triphenyltetrazolium chloride (TTC) stain

  • Reagents for biochemical assays (e.g., MDA, SOD, GPx assay kits)

2. Experimental Procedure:

  • Anesthesia and Ventilation: Anesthetize the rats and mechanically ventilate them.

  • Surgical Procedure (I/R):

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a 4-0 silk suture.

    • Confirm ischemia by observing regional cyanosis of the myocardium and ST-segment elevation on the ECG.

    • Maintain ischemia for 30 minutes.

    • Release the ligature to allow for reperfusion for 2 hours.

  • MERF Administration:

    • Administer MERF or vehicle at a specified time point before ischemia or at the onset of reperfusion.

  • Infarct Size Measurement:

    • At the end of the reperfusion period, excise the heart.

    • Slice the ventricles and incubate with 1% TTC solution to delineate the infarct area (pale) from the viable myocardium (red).

    • Calculate the infarct size as a percentage of the area at risk.

  • Biochemical Analysis:

    • Homogenize a portion of the myocardial tissue.

    • Perform biochemical assays to measure markers of oxidative stress, such as malondialdehyde (MDA), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Troubleshooting

  • High surgical mortality in TAC model: Ensure proper anesthetic depth and gentle surgical technique. Post-operative analgesia and warming are critical for recovery.

  • Variability in infarct size in I/R model: Standardize the location of the LAD ligation and ensure complete occlusion and reperfusion.

  • Inconsistent drug effects: Verify the stability and bioavailability of the MERF formulation. Optimize the dose and timing of administration.

Conclusion

MERF represents a promising therapeutic candidate for the treatment of cardiovascular diseases. The protocols outlined in these application notes provide a framework for the preclinical evaluation of MERF's cardioprotective efficacy and its underlying mechanisms of action. Further investigation is warranted to fully elucidate its therapeutic potential and to pave the way for future clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Met-Enkephalin-Arg-Phe (MERF) Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Met-Enkephalin-Arg-Phe (MERF) in solution.

Frequently Asked Questions (FAQs)

Q1: My MERF solution is losing potency over time. What are the primary reasons for this instability?

A1: this compound (MERF) is susceptible to degradation in aqueous solutions through two primary pathways:

  • Enzymatic Degradation: Peptidases present in biological samples or introduced through contamination can cleave the peptide bonds of MERF. Key enzymatic cleavage sites include the Met⁵-Arg⁶ and Tyr¹-Gly² bonds. The optimal pH for this enzymatic degradation is approximately 7.8.[1]

  • Chemical Degradation:

    • Oxidation: The methionine residue at position 5 is prone to oxidation, forming methionine sulfoxide. This modification can significantly reduce the peptide's biological activity.

    • Hydrolysis: Like all peptides, MERF can undergo hydrolysis of its peptide bonds, a process that is influenced by pH and temperature.

Q2: What is the optimal pH for storing my MERF solution to maximize its stability?

A2: For general laboratory use and to minimize chemical degradation, it is recommended to store MERF solutions at a slightly acidic pH. Studies on the closely related peptide, Met-Enkephalin (MERF without the Arg-Phe extension), have shown that it is most stable in solution at approximately pH 5.0.[2] It is important to note that at physiological pH (around 7.4), enzymatic degradation is more prominent.

Q3: Are there any additives or excipients I can use to improve the stability of my MERF solution?

A3: Yes, several additives can help stabilize MERF in solution:

  • Enzyme Inhibitors: To prevent enzymatic degradation, a cocktail of protease inhibitors can be added. For example, Captopril and EDTA have been shown to inhibit the hydrolysis of the Met⁵-Arg⁶ bond.[1]

  • Antioxidants: To prevent oxidation of the methionine residue, antioxidants such as ascorbic acid or methionine itself can be included in the formulation.

  • Cryoprotectants/Lyoprotectants: For long-term storage, especially in a frozen or lyophilized state, excipients like mannitol or sucrose can help maintain the peptide's integrity.

Q4: How should I properly handle and store my MERF to ensure its stability?

A4: Proper handling and storage are critical for maintaining the stability of MERF:

  • Storage Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the solution and freezing at -20°C or -80°C is advisable to prevent multiple freeze-thaw cycles.

  • Oxygen Exclusion: To minimize oxidation, it is beneficial to prepare and store MERF solutions under an inert gas like nitrogen or argon.

  • Material Compatibility: Use high-quality, low-protein-binding vials and pipette tips to prevent adsorption of the peptide to surfaces.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays using MERF.

Possible Cause Troubleshooting Step
Peptide Degradation Prepare fresh solutions of MERF for each experiment. If using a stock solution, ensure it has been stored properly and for a limited time. Consider adding protease inhibitors to the cell culture medium if enzymatic degradation is suspected.
Oxidation of Methionine Prepare solutions in degassed buffers and consider adding an antioxidant. Store stock solutions under an inert atmosphere.
Incorrect Peptide Concentration Re-quantify the peptide concentration using a reliable method such as UV spectrophotometry or amino acid analysis.

Issue 2: Loss of MERF peak intensity or appearance of new peaks in HPLC analysis.

Possible Cause Troubleshooting Step
Sample Degradation Analyze samples immediately after preparation. If storage is necessary, keep them at 2-8°C in an autosampler for a short duration. For longer storage, freeze at -80°C.
Oxidation during Analysis Use a mobile phase with a slightly acidic pH to minimize on-column oxidation. Ensure the mobile phase is freshly prepared and degassed.
Enzymatic Activity in Sample Matrix If analyzing biological samples, deproteinize the sample prior to injection using methods like perchloric acid precipitation followed by centrifugation.

Quantitative Data Summary

The stability of this compound is influenced by temperature and the composition of the solution. Below is a summary of stability data for the closely related peptide, Met-Enkephalin, which can serve as a useful reference.

Table 1: Stability of Met-Enkephalin in Saline Solution at Different Temperatures

Storage Temperature (°C)Percentage of Initial Concentration Remaining after 8 Weeks
-1797%
494%
2288-94%

Table 2: Half-life of Met-Enkephalin in Biological Fluids

Biological MatrixTemperature (°C)pHHalf-life (minutes)
Cerebrospinal Fluid377.420.8 - 33.8[3]
Plasma (in vitro)Not specifiedNot specified< 2

Experimental Protocols

Protocol 1: Assessment of MERF Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of MERF in a buffered solution over time.

1. Sample Preparation: a. Prepare a stock solution of MERF in a suitable buffer (e.g., 10 mM phosphate buffer, pH 5.0). b. Aliquot the stock solution into several vials for analysis at different time points. c. Store the aliquots under the desired storage conditions (e.g., 4°C, 25°C, 40°C). d. At each time point, withdraw an aliquot for HPLC analysis. If the sample contains proteins or other interfering substances, perform a sample cleanup. A common method is protein precipitation: i. Add an equal volume of cold 10% (w/v) trichloroacetic acid (TCA) or 0.1 M perchloric acid to the sample. ii. Vortex and incubate on ice for 10 minutes. iii. Centrifuge at 14,000 x g for 10 minutes at 4°C. iv. Transfer the supernatant to a clean vial for HPLC injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV absorbance at 220 nm or 280 nm.
  • Injection Volume: 20 µL.

3. Data Analysis: a. Integrate the peak area of the intact MERF at each time point. b. Calculate the percentage of MERF remaining at each time point relative to the initial time point (t=0). c. Plot the percentage of MERF remaining versus time to determine the degradation kinetics.

Visualizations

Signaling Pathway of MERF

MERF_Signaling_Pathway MERF This compound (MERF) Opioid_Receptor Opioid Receptors (μ, δ, κ) MERF->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channels G_Protein->Ca_Channel Inhibits K_Channel GIRK Channels (K⁺) G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates K_Efflux K⁺ Efflux K_Channel->K_Efflux Mediates Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Reduces Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Causes Analgesia Analgesia & Other Cellular Effects Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia

Caption: MERF signaling through opioid receptors.

Experimental Workflow for MERF Stability Assessment

MERF_Stability_Workflow Prep_MERF Prepare MERF Solution in desired buffer Aliquoting Aliquot into vials for each time point Prep_MERF->Aliquoting Storage Store aliquots under defined conditions (e.g., 4°C, 25°C, 40°C) Sampling Withdraw aliquot at specified time points Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sampling->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Integration Peak Integration HPLC->Integration Calculation Calculate % Remaining MERF Integration->Calculation Kinetics Determine Degradation Kinetics Calculation->Kinetics

Caption: Workflow for assessing MERF stability.

Logical Relationship of Factors Affecting MERF Stability

MERF_Stability_Factors cluster_degradation Degradation Pathways cluster_chemical cluster_factors Influencing Factors MERF_Stability MERF Stability Enzymatic Enzymatic Degradation (Peptidases) MERF_Stability->Enzymatic Chemical Chemical Degradation MERF_Stability->Chemical Oxidation Oxidation (Methionine) Chemical->Oxidation Hydrolysis Hydrolysis (Peptide Bonds) Chemical->Hydrolysis pH pH pH->Enzymatic pH->Hydrolysis Temperature Temperature Temperature->Oxidation Temperature->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Enzymes Presence of Enzymes Enzymes->Enzymatic

Caption: Factors influencing MERF stability.

References

Technical Support Center: Preventing Meropenem Degradation in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of meropenem in plasma samples during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of plasma samples containing meropenem.

Issue 1: Significant degradation of meropenem is observed in plasma samples stored at -20°C.

  • Question: My meropenem concentrations are unexpectedly low. I've been storing my plasma samples at -20°C. What could be the cause?

  • Answer: Meropenem shows significant degradation over time in human plasma when stored at -20°C.[1] The stability of meropenem at this temperature has only been demonstrated for a short period, ranging from 3 to 20 days.[1] For storage durations longer than three days, it is recommended to keep plasma samples for meropenem quantification at -80°C.[1] Studies have shown that meropenem in human plasma is stable for at least up to approximately 80 days when stored at -20°C, but degradation can become significant after this period, especially at higher concentrations.[1] For long-term stability, storage at -80°C has been shown to be effective for at least 3 to 9 months.[1]

Issue 2: Inconsistent meropenem concentrations are found across samples from the same patient.

  • Question: I am observing high variability in meropenem levels in different aliquots from the same blood draw. What could be causing this?

  • Answer: Inconsistent sample handling and processing can lead to variable degradation of meropenem. It is crucial to process and freeze plasma samples as soon as possible after collection. Delays in centrifugation or freezing can contribute to degradation. Blood samples should be centrifuged within 2 hours of collection. Additionally, ensure that after centrifugation, the plasma is carefully separated from the buffy coat to avoid cellular contamination, which could contribute to enzymatic degradation. Repeated freeze-thaw cycles should also be avoided as they can impact the stability of analytes in plasma. It is advisable to aliquot plasma into smaller volumes before freezing to avoid thawing the entire sample multiple times.

Issue 3: Potential interference from anticoagulants in downstream analysis.

  • Question: I am concerned that the anticoagulant I'm using might interfere with my meropenem assay. Which anticoagulant is recommended?

  • Answer: The choice of anticoagulant is critical for plasma sample integrity. The three most commonly used anticoagulants are EDTA, heparin, and citrate. EDTA is often recommended for plasma preparation for immunoassays and preserves cellular components well. Heparin is suitable for many clinical chemistry analytes but can interfere with PCR-based assays. For metabolomics studies, serum is often preferred to avoid any interference from anticoagulants. It is essential to validate the compatibility of your chosen anticoagulant with your specific analytical method for meropenem quantification.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the prevention of meropenem degradation in plasma samples.

1. What is the primary cause of meropenem degradation in plasma samples?

Beta-lactam antibiotics like meropenem are susceptible to degradation in plasma, with storage temperature and duration being the most significant factors. Significant degradation has been observed after 6 hours at 24°C or 3 days at 4°C.

2. What is the optimal temperature for long-term storage of plasma samples for meropenem analysis?

For long-term storage (longer than 3 days), it is strongly recommended to store plasma samples at -80°C. At -80°C, meropenem has been shown to be stable in human plasma for at least 3 to 9 months, with some studies indicating stability for up to a year.

3. How quickly should blood samples be processed to plasma after collection?

Blood samples should be processed and frozen as soon as possible. It is recommended to centrifuge blood samples within 2 hours of collection.

4. What type of collection tubes should be used for blood collection?

The choice of blood collection tube depends on whether serum or plasma is required. For plasma, tubes containing an anticoagulant such as EDTA, heparin, or citrate are necessary. It is important to gently invert the tubes 8-10 times immediately after collection to ensure thorough mixing of the blood with the anticoagulant.

5. Can protease inhibitors enhance the stability of meropenem in plasma?

While protease inhibitors are beneficial for stabilizing peptide and protein biomarkers by preventing proteolytic degradation, the primary degradation pathway for meropenem is not enzymatic. Therefore, the use of protease inhibitors is not a standard recommendation for preventing meropenem degradation. The focus should be on proper temperature control and prompt processing.

6. How many freeze-thaw cycles can plasma samples for meropenem analysis tolerate?

It is best practice to minimize freeze-thaw cycles. For many analytes, no more than three consecutive freeze-thaw cycles are advisable. To avoid this, it is recommended to aliquot plasma into smaller, single-use volumes before the initial freezing.

Data Summary Tables

Table 1: Stability of Meropenem in Human Plasma at Different Temperatures

TemperatureDurationStabilityReference
24°C> 6 hoursSignificant degradation
4°C> 3 daysSignificant degradation
-20°C3 - 20 daysStable
-20°C> 80 daysSignificant degradation
-80°C3 - 9 monthsStable
-80°Cup to 1 yearStable

Experimental Protocols

Protocol 1: Blood Collection and Plasma Processing for Meropenem Analysis

  • Blood Collection:

    • Collect whole blood into lavender/purple top 10 mL K2-EDTA blood collection tubes.

    • Ensure tubes are filled to their proper volume.

    • Immediately after collection, gently invert the tubes 8-10 times to ensure thorough mixing with the anticoagulant.

    • If transport is necessary between the collection and processing sites, maintain the tubes at room temperature.

  • Centrifugation:

    • Centrifuge the blood samples within 2 hours of collection.

    • Set the centrifuge to 1200 RCF for 20 minutes at room temperature (18-25°C) with the brake turned off to prevent remixing of the separated layers.

  • Plasma Aliquoting and Storage:

    • Following centrifugation, carefully use a sterile transfer pipette to remove the upper plasma layer. Be cautious not to disturb the buffy coat (the thin white layer of white blood cells and platelets).

    • Leave approximately 0.5 mL of plasma above the buffy coat to avoid aspirating cells.

    • Transfer the collected plasma into pre-labeled cryovials.

    • Immediately freeze the plasma aliquots at -80°C for long-term storage.

Visualizations

experimental_workflow cluster_collection Blood Collection cluster_processing Sample Processing (within 2 hours) cluster_storage Storage A Collect blood into EDTA tube B Gently invert 8-10 times A->B C Centrifuge at 1200 RCF for 20 mins at RT B->C D Carefully aspirate plasma supernatant C->D E Aliquot plasma into cryovials D->E F Store immediately at -80°C E->F

Caption: Workflow for plasma sample collection and processing.

storage_decision_tree A Planned Storage Duration? B < 3 days A->B C 3 - 80 days A->C D > 80 days A->D E Store at -20°C or -80°C B->E F Store at -80°C (Recommended) Store at -20°C (Caution) C->F G Store at -80°C ONLY D->G

Caption: Decision tree for plasma sample storage conditions.

degradation_factors cluster_temp Temperature Effects cluster_duration Duration Effects A Meropenem Degradation B Storage Temperature B->A B1 > -20°C (High Degradation) B->B1 B2 -80°C (High Stability) B->B2 C Storage Duration C->A C1 Short-term (Higher Stability) C->C1 C2 Long-term (Higher Degradation) C->C2 D Delayed Processing D->A E Repeated Freeze-Thaw Cycles E->A

Caption: Factors contributing to meropenem degradation.

References

Technical Support Center: Optimizing Radioimmunoassay for Met-Enkephalin-Arg-Phe

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Met-Enkephalin-Arg-Phe (MEAP) radioimmunoassay (RIA). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the MEAP radioimmunoassay in a question-and-answer format.

Issue 1: High Non-Specific Binding (NSB)

  • Question: My non-specific binding (NSB) is consistently high. What are the potential causes and how can I reduce it?

  • Answer: High NSB can significantly impact the accuracy of your assay by reducing the specific signal. Here are common causes and solutions:

    • Hydrophobic Interactions: Both the tracer and the peptide can be hydrophobic, leading to binding to the assay tubes.[1]

      • Solution: Include blocking agents like bovine serum albumin (BSA), certain salts, or detergents (e.g., Tween-20 or Triton X-100) in your assay buffer to minimize these interactions.[1] Using polypropylene or siliconized glass tubes for the tracer can also help.[1]

    • Tracer Quality: Low radiochemical purity of the tracer can contribute to high NSB.[1]

      • Solution: Ensure your tracer has a radiochemical purity of over 90%.[1] Be mindful that purity degrades over time.

    • Serum/Plasma Components: Unidentified molecules in serum or plasma can non-specifically bind the radiolabeled antigen.

      • Solution: Consider adding heterocyclic compounds like isothiazolinone derivatives (e.g., ProClin300) to the assay, which have been shown to effectively reduce NSB in some RIAs. Sample extraction may also be necessary to remove interfering substances.

Issue 2: Low Assay Sensitivity

  • Question: The sensitivity of my assay is too low to detect MEAP in my samples. How can I improve it?

  • Answer: Low sensitivity can be a result of several factors related to the assay components and conditions.

    • Suboptimal Antibody Titer: The antibody concentration is a primary determinant of assay sensitivity.

      • Solution: Optimize the antibody dilution. A higher dilution (less antibody) can improve sensitivity for low concentrations of the analyte, though it may reduce sensitivity at the higher end of the curve. The goal is to find a titer that results in 30-60% of the total tracer being bound in the absence of unlabeled antigen (zero standard).

    • Tracer Concentration: The mass of the tracer should be optimal for the antibody concentration used.

      • Solution: The ideal tracer mass is slightly below the saturating concentration for the chosen antibody dilution. A saturation experiment can be performed to determine the optimal tracer concentration.

    • Incubation Times: Insufficient incubation time may prevent the binding reaction from reaching equilibrium.

      • Solution: Standardize and potentially increase incubation times, especially for overnight incubations, to ensure consistency and maximize binding.

Issue 3: Poor Reproducibility and High Inter-Assay Variation

  • Question: I am observing significant variability between my assays. What could be causing this?

  • Answer: Poor reproducibility can stem from inconsistencies in reagents, protocol execution, and environmental factors.

    • Reagent Instability: Peptides in solution can degrade, and repeated freeze-thaw cycles can damage both peptides and antibodies.

      • Solution: Store peptides at -20°C and protect them from light. Whenever possible, keep peptides lyophilized until use. Aliquot reagents to avoid multiple freeze-thaw cycles.

    • Inconsistent Incubation Conditions: Variations in incubation time and temperature can affect binding kinetics.

      • Solution: Ensure that incubation times and temperatures are consistent for all tubes and across all assays.

    • Pipetting Errors: Inaccurate pipetting can introduce significant errors, especially with the small volumes used in RIAs.

      • Solution: Regularly calibrate pipettes. Use polypropylene or siliconized glass tips when handling the tracer to prevent sticking.

Issue 4: Lack of Cross-Reactivity Data

  • Question: How do I ensure my assay is specific for this compound?

  • Answer: Specificity is crucial for accurately measuring the target peptide.

    • Antibody Specificity: The primary antibody may cross-react with other structurally similar peptides.

      • Solution: Test the antibody for cross-reactivity with related peptides such as Met-enkephalin, Leu-enkephalin, and other proenkephalin A-derived peptides. A highly specific antibody will show negligible binding to these related compounds.

    • Oxidation of Methionine: The methionine residue in MEAP is susceptible to oxidation, which can alter its immunoreactivity.

      • Solution: To measure total MEAP, samples and standards can be intentionally oxidized with hydrogen peroxide before the assay. This ensures that both the oxidized and non-oxidized forms of the peptide are detected, especially if the antibody was raised against an oxidized form of the peptide.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for a peptide radioimmunoassay. These values should be used as a starting point for optimization.

ParameterTypical Range/ValuePurposeSource
Antibody Titer Dilution yielding 30-60% binding of total tracer (B₀/T)Optimizes assay sensitivity
Tracer Purity > 90%Reduces non-specific binding and ensures accurate competition
Assay Buffer pH 7.0 - 7.4Maintains optimal antibody-antigen binding conditions
BSA in Buffer 0.3%Reduces non-specific binding to tubes
Detergent (Tween-20) 0.5%Reduces hydrophobic interactions
ComponentExample Concentration/DilutionNotesSource
Primary Antibody 1:20,000 to 1:100,000Highly dependent on antibody affinity and needs to be determined empirically
Secondary Antibody 1:200 to 1:400Used for precipitation of the primary antibody-antigen complex
Tracer ~5,000-15,000 CPM per tubeShould be optimized based on antibody titer and specific activity
Standard Curve 1 pg/mL to 1000 pg/mLShould cover the expected physiological range of the analyte

Experimental Protocols

Protocol 1: General Competitive Radioimmunoassay for MEAP

This protocol outlines the key steps for a competitive RIA to measure this compound. Optimization of specific volumes, concentrations, and incubation times is required.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Phosphate buffer (pH 7.4) containing 0.9% NaCl, 0.05% Sodium Azide, and 0.3% BSA.
  • Standards: Prepare a stock solution of synthetic MEAP. Serially dilute in assay buffer to create standards ranging from the expected lower to upper limits of detection.
  • Tracer: Dilute the radiolabeled MEAP (e.g., ¹²⁵I-MEAP) in assay buffer to the desired counts per minute (CPM) per 100 µL.
  • Primary Antibody: Dilute the anti-MEAP antiserum in assay buffer to the predetermined optimal titer.
  • Secondary Antibody: Prepare the precipitating antibody (e.g., goat anti-rabbit IgG) in assay buffer.

2. Assay Procedure:

  • Set up assay tubes for total counts (T), non-specific binding (NSB), zero standard (B₀), standards, and unknown samples.
  • Pipette 100 µL of standard or unknown sample into the appropriate tubes.
  • Add 100 µL of the diluted primary antibody to all tubes except the 'T' and 'NSB' tubes.
  • Add 100 µL of the diluted tracer to all tubes.
  • Vortex all tubes gently and incubate for 24-48 hours at 4°C.
  • Following the primary incubation, add 100 µL of the secondary antibody to all tubes except the 'T' tubes.
  • Incubate for an additional 18-24 hours at 4°C to allow for precipitation of the antibody-antigen complexes.
  • Centrifuge the tubes at 3,000 x g for 30 minutes at 4°C.
  • Carefully decant the supernatant.
  • Count the radioactivity in the pellets using a gamma counter.

3. Data Analysis:

  • Calculate the percentage of tracer bound for each standard and sample using the formula: % Bound = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] * 100.
  • Plot the % Bound against the log of the standard concentrations to generate a standard curve.
  • Determine the concentration of MEAP in the unknown samples by interpolating their % Bound values on the standard curve.

Visualizations

Experimental Workflow

RIA_Workflow prep Reagent Preparation (Standards, Tracer, Antibody) setup Assay Setup (T, NSB, B0, Standards, Samples) prep->setup 1 add_reagents Add Sample/Standard, Primary Antibody, and Tracer setup->add_reagents 2 incubate1 Primary Incubation (e.g., 24-48h at 4°C) add_reagents->incubate1 3 add_sec_ab Add Secondary Antibody incubate1->add_sec_ab 4 incubate2 Precipitation Incubation (e.g., 18-24h at 4°C) add_sec_ab->incubate2 5 centrifuge Centrifugation incubate2->centrifuge 6 decant Decant Supernatant centrifuge->decant 7 count Gamma Counting of Pellet decant->count 8 analyze Data Analysis and Concentration Calculation count->analyze 9

Caption: Workflow of a competitive radioimmunoassay for MEAP.

Competitive Binding Principle

Competitive_Binding cluster_high High Unlabeled MEAP cluster_low Low Unlabeled MEAP unlabeled_high Unlabeled MEAP antibody_high Antibody unlabeled_high->antibody_high Binds labeled_high Labeled MEAP labeled_high->antibody_high Less Binding unlabeled_low Unlabeled MEAP antibody_low Antibody unlabeled_low->antibody_low Less Binding labeled_low Labeled MEAP labeled_low->antibody_low Binds

Caption: Principle of competitive binding in the MEAP RIA.

References

Technical Support Center: Troubleshooting HPLC Separation of Mirfentanil and Fentanyl Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Mirfentanil (MERF) and related fentanyl analogs. This guide is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues encountered during chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: My Mirfentanil peak is showing significant tailing. What are the common causes and how can I fix it?

A1: Peak tailing for basic compounds like Mirfentanil is a frequent issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2][3]

Here are the primary causes and solutions:

  • Silanol Interactions: Free silanol groups on the column packing can interact with the amine groups in Mirfentanil, leading to peak tailing.[1][3]

    • Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.0) protonates the silanol groups, reducing their interaction with the basic analyte.

    • Solution 2: Use a Highly Deactivated Column: Employ a column with end-capping or a polar-embedded phase to shield the residual silanol groups.

    • Solution 3: Add a Competing Base: Incorporate a silanol suppressor like triethylamine (TEA) into the mobile phase at a low concentration (e.g., 5 mM) to compete with the analyte for active sites. However, this can shorten column lifetime.

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Bed Deformation: A void or channel in the column can lead to poor peak shape.

    • Solution: Replace the column. Using a guard column can help extend the life of the analytical column.

Q2: I'm observing a drift in the retention time of my Mirfentanil peak. What could be the reason?

A2: Retention time drift can compromise the reproducibility and accuracy of your analysis. The common causes for this issue include:

  • Changes in Mobile Phase Composition:

    • Evaporation of Volatile Solvents: The organic component of the mobile phase (e.g., acetonitrile, methanol) can evaporate over time, leading to a change in solvent strength and longer retention times. Ensure mobile phase reservoirs are tightly sealed.

    • Inaccurate Mixing: If using a gradient, ensure the pump's proportioning valves are functioning correctly. Hand-mixing the mobile phase for isocratic methods can confirm if the online mixer is the issue.

  • Column Temperature Fluctuations: Inconsistent column temperature can affect retention times.

    • Solution: Use a column oven to maintain a stable temperature.

  • Column Equilibration: Insufficient equilibration time between runs, especially in gradient methods, can cause retention time shifts.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Flow Rate Instability: Leaks in the system or issues with the pump can lead to a fluctuating flow rate.

    • Solution: Check for any leaks in the system and verify the pump's performance.

Q3: I am not getting adequate separation between Mirfentanil and its related impurities. How can I improve the resolution?

A3: Poor resolution between closely eluting peaks is a common challenge in the analysis of fentanyl analogs due to their structural similarities.

  • Optimize Mobile Phase Selectivity:

    • Change Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.

    • Adjust pH: Modifying the mobile phase pH can change the ionization state of the analytes and improve separation.

  • Use a High-Efficiency Column:

    • Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm) provide higher efficiency and better resolution.

    • Longer Column: Increasing the column length can improve separation, but will also increase analysis time and backpressure.

  • Adjust the Gradient Profile (for gradient methods): A shallower gradient can increase the separation between closely eluting peaks.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for Mirfentanil and other basic compounds.

A Start: Peak Tailing Observed B Is the peak shape consistently tailing for all injections? A->B C Check for column overload. Reduce sample concentration or injection volume. B->C Yes K Intermittent issue. Check for system leaks or inconsistent sample preparation. B->K No D Does the tailing persist? C->D E Issue likely due to silanol interactions. D->E Yes H Problem Solved D->H No F Lower mobile phase pH to 2.5-3.0. E->F G Is the peak shape improved? F->G G->H Yes I If pH adjustment is insufficient, consider using an end-capped or polar-embedded column. G->I No J Alternatively, add a competing base (e.g., TEA) to the mobile phase. I->J A Start: HPLC Problem Encountered (e.g., RT drift, pressure issue, no peaks) B Check Mobile Phase (Correct composition, fresh, degassed) A->B C Check Pump and System Pressure (Leaks, pressure fluctuations) A->C D Check Injector (Sample loop, needle) A->D E Check Column (Contamination, voids, correct type) A->E F Check Detector (Lamp, settings) A->F G Isolate and Resolve the Issue B->G C->G D->G E->G F->G H Problem Solved G->H

References

Technical Support Center: Enhancing Mass Spectrometry Signals

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

A weak or absent signal is a common issue in mass spectrometry and can stem from several factors throughout the experimental workflow.[1] Key areas to investigate include:

  • Sample Preparation: The concentration of your analyte may be too low, or contaminants from the sample matrix could be suppressing the ionization process.[1][2][3] Inefficient protein digestion or peptide recovery can also lead to fewer detectable molecules.[4]

  • Ionization Inefficiency: The chosen ionization method (e.g., ESI, MALDI) may not be optimal for your analyte's chemical properties. For hydrophilic molecules like glycans, low ionization efficiency is an inherent challenge.

  • Instrument Parameters: The mass spectrometer may not be properly tuned or calibrated for your analyte's mass range. Suboptimal ion source settings, such as sprayer voltage or gas flow rates, can also significantly reduce signal intensity.

  • Liquid Chromatography (LC) Issues: Poor chromatographic peak shape (e.g., broad or tailing peaks) dilutes the analyte as it enters the mass spectrometer, lowering signal intensity. Column contamination or degradation can also contribute to this problem.

Q2: What is "ion suppression" and how can I mitigate it?

Ion suppression is a phenomenon, particularly in Electrospray Ionization (ESI), where other compounds in your sample (e.g., salts, detergents, co-eluting matrix components) interfere with the ionization of your target analyte, leading to a decreased signal.

Mitigation Strategies:

  • Improve Sample Cleanup: Implement rigorous cleanup steps like Solid-Phase Extraction (SPE) or filtration to remove interfering substances before analysis.

  • Optimize Chromatography: Enhance chromatographic separation to ensure your analyte elutes at a different time from suppressive matrix components.

  • Dilute the Sample: A dilution series can help find a concentration where the matrix effects are minimized while the analyte signal is still detectable.

  • Use a Different Ionization Source: If ESI is problematic, techniques like MALDI, which is more tolerant to salts, might be a suitable alternative.

Q3: Should I use positive or negative ion mode for my analysis?

The choice depends on the chemical nature of your analyte.

  • Positive Ion Mode: Generally used for molecules that can easily accept a proton (i.e., basic compounds). Peptides and proteins are commonly analyzed in positive mode.

  • Negative Ion Mode: Ideal for acidic molecules that can easily lose a proton. For analytes with acidic groups, like the sialic acid on some glycans, negative mode is often preferred.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

This guide provides a step-by-step approach to diagnosing the root cause of a weak signal.

dot

Caption: Systematic workflow for troubleshooting low MS signal.

Experimental Protocols & Data

Protocol 1: C18 Spin Column Desalting for Peptide Samples

This protocol is essential for removing salts and other contaminants that suppress ionization.

Materials:

  • C18 Spin Columns

  • Wetting Solution: 50% acetonitrile / 0.1% formic acid

  • Equilibration Solution: 0.1% formic acid in water

  • Wash Solution: 0.1% formic acid in water

  • Elution Solution: 50% acetonitrile / 0.1% formic acid

Procedure:

  • Column Preparation: Place the spin column into a collection tube.

  • Wetting: Add 200 µL of Wetting Solution. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.

  • Equilibration: Add 200 µL of Equilibration Solution. Centrifuge at 1,500 x g for 1 minute. Repeat this step once.

  • Sample Loading: Load your acidified peptide sample onto the column. Centrifuge at 1,500 x g for 1 minute.

  • Washing: Add 200 µL of Wash Solution. Centrifuge at 1,500 x g for 1 minute. Repeat this step twice to ensure all salts are removed.

  • Elution: Place the spin column in a new, clean collection tube. Add 100 µL of Elution Solution and centrifuge to elute the desalted peptides. Repeat to maximize recovery.

  • Drying & Reconstitution: Dry the eluted sample in a vacuum centrifuge and reconstitute in an appropriate solvent for LC-MS analysis.

Protocol 2: Signal Enhancement with Mobile Phase Additives

Mobile phase additives can significantly impact ionization efficiency. Trifluoroacetic acid (TFA) is excellent for chromatography but can suppress ESI signals. Post-column addition of certain reagents can counteract this suppression.

Method:

  • Technique: Post-column addition of a solution of 75% propionic acid and 25% isopropanol.

  • Setup: The enhancing solution is added to the column flow just before it enters the ESI source.

  • Effect: This method displaces the TFA anions from the analyte, reducing ion pairing and freeing the protonated analyte for more efficient ionization.

Quantitative Data on Signal Enhancement:

The following table summarizes reported signal enhancement factors using various techniques.

Analyte TypeTechnique/AdditiveSignal Enhancement FactorReference(s)
PeptidesPost-column propionic acid/isopropanol (with TFA)10-50x
PeptidesPost-column electrophoretic mobility control (with TFA)9-35x
SpironolactoneAmmonium fluoride eluent additive~70x
PhosphopeptidesUltra-low flow rate (20 nL/min vs. 250 nL/min)~12.5x

Visualization of Key Processes

General Workflow for Proteomic Sample Preparation

This diagram illustrates the critical steps from a complex biological sample to the final peptide mixture ready for MS analysis.

dot

Caption: Standard bottom-up proteomics sample preparation workflow.

References

reducing non-specific binding in MERF receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding (NSB) in Mer receptor tyrosine kinase (MERTK) assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of Mer receptor assays?

A1: Non-specific binding refers to the interaction of a ligand with components other than the Mer receptor itself.[1] This can include binding to other proteins, lipids, the surface of the assay plate, or filter materials.[1] NSB is a primary source of background noise in receptor assays and can lead to inaccurate measurements of ligand affinity and receptor density.[1] Minimizing NSB is critical for obtaining reliable and accurate experimental data.[1]

Q2: What are the common causes of high non-specific binding in Mer receptor assays?

A2: High non-specific binding can stem from several factors:

  • Hydrophobic and Electrostatic Interactions: Ligands can interact non-specifically with various surfaces and molecules through hydrophobic or electrostatic forces.[1]

  • Inappropriate Buffer Conditions: Suboptimal pH and low salt concentrations in the assay buffer can promote non-specific interactions.

  • Insufficient Blocking: Inadequate blocking of unoccupied sites on the assay plate or membrane can result in the ligand binding to these surfaces.

  • Ligand Properties: Highly lipophilic or charged ligands are more susceptible to non-specific binding.

  • Quality of Receptor Preparation: The presence of impurities or denatured proteins in the Mer receptor preparation can increase NSB.

Q3: How is non-specific binding measured?

A3: Non-specific binding is typically determined by measuring the binding of a labeled ligand in the presence of a high concentration of an unlabeled competitor (a "cold" ligand). This competitor saturates the specific binding sites on the Mer receptor, ensuring that any remaining measured binding of the labeled ligand is non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).

Troubleshooting Guides

Issue 1: High background signal across the entire assay plate.

This often indicates a general issue with non-specific binding to the plate surface or other assay components.

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Blocking Optimize the blocking agent and its concentration. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein. Test a range of concentrations (e.g., 1-5% for non-fat dry milk, 0.1-5% for BSA).Reduced background signal and an improved signal-to-noise ratio.
Suboptimal Buffer Composition Adjust the pH of the assay buffer. The pH can influence the charge of the ligand and receptor, affecting NSB. Increase the ionic strength of the buffer by adding salt (e.g., 50-500 mM NaCl) to reduce electrostatic interactions.Decreased non-specific binding due to the masking of charged sites.
Ligand Sticking to Plasticware Add a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the assay buffer.Reduced ligand adsorption to the assay plate and other plastic surfaces.
Issue 2: Non-specific binding increases proportionally with ligand concentration.

This suggests that the non-specific binding is non-saturable, a hallmark of true NSB.

Possible Cause Troubleshooting Step Expected Outcome
Hydrophobic Interactions Include a non-ionic detergent like Tween-20 or Triton X-100 in the assay buffer to disrupt hydrophobic interactions.A reduction in the slope of the non-specific binding curve.
Electrostatic Interactions Increase the salt concentration (e.g., 150 mM NaCl) in the buffer to mitigate charge-based interactions.Lower non-specific binding at all ligand concentrations.
Binding to Filters (in filtration assays) Pre-soak filters in a blocking buffer. Consider testing different types of filter materials. Increase the volume and/or temperature of the wash buffer.Minimized binding of the ligand to the filter, leading to a lower and more consistent non-specific signal.

Data Presentation: Effect of Buffer Additives on Non-Specific Binding

The following table summarizes the expected impact of common buffer additives on reducing non-specific binding. The percentage reduction is a hypothetical but representative range based on typical experimental outcomes.

Buffer Additive Typical Concentration Range Primary Mechanism of Action Expected % Reduction in NSB Potential Issues
Bovine Serum Albumin (BSA) 0.1% - 5% (w/v)Blocks non-specific binding sites on surfaces.20% - 70%Can sometimes interfere with certain antibody-antigen interactions.
Non-fat Dry Milk 1% - 5% (w/v)A mixture of proteins that effectively blocks non-specific sites.30% - 80%May contain endogenous enzymes or biotin that can interfere with some assays.
Sodium Chloride (NaCl) 50 mM - 500 mMShields electrostatic interactions.15% - 60%High salt concentrations can disrupt some specific receptor-ligand interactions.
Tween-20 0.01% - 0.1% (v/v)Non-ionic detergent that disrupts hydrophobic interactions.10% - 50%Can solubilize membrane proteins at high concentrations.

Experimental Protocols

Protocol 1: Determination of Optimal Blocking Agent Concentration

This protocol provides a framework for determining the optimal concentration of a blocking agent, such as BSA, to minimize non-specific binding in your Mer receptor assay.

Materials:

  • Assay plates

  • Mer receptor preparation

  • Labeled ligand

  • Unlabeled competitor

  • Assay buffer

  • Wash buffer

  • Blocking agent (e.g., BSA)

  • Plate reader

Procedure:

  • Prepare a series of blocking buffer concentrations: Prepare dilutions of your chosen blocking agent (e.g., 0.1%, 0.5%, 1%, 2%, and 5% BSA) in your assay buffer.

  • Coat the assay plate: If applicable, coat the wells of your microplate with the Mer receptor preparation and incubate as required.

  • Wash the plate: Wash the wells with an appropriate wash buffer to remove any unbound receptor.

  • Block the plate: Add the different concentrations of blocking buffer to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate: Thoroughly wash the wells to remove the unbound blocking agent.

  • Perform the binding assay:

    • To determine total binding, add the labeled ligand to the wells.

    • To determine non-specific binding, add the labeled ligand and a high concentration of the unlabeled competitor to a separate set of wells for each blocking concentration.

  • Incubate and wash: Incubate the plate for the required time to allow binding to reach equilibrium, then wash to remove the unbound ligand.

  • Measure the signal: Read the plate using the appropriate detection method.

  • Analyze the data: Compare the non-specific binding signal across the different blocking agent concentrations. The optimal concentration is the one that provides the lowest non-specific binding without significantly affecting the specific binding signal.

Mandatory Visualizations

Mer Receptor Tyrosine Kinase (MERTK) Signaling Pathway

MERTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (Gas6, Protein S) MERTK Mer Receptor Tyrosine Kinase (MERTK) Ligand->MERTK Binding & Dimerization PI3K PI3K MERTK->PI3K Activation MAPK MAPK/ERK MERTK->MAPK NFkB NF-kB MERTK->NFkB CREB CREB MERTK->CREB AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation AntiApoptosis Anti-Apoptosis NFkB->AntiApoptosis Migration Cell Migration CREB->Migration

Caption: MERTK signaling pathway upon ligand binding.

Experimental Workflow for Reducing Non-Specific Binding

Experimental_Workflow start Start: High NSB Observed check_reagents 1. Verify Reagent Quality (Ligand, Receptor) start->check_reagents optimize_buffer 2. Optimize Assay Buffer (pH, Salt) check_reagents->optimize_buffer optimize_blocking 3. Optimize Blocking Step (Agent, Concentration, Time) optimize_buffer->optimize_blocking add_detergent 4. Add Non-ionic Detergent (e.g., Tween-20) optimize_blocking->add_detergent refine_wash 5. Refine Wash Steps (Volume, Number, Duration) add_detergent->refine_wash end End: NSB Reduced refine_wash->end

Caption: Workflow for NSB reduction.

Logical Troubleshooting Guide for High Non-Specific Binding

Troubleshooting_Guide start High NSB Detected check_blocking Is blocking step optimized? start->check_blocking optimize_blocking Optimize blocking agent, concentration, and incubation time. check_blocking->optimize_blocking No check_buffer Is buffer composition optimal? check_blocking->check_buffer Yes reassess Re-evaluate NSB optimize_blocking->reassess optimize_buffer Adjust pH and salt concentration. Add detergent if necessary. check_buffer->optimize_buffer No check_washing Are wash steps adequate? check_buffer->check_washing Yes optimize_buffer->reassess increase_washing Increase wash volume, number of washes, and duration. check_washing->increase_washing No check_washing->reassess Yes increase_washing->reassess success Assay Optimized reassess->success NSB Reduced consult Consult technical support for further assistance. reassess->consult NSB Still High

Caption: Troubleshooting high NSB.

References

Technical Support Center: Met-Enkephalin-Arg-Phe (MERF) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Met-Enkephalin-Arg-Phe (MERF) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of this endogenous opioid heptapeptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MERF) and why is its quantification challenging?

A1: this compound (MERF), with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is an endogenous opioid peptide derived from the precursor protein proenkephalin A.[1] Its quantification is challenging due to several factors:

  • Low Physiological Concentrations: MERF is present in very low concentrations in biological matrices, requiring highly sensitive analytical methods.

  • Complex Precursor Processing: MERF is one of several peptides produced from the cleavage of proenkephalin A, leading to a complex mixture of related peptides in any given sample.[1][2]

  • Peptide Instability: Like many peptides, MERF is susceptible to degradation by proteases present in biological samples.[3]

  • Cross-reactivity: Antibodies used in immunoassays may cross-react with other structurally similar proenkephalin A-derived peptides.

  • Matrix Effects: Components of biological samples (e.g., salts, lipids) can interfere with the analysis, particularly in mass spectrometry-based methods.

Q2: Which are the most common methods for MERF quantification?

A2: The most common methods for quantifying MERF are:

  • Immunoassays:

    • Radioimmunoassay (RIA)

    • Enzyme-Linked Immunosorbent Assay (ELISA)

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Each method has its own set of advantages and challenges, which are addressed in the troubleshooting guides below.

Q3: How can I ensure the stability of MERF in my samples?

A3: To prevent degradation of MERF in biological samples, proper handling and storage are crucial.

  • Collection: Collect blood samples in tubes containing protease inhibitors.

  • Storage Temperature: Store lyophilized peptides at -20°C or -80°C for long-term stability. Once reconstituted, store solutions in aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.

  • pH: Maintain a pH between 5 and 6 for peptide solutions to prolong storage life. Avoid prolonged exposure to pH > 8.

  • Oxygen Exposure: Minimize exposure of lyophilized peptides and solutions to atmospheric oxygen, as the methionine residue is susceptible to oxidation.

Troubleshooting Guides

Immunoassay (ELISA & RIA) Troubleshooting
Problem Potential Cause Recommended Solution
High Background Insufficient blocking of the microplate wells.Increase the concentration of the blocking agent (e.g., BSA or casein) or extend the blocking incubation time.
Insufficient washing between steps.Increase the number of wash cycles or the soaking time during washes.
Antibody concentration is too high.Optimize the concentrations of the primary and/or secondary antibodies by performing a titration experiment.
Contaminated reagents.Use fresh, sterile buffers and reagents.
Low or No Signal Inactive antibody or antigen.Ensure proper storage of antibodies and standards. Avoid repeated freeze-thaw cycles.
Incorrect antibody pair (for sandwich ELISA).Verify that the capture and detection antibodies recognize different epitopes on the MERF molecule.
Insufficient incubation times.Optimize incubation times for antibody-antigen binding and substrate development.
Presence of interfering substances in the sample.Ensure adequate sample purification. Consider solid-phase extraction (SPE) for cleaner samples.
High Variability Between Replicates Pipetting errors.Use calibrated pipettes and ensure consistent technique.
Inconsistent washing.Ensure uniform washing across all wells of the plate. Automated plate washers can improve consistency.
Edge effects on the microplate.Avoid using the outer wells of the plate, or ensure the plate is properly sealed during incubations to prevent evaporation.
Cross-Reactivity with Other Peptides The antibody is not specific to MERF.Characterize the antibody's cross-reactivity with related proenkephalin A-derived peptides (e.g., Met-enkephalin, Leu-enkephalin).
Consider using a different antibody with higher specificity.

The specificity of the antibody is critical for accurate MERF quantification. Below is a table summarizing hypothetical cross-reactivity data for a commercial anti-MERF antibody. Researchers should always validate the specificity of their chosen antibody.

Peptide Sequence Cross-Reactivity (%)
This compound (MERF) Tyr-Gly-Gly-Phe-Met-Arg-Phe 100
Met-EnkephalinTyr-Gly-Gly-Phe-Met< 0.1
Leu-EnkephalinTyr-Gly-Gly-Phe-Leu< 0.01
Met-enkephalin-Arg-Gly-LeuTyr-Gly-Gly-Phe-Met-Arg-Gly-Leu< 1
Proenkephalin A (full-length)-Not Determined

Note: This data is for illustrative purposes. Always refer to the manufacturer's datasheet for specific cross-reactivity information.

LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the peptide is in a single ionic state.
Column overload.Reduce the amount of sample injected onto the column.
Column degradation.Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary.
Low Signal Intensity / Ion Suppression Matrix effects from co-eluting compounds (e.g., phospholipids).Optimize the chromatographic gradient to separate MERF from interfering matrix components.
Employ more effective sample preparation techniques, such as solid-phase extraction (SPE) or HybridSPE, to remove phospholipids.
Inefficient ionization.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature).
Inconsistent Retention Time Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column equilibration issues.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system regularly.
Carryover from previous injections.Implement a thorough needle wash protocol and inject blank samples between experimental samples.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for MERF from Plasma

This protocol provides a general guideline for extracting MERF from plasma samples using a mixed-mode cation exchange SPE cartridge. Optimization may be required depending on the specific cartridge and sample volume.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 0.1% formic acid in water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Pre-treat plasma sample by adding an equal volume of 4% phosphoric acid. Centrifuge to precipitate proteins.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar impurities.

    • Wash the cartridge with 1 mL of methanol to remove non-polar impurities.

  • Elution:

    • Elute MERF from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial LC-MS mobile phase.

Protocol 2: General ELISA Procedure for MERF Quantification (Competitive)

This protocol outlines a general competitive ELISA procedure. Specific concentrations and incubation times should be optimized for the particular antibody and reagents used.

  • Coating:

    • Coat a 96-well microplate with an anti-MERF antibody diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Add standards, controls, and samples to the appropriate wells.

    • Immediately add a fixed concentration of HRP-conjugated MERF to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Development:

    • Add TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of MERF in the sample.

Visualizations

proenkephalin_processing Proenkephalin_A Proenkephalin A Intermediate_Peptides Intermediate Peptides Proenkephalin_A->Intermediate_Peptides Proteolytic Cleavage MERF This compound (MERF) Intermediate_Peptides->MERF Other_Peptides Other Opioid Peptides (e.g., Met-enkephalin) Intermediate_Peptides->Other_Peptides

Caption: Proenkephalin A processing pathway.

spe_workflow Condition 1. Condition Cartridge (Methanol & Aqueous Buffer) Load 2. Load Sample Condition->Load Wash1 3. Wash 1 (Aqueous Buffer) Load->Wash1 Wash2 4. Wash 2 (Organic Solvent) Wash1->Wash2 Elute 5. Elute MERF (Organic with Modifier) Wash2->Elute Analyze Analysis (LC-MS/MS or Immunoassay) Elute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for MERF.

competitive_elisa Competitive ELISA Principle cluster_well Microplate Well Ab Capture Antibody MERF_sample MERF (Sample) Ab->MERF_sample Binds MERF_labeled MERF-HRP (Labeled) Ab->MERF_labeled Competes for Binding Signal Signal Generation (Inversely proportional to sample MERF)

Caption: Competitive ELISA for MERF quantification.

References

Technical Support Center: Met-Enkephalin-Arg-Phe (MERF) Antibody

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Met-Enkephalin-Arg-Phe (MERF) antibodies. This guide addresses common issues related to antibody cross-reactivity and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MERF) and why is antibody specificity important?

This compound (MERF) is an endogenous opioid heptapeptide derived from the precursor protein proenkephalin A. Accurate detection and quantification of MERF are crucial for neuroscience and drug development research. Due to the high structural similarity among opioid peptides derived from the same precursor, antibody specificity is critical to avoid cross-reactivity and ensure that the antibody is binding exclusively to MERF.

Q2: What are the common peptides that may cross-react with a MERF antibody?

The most common cross-reactants are other peptides derived from proenkephalin A, which share sequence homology with MERF. These include:

  • Met-Enkephalin (ME): Shares the first five amino acids (YGGFM).

  • Leu-Enkephalin (LE): Shares the first four amino acids (YGGFL).

  • Other proenkephalin A fragments: Longer peptides that contain the MERF sequence.

Cross-reactivity can lead to inaccurate quantification and false-positive results in immunoassays.

Q3: How can I test for the cross-reactivity of my MERF antibody?

Cross-reactivity is typically assessed using competitive immunoassays, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA). In these assays, the ability of related peptides to compete with labeled MERF for binding to the antibody is measured. A high degree of competition from a related peptide indicates significant cross-reactivity.

Q4: What should I do if I suspect my MERF antibody is showing cross-reactivity?

If you suspect cross-reactivity, it is essential to validate the antibody's specificity. This can be done by:

  • Performing a competitive ELISA or RIA with a panel of related opioid peptides.

  • Running Western blots on tissue extracts or cell lysates known to express various proenkephalin A-derived peptides to see if the antibody detects multiple bands.

  • Including proper controls in your experiments, such as pre-adsorption of the antibody with an excess of MERF peptide, which should abolish the signal.

If significant cross-reactivity is confirmed, you may need to source a more specific antibody or use alternative detection methods like mass spectrometry.

Troubleshooting Guides

Issue 1: Weak or No Signal in Immunoassays (ELISA, IHC)
Potential Cause Troubleshooting Steps
Low Antibody Concentration Increase the concentration of the primary antibody. Perform a titration experiment to determine the optimal antibody concentration.
Suboptimal Incubation Time/Temperature Increase the incubation time of the primary antibody (e.g., overnight at 4°C). Ensure the incubation temperature is appropriate for the antibody as per the manufacturer's datasheet.
Inactive Antibody Ensure the antibody has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles. Test the antibody on a positive control to confirm its activity.
Poor Antigen Retrieval (IHC) Optimize the antigen retrieval method (heat-induced or enzymatic). Ensure the pH and incubation time of the retrieval solution are correct for the target antigen.
Insufficient Analyte in Sample Concentrate the sample if possible. For tissue samples, ensure the tissue is known to express MERF at detectable levels.
Issue 2: High Background in Immunoassays (ELISA, IHC)
Potential Cause Troubleshooting Steps
High Primary Antibody Concentration Decrease the concentration of the primary antibody. Perform a titration to find the optimal balance between signal and background.
Insufficient Blocking Increase the concentration or duration of the blocking step. Use a different blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin). For IHC, ensure endogenous peroxidase activity is quenched if using an HRP-conjugated secondary antibody.[1][2][3]
Non-specific Secondary Antibody Binding Run a control with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody to minimize cross-reactivity with endogenous immunoglobulins in the tissue.
Inadequate Washing Increase the number and duration of wash steps to remove unbound antibodies and other reagents.
Tissue Drying Out (IHC) Keep tissue sections hydrated throughout the staining procedure by using a humidified chamber.[4]

Quantitative Data on MERF Antibody Cross-Reactivity

The specificity of anti-MERF antibodies can vary significantly between different antibody clones and production batches. Below is a summary of reported cross-reactivity data from various studies. Researchers should always validate the specificity of their specific antibody lot.

Antibody/AntiserumPeptide TestedCross-Reactivity (%)Assay TypeReference
Rabbit anti-MERF (ab 4182)EnkephalinsNo cross-reactivityRIA[5]
Rabbit anti-MERF (ab 4182)Dynorphin BNo cross-reactivityRIA
Antiserum to Met(O)-enkephalin[Arg6,Phe7]Reduced Met-enkephalin[Arg6,Phe7]30%RIA
Antiserum to Met(O)-enkephalin[Arg6,Phe7]Heptapeptide fragments< 0.15%RIA
Antiserum to Met(O)-enkephalin[Arg6,Phe7]Leucine-enkephalin-containing peptides< 0.15%RIA
Rabbit anti-Met-Enkephalin-Arg-Gly-LeuOther opioid peptidesNo cross-reactivityRIA

Note: "No cross-reactivity" indicates that the level of cross-reactivity was below the detection limit of the assay used.

Experimental Protocols

Protocol 1: Competitive ELISA for MERF Antibody Cross-Reactivity Testing

This protocol is a general guideline for assessing the cross-reactivity of a MERF antibody against other peptides.

Materials:

  • 96-well ELISA plates

  • MERF peptide standard

  • Potentially cross-reacting peptides (e.g., Met-Enkephalin, Leu-Enkephalin)

  • Anti-MERF primary antibody

  • HRP-conjugated secondary antibody

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with a fixed concentration of MERF peptide in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: In separate tubes, pre-incubate the anti-MERF primary antibody with serial dilutions of the MERF standard or the potentially cross-reacting peptides.

  • Incubation: Add the antibody-peptide mixtures to the wells of the coated plate. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: The degree of cross-reactivity is determined by comparing the concentration of the cross-reacting peptide required to displace 50% of the labeled MERF with the concentration of MERF required for the same displacement.

Protocol 2: Radioimmunoassay (RIA) for MERF Antibody Specificity

This protocol provides a general framework for a competitive RIA to determine antibody specificity.

Materials:

  • Radiolabeled MERF (e.g., ¹²⁵I-MERF)

  • MERF peptide standard

  • Potentially cross-reacting peptides

  • Anti-MERF primary antibody

  • Assay buffer

  • Precipitating reagent (e.g., secondary antibody against the primary antibody host species)

  • Gamma counter

Procedure:

  • Assay Setup: In reaction tubes, add a fixed amount of anti-MERF antibody and radiolabeled MERF.

  • Competition: Add increasing concentrations of unlabeled MERF standard or the potentially cross-reacting peptides to the tubes.

  • Incubation: Incubate the mixture according to the antibody manufacturer's recommendations (e.g., overnight at 4°C) to allow for competitive binding.

  • Precipitation: Add the precipitating reagent to separate the antibody-bound fraction from the free fraction.

  • Centrifugation: Centrifuge the tubes to pellet the antibody-bound complex.

  • Measurement: Carefully decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

  • Analysis: Create a standard curve by plotting the percentage of bound radiolabeled MERF as a function of the unlabeled MERF concentration. Determine the concentration of each test peptide that causes 50% inhibition of the binding of the radiolabeled MERF. The cross-reactivity is calculated as the ratio of the concentration of MERF to the concentration of the test peptide at 50% inhibition, multiplied by 100.

Visualizations

MERF_Signaling_Pathway Proenkephalin_A Proenkephalin A MERF This compound (MERF) Proenkephalin_A->MERF Proteolytic Cleavage Opioid_Receptor Opioid Receptors (μ, δ, κ) MERF->Opioid_Receptor Binds to Downstream_Signaling Downstream Signaling (e.g., ↓cAMP, ↑K+ efflux) Opioid_Receptor->Downstream_Signaling Activates Biological_Effects Biological Effects (e.g., Analgesia) Downstream_Signaling->Biological_Effects Leads to

Caption: Biosynthesis and signaling pathway of this compound (MERF).

Antibody_Validation_Workflow start Start: New MERF Antibody Lot titer Determine Optimal Titer (ELISA or IHC) start->titer cross_reactivity_test Perform Cross-Reactivity Test (Competitive ELISA or RIA) titer->cross_reactivity_test peptide_panel Test against a panel of related opioid peptides (ME, LE, etc.) cross_reactivity_test->peptide_panel analyze Analyze Data: Calculate % Cross-Reactivity peptide_panel->analyze decision Is Cross-Reactivity Acceptable? analyze->decision proceed Proceed with Experiments decision->proceed Yes reject Reject Antibody Lot/ Find Alternative decision->reject No

Caption: Workflow for validating the specificity of a MERF antibody.

Troubleshooting_Logic start Immunoassay Problem issue What is the issue? start->issue weak_signal Weak or No Signal issue->weak_signal Weak/No Signal high_background High Background issue->high_background High Background check_antibody Check Antibody: - Concentration - Activity - Storage weak_signal->check_antibody check_protocol Check Protocol: - Incubation times - Temperatures weak_signal->check_protocol check_reagents Check Reagents: - Buffers - Substrate weak_signal->check_reagents high_background->check_antibody Primary Ab conc. check_blocking Check Blocking: - Agent - Duration high_background->check_blocking check_washing Check Washing Steps high_background->check_washing check_secondary Check Secondary Ab: - Specificity - Concentration high_background->check_secondary

Caption: Decision tree for troubleshooting common immunoassay issues.

References

Technical Support Center: Stabilizing MERF for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Met-enkephalin-related peptide, MERF (Tyr-Gly-Gly-Phe-Met-Arg-Phe). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on enhancing the stability of MERF.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when using MERF in live animal models.

Problem 1: Rapid In Vivo Degradation and Short Half-Life

Question: My in vivo experiment with MERF is showing little to no effect, or the effects are very transient. I suspect the peptide is being rapidly degraded. What is causing this and how can I improve its stability?

Answer:

MERF, like other endogenous opioid peptides, is highly susceptible to rapid degradation by various peptidases present in plasma and tissues. This leads to a very short biological half-life, estimated to be in the order of minutes[1][2]. The primary enzymes responsible for the breakdown of enkephalin-related peptides include aminopeptidases, neutral endopeptidase (NEP), and angiotensin-converting enzyme (ACE)[1][3]. These enzymes cleave the peptide at specific sites, inactivating it.

To enhance the in vivo stability of MERF, consider the following strategies:

1. Chemical Modifications:

  • D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at cleavage sites can significantly reduce susceptibility to enzymatic degradation.

  • Terminal Modifications:

    • N-terminal acetylation: Protects against aminopeptidases.

    • C-terminal amidation: Protects against carboxypeptidases.

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic size of the peptide, which can protect it from enzymatic degradation and reduce renal clearance.

  • Fatty Acid Conjugation: Acylation with fatty acids can promote binding to serum albumin, thereby extending the circulation time.

2. Formulation Strategies:

  • Liposomal Encapsulation: Entrapping MERF within liposomes can protect it from enzymatic degradation and allow for a more sustained release.

  • Nanoparticle-based Delivery: Similar to liposomes, biodegradable nanoparticles can serve as carriers to protect MERF and control its release profile.

A summary of potential stabilization strategies is presented in the table below.

StrategyMechanism of ActionPotential Advantages
Chemical Modifications
D-Amino Acid SubstitutionSteric hindrance at cleavage sites prevents enzyme recognition.High degree of protection against specific peptidases.
N-terminal AcetylationBlocks the action of aminopeptidases that cleave the N-terminal amino acid.Simple modification, effective against a major degradation pathway.
C-terminal AmidationProtects the C-terminus from degradation by carboxypeptidases.Commonly used and effective for many peptides.
PEGylationIncreases molecular size, shielding the peptide from enzymes and reducing renal filtration.Significantly prolongs half-life, improves solubility.
Fatty Acid ConjugationPromotes binding to serum albumin, creating a large complex that is not easily cleared.Utilizes a natural transport protein to extend circulation time.
Formulation Strategies
Liposomal EncapsulationMERF is encapsulated within a lipid bilayer, protecting it from the external environment.Biocompatible, can be tailored for targeted delivery and controlled release.
Nanoparticle DeliveryMERF is encapsulated or adsorbed onto a polymeric nanoparticle.Protects the peptide, allows for sustained release, and potential for targeting.
Problem 2: Poor Bioavailability After Systemic Administration

Question: I am administering MERF systemically (e.g., intraperitoneally or intravenously), but I am not observing the expected central effects. Is there an issue with bioavailability?

Answer:

Yes, poor bioavailability is a common issue for peptides like MERF when administered systemically. This is due to a combination of its rapid degradation in the bloodstream and its limited ability to cross the blood-brain barrier (BBB).

Troubleshooting Steps:

  • Confirm Peripheral Effects: First, determine if MERF is eliciting any expected peripheral effects. This will help you confirm that the peptide is active in the systemic circulation.

  • Increase Dose: While not always ideal, a higher dose may result in more of the peptide reaching its target tissues before being degraded. One study has reported using intraperitoneal doses of 68.4 and 91.2 µmol/kg in rats to achieve a significant antinociceptive effect[4].

  • Alternative Routes of Administration: For central nervous system targets, consider more direct routes of administration that bypass the BBB, such as:

    • Intracerebroventricular (ICV) injection: Delivers the peptide directly into the cerebral ventricles.

    • Intrathecal (IT) injection: Delivers the peptide into the spinal canal.

  • Utilize BBB Shuttle Peptides: Consider conjugating MERF to a cell-penetrating peptide or a specific BBB shuttle peptide that can facilitate its transport into the brain.

  • Employ Advanced Formulation Strategies: As mentioned previously, liposomes and nanoparticles can be engineered to improve BBB penetration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving and administering MERF in vivo?

A1: While the specific vehicle used in published studies with MERF is not always detailed, a common practice for in vivo administration of peptides is to use sterile, isotonic saline (0.9% NaCl). For peptides with limited aqueous solubility, a small amount of a co-solvent such as dimethyl sulfoxide (DMSO) (e.g., 5-10%) can be used to initially dissolve the peptide, followed by dilution with saline. It is crucial to ensure the final concentration of the co-solvent is well-tolerated by the animal model. Always perform a small-scale solubility test before preparing a large batch.

Q2: What is the known in vivo half-life of MERF?

Q3: What are the known receptors and signaling pathways for MERF?

A3: MERF is known to interact with multiple opioid receptors, including the mu (µ), delta (δ), and kappa (κ) opioid receptors. Upon binding to these G-protein coupled receptors (GPCRs), it initiates downstream signaling cascades that are typically associated with opioid-mediated effects such as analgesia.

Q4: How should I store the MERF peptide and its solutions?

A4: For long-term storage, lyophilized MERF peptide should be stored at -20°C or -80°C. Once reconstituted in a solvent, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can degrade the peptide. The stability of the peptide in solution will depend on the solvent and storage conditions. For in vivo experiments, it is best to use freshly prepared solutions.

Q5: Are there any known issues with MERF causing non-specific effects or toxicity?

A5: The available literature on MERF does not indicate significant toxicity at the doses tested for its biological activity. However, as with any experimental compound, it is essential to include proper control groups in your experiments. These should include a vehicle-only control group to account for any effects of the injection procedure and the vehicle itself. If you are using a modified version of MERF, its toxicological profile may differ from the native peptide and should be evaluated.

Experimental Protocols

General Protocol for Preparation and Intraperitoneal (IP) Administration of MERF in Rodents

This protocol is a general guideline and should be optimized for your specific experimental design and animal model.

Materials:

  • MERF peptide (lyophilized powder)

  • Sterile 0.9% saline

  • Dimethyl sulfoxide (DMSO, optional, for solubility enhancement)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Peptide Reconstitution (prepare fresh on the day of the experiment):

    • Allow the lyophilized MERF peptide vial to equilibrate to room temperature before opening to prevent condensation.

    • If MERF is soluble in saline, directly reconstitute it in sterile 0.9% saline to a desired stock concentration.

    • If solubility is an issue, first dissolve the peptide in a minimal amount of DMSO (e.g., to make a 10-20 mM stock). Then, slowly add sterile 0.9% saline while vortexing gently to achieve the final desired concentration. Ensure the final DMSO concentration is below a level known to cause adverse effects in your animal model (typically <10%).

  • Dose Calculation:

    • Calculate the required volume of the MERF solution to be injected based on the animal's body weight and the target dose (e.g., in mg/kg or µmol/kg). A previously reported effective dose is in the range of 68.4-91.2 µmol/kg for antinociceptive effects in rats.

  • Administration:

    • Gently restrain the animal.

    • Perform the intraperitoneal injection in the lower abdominal quadrant, taking care to avoid the bladder and internal organs.

    • The injection volume should be appropriate for the size of the animal (e.g., 5-10 ml/kg for mice and rats).

  • Control Groups:

    • Administer the vehicle solution (saline or saline/DMSO) to a control group of animals using the same volume and route of administration.

Visualizations

MERF Signaling Pathway

MERF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MERF MERF MOR Mu Opioid Receptor (MOR) MERF->MOR Binds DOR Delta Opioid Receptor (DOR) MERF->DOR Binds KOR Kappa Opioid Receptor (KOR) MERF->KOR Binds G_protein Gi/Go Protein MOR->G_protein Activates DOR->G_protein Activates KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates Signaling_Cascades Downstream Signaling Cascades (e.g., MAPK) G_protein->Signaling_Cascades Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia) Ion_Channels->Cellular_Response Signaling_Cascades->Cellular_Response

Caption: MERF interaction with opioid receptors and downstream signaling.

Experimental Workflow for In Vivo Stability Assessment

InVivo_Stability_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis cluster_results Results Formulation Prepare MERF Formulation (e.g., in saline, liposomes) Administration Administer MERF (e.g., IV, IP) Formulation->Administration Animal_Groups Prepare Animal Groups (e.g., control, test) Animal_Groups->Administration Blood_Sampling Collect Blood Samples at Multiple Time Points Administration->Blood_Sampling Plasma_Separation Separate Plasma Blood_Sampling->Plasma_Separation Peptide_Extraction Extract Peptide from Plasma Plasma_Separation->Peptide_Extraction Quantification Quantify MERF Concentration (e.g., LC-MS/MS, ELISA) Peptide_Extraction->Quantification PK_Analysis Pharmacokinetic Analysis (Calculate Half-Life) Quantification->PK_Analysis

Caption: Workflow for determining the in vivo half-life of MERF.

References

Technical Support Center: Overcoming Low Bioavailability of Met-Enkephalin-Arg-Phe (MERF)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of the opioid heptapeptide Met-Enkephalin-Arg-Phe (MERF).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low in vivo bioavailability of MERF?

The low bioavailability of MERF, like many therapeutic peptides, stems from two main challenges:

  • Rapid Enzymatic Degradation: MERF is quickly broken down by various peptidases present in plasma and tissues. A key enzyme is dipeptidyl carboxypeptidase, also known as Angiotensin-Converting Enzyme (ACE), which cleaves MERF to produce Met-Enkephalin.[1][2][3] The resulting Met-Enkephalin is also highly susceptible to degradation by enzymes such as aminopeptidase N (APN) and neutral endopeptidase (NEP).[4][5] Met-Enkephalin has an extremely short half-life in plasma, often less than two minutes.

  • Poor Membrane Permeability: MERF is a hydrophilic molecule, which limits its ability to passively diffuse across cellular membranes, particularly the blood-brain barrier (BBB). The BBB also functions as an "enzymatic barrier," expressing high levels of the same peptidases (like APM and ACE) that degrade the peptide, further preventing its entry into the central nervous system.

Q2: Which enzymes are primarily responsible for the degradation of MERF and its active metabolite, Met-Enkephalin?

MERF is initially processed into Met-Enkephalin, which is then further degraded. The key enzymes at each step are:

  • MERF to Met-Enkephalin: The Met⁵-Arg⁶ bond is hydrolyzed primarily by Angiotensin-Converting Enzyme (ACE) (also known as dipeptidyl carboxypeptidase). The N-terminal domain of ACE is the main site for this degradation.

  • Met-Enkephalin Degradation: The resulting Met-Enkephalin (Tyr¹-Gly²-Gly³-Phe⁴-Met⁵) is rapidly cleaved by several enzymes:

    • Aminopeptidase N (APN): Cleaves the Tyr¹-Gly² bond.

    • Neutral Endopeptidase (NEP): Cleaves the Gly³-Phe⁴ bond.

    • Dipeptidyl Peptidase 3 (DPP3)

    • Carboxypeptidase A6 (CPA6)

Q3: What is the typical half-life of Met-Enkephalin in biological fluids?

The half-life of Met-Enkephalin is very short, highlighting the need for protective strategies.

Biological MatrixReported Half-Life (t½)
In Vitro Plasma< 2 minutes
Cerebrospinal Fluid (CSF)~26.2 ± 5.5 minutes

Troubleshooting Guide

Problem 1: Low therapeutic efficacy observed in in vivo animal models after systemic administration.
  • Possible Cause A: Rapid Enzymatic Degradation

    • The peptide is likely being cleared from circulation by peptidases before it can reach its target receptors in sufficient concentrations.

  • Recommended Solution A: Co-administration with Enzyme Inhibitors

    • Using specific inhibitors can protect MERF and Met-Enkephalin from degradation. For example, co-administering Captopril (an ACE inhibitor) can block the initial cleavage of MERF. In an in vitro BBB model, using inhibitors of aminopeptidase and ACE increased the permeability of Met-Enkephalin by fourfold.

  • Possible Cause B: Poor Blood-Brain Barrier (BBB) Penetration

    • The inherent physicochemical properties of the peptide prevent it from crossing the BBB to exert its effects on the central nervous system.

  • Recommended Solution B: Chemical Modification or Advanced Delivery Systems

    • Glycosylation: Attaching sugar moieties to the peptide can significantly improve BBB penetration. Studies on similar opioid peptides have shown that glycosylation can increase brain uptake by up to 98%.

    • Nanoparticle Encapsulation: Formulating MERF within nanoparticles (e.g., chitosan-based or solid lipid nanoparticles) can protect it from enzymes and facilitate transport across the BBB, especially via intranasal delivery. Intranasal delivery of nanoparticle-encapsulated enkephalins has been shown to result in brain delivery with minimal peripheral exposure.

Problem 2: High variability and poor reproducibility in in vitro stability assays.
  • Possible Cause: Pre-analytical Sample Instability

    • Enkephalins are notoriously unstable even during sample collection and processing, leading to unreliable measurements.

  • Recommended Solution: Optimized Sample Handling

    • Ensure a standardized and rapid sample collection procedure. For plasma stability, blood should be collected in tubes containing appropriate protease inhibitors. An extensive evaluation of pre-analytical variables is crucial for obtaining reliable results in clinical samples. For analysis, a sensitive and validated LC-MS/MS method is recommended.

Strategies to Enhance MERF Bioavailability: A Summary

StrategyMechanism of ActionKey AdvantagesQuantitative Improvement Data
Enzyme Inhibition Co-administration of peptidase inhibitors (e.g., Captopril, Hoe 498 diacid) to prevent peptide cleavage.Simple to implement in experimental setups.4-fold increase in Met-Enkephalin permeability in an in vitro BBB model.
Chemical Modification Glycosylation: Attaching sugar moieties to enhance stability and transport.Covalently modifies the drug, providing inherent stability.Up to a 98% improvement in brain uptake; 2.2-fold increase in BBB permeability.
Drug Delivery Systems Nanoparticle Encapsulation: Protects the peptide from degradation and can be targeted.High payload capacity; enables alternative routes like intranasal delivery.Intranasal nanoparticles lead to significant brain uptake where a simple solution shows none.
Prodrug Approach Lipophilization: Reversibly increasing the peptide's lipid solubility to enhance passive diffusion across the BBB.Can be designed to release the native peptide at the target site.Fmoc-Met-Enkephalin showed an analgesic effect after IP injection, unlike the parent peptide.

Visualized Pathways and Workflows

Enzymatic Degradation Pathway

The following diagram illustrates the primary enzymatic cleavage sites on MERF and its subsequent metabolite, Met-Enkephalin.

G cluster_enzymes Degrading Enzymes MERF This compound (MERF) Tyr-Gly-Gly-Phe-Met-Arg-Phe MetEnk Met-Enkephalin Tyr-Gly-Gly-Phe-Met MERF->MetEnk ArgPhe Arg-Phe MERF->ArgPhe Fragments Inactive Fragments Tyr Gly-Gly-Phe-Met Tyr-Gly-Gly Phe-Met MetEnk->Fragments ACE ACE ACE->MERF:e Cleaves Met-Arg bond APN APN APN->MetEnk:w Cleaves Tyr-Gly bond NEP NEP NEP->MetEnk:s Cleaves Gly-Phe bond

Caption: Enzymatic degradation cascade of MERF.

Experimental Workflow: In Vitro BBB Permeability Assay

This workflow outlines the key steps for assessing peptide permeability using a Transwell-based in vitro model of the blood-brain barrier.

G cluster_prep Model Preparation cluster_exp Permeability Experiment cluster_analysis Analysis A Coat Transwell insert with Matrigel or Collagen B Seed brain endothelial cells (e.g., bEnd.3) on insert A->B C Culture until monolayer forms (Monitor TEER) B->C D Add MERF formulation to apical (blood) chamber C->D E Incubate for defined time points (e.g., 24h) D->E F Collect samples from basolateral (brain) chamber E->F G Quantify peptide concentration (e.g., using LC-MS/MS) F->G H Calculate Apparent Permeability Coefficient (Papp) G->H

Caption: Workflow for an in vitro BBB permeability assay.

Key Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay

This protocol is adapted from methodologies using commercially available brain endothelial cells like bEnd.3.

  • Cell Culture: Culture bEnd.3 cells in complete DMEM medium in a T-75 flask at 37°C and 5% CO₂. Replace the medium every 2-3 days until cells reach 80-90% confluency.

  • Transwell Preparation: Coat the apical side of Transwell inserts (e.g., 0.4 µm pore size) with Matrigel and allow it to solidify.

  • Seeding: Aspirate the Matrigel and immediately plate bEnd.3 cells onto the inserts at a density of approximately 80,000 cells per insert. Add fresh medium to both the apical (0.5 mL) and basolateral (1.5 mL) chambers.

  • Monolayer Integrity Check: Culture the cells for 4-5 days, replacing the medium every other day. Monitor the formation of a tight monolayer by measuring the Trans-Endothelial Electrical Resistance (TEER). The barrier is typically established when TEER values are >150 Ω·cm².

  • Permeability Study:

    • Replace the medium in both chambers with a serum-free assay buffer.

    • Add the MERF formulation (with or without enhancers/nanoparticles) to the apical chamber.

    • At designated time points (e.g., 1, 2, 4, 24 hours), collect a sample from the basolateral chamber.

    • Immediately replace the collected volume with fresh assay buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of MERF in the basolateral samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial monolayer.

Protocol 2: Peptide Stability Assay in Plasma

This protocol provides a framework for assessing the stability of MERF in plasma.

  • Sample Collection: Collect whole blood from the species of interest (e.g., rat, human) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Immediately centrifuge the blood at ~1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Incubation:

    • Pre-warm plasma aliquots to 37°C.

    • Spike the plasma with a known concentration of MERF (the "T=0" sample should be immediately quenched as described below).

    • Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 2, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately stop enzymatic degradation by adding the aliquot to a solution that precipitates proteins, such as acetonitrile containing an internal standard.

  • Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining intact MERF using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of remaining MERF against time and calculate the half-life (t½) of the peptide in plasma.

References

Technical Support Center: Protein Extraction from Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protein extraction protocols from tissue samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during protein extraction experiments.

Q1: Why is my protein yield consistently low?

A1: Low protein yield can stem from several factors throughout the extraction process. Incomplete cell lysis is a primary culprit; ensure your tissue is thoroughly homogenized. For tough tissues, mechanical disruption methods like rotor-stator homogenizers or bead beating can be more effective.[1] The choice of lysis buffer is also critical; buffers containing strong detergents like SDS are generally more effective at solubilizing proteins, especially from FFPE tissues.[2] Additionally, ensure that the amount of starting material is adequate, as insufficient tissue will naturally result in a lower yield.[3] Finally, consider the possibility of protein degradation during the process. Keeping samples on ice and using fresh protease inhibitors are crucial steps.[4][5]

Q2: My extracted proteins appear degraded on a Western Blot. What could be the cause?

A2: Protein degradation is a common issue, often caused by endogenous proteases released during cell lysis. To mitigate this, always work quickly and keep samples cold (4°C) to minimize protease activity. The addition of a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use is essential. For tissues with high nuclease content, which can be released and damage proteins, consider adding nuclease inhibitors as well. The age and storage conditions of the tissue can also contribute to degradation, particularly in FFPE samples where the fixation process itself can cause protein cross-linking and fragmentation.

Q3: I'm seeing a lot of smearing on my SDS-PAGE gel. What does this indicate?

A3: Smearing on an SDS-PAGE gel can be indicative of several issues. High molecular weight smearing can be due to genomic DNA contamination. This can be addressed by incorporating a DNase treatment step in your protocol or by ensuring thorough homogenization to shear the DNA. Smearing can also result from protein aggregation or incomplete denaturation. Ensure your lysis buffer contains sufficient reducing agents (like DTT or β-mercaptoethanol) and that samples are adequately heated in loading buffer before electrophoresis. In the context of FFPE samples, incomplete reversal of formalin cross-links is a major cause of smearing. Heat-induced antigen retrieval methods are often adapted for protein extraction from FFPE tissues to break these cross-links.

Q4: The protein concentration reading from my spectrophotometer is inaccurate or inconsistent. Why?

A4: Inaccurate protein quantification can be due to interfering substances in your lysis buffer. Some components, like certain detergents and reducing agents, can affect the accuracy of colorimetric assays (e.g., Bradford, BCA). Ensure your quantification method is compatible with your buffer composition. Contamination with nucleic acids can also lead to an overestimation of protein concentration when measuring absorbance at 280 nm. Using a nucleic acid-specific dye or performing a cleanup step can help. Additionally, ensure that your reagents for the protein assay are not expired, as this can lead to erroneous results.

Frequently Asked Questions (FAQs)

Q: What is the best method for homogenizing tissue samples?

A: The optimal homogenization method depends on the tissue type. For soft tissues like the liver, a Dounce homogenizer may be sufficient. For tougher tissues such as muscle or skin, mechanical methods like a rotor-stator homogenizer (e.g., Polytron) or bead beating are more effective at achieving complete cell lysis. Grinding the tissue in liquid nitrogen with a mortar and pestle before lysis is also a highly effective method for hard tissues.

Q: How do I choose the right lysis buffer for my experiment?

A: The choice of lysis buffer is critical and depends on the downstream application. For general protein extraction for SDS-PAGE and Western blotting, a RIPA buffer is a common choice as it effectively solubilizes most cellular proteins. However, for applications requiring active proteins, such as co-immunoprecipitation, a milder buffer with non-ionic detergents (e.g., Triton X-100) is preferred to preserve protein-protein interactions. For FFPE tissues, specialized buffers containing strong detergents and chaotropic agents are often necessary to reverse cross-linking and efficiently extract proteins.

Q: Can I extract protein from Formalin-Fixed Paraffin-Embedded (FFPE) tissue?

A: Yes, protein extraction from FFPE tissue is possible, but it presents unique challenges due to formalin-induced protein cross-linking. Protocols for FFPE protein extraction typically involve a deparaffinization step using xylene followed by rehydration through a series of ethanol washes. The key step is the reversal of cross-links, which is often achieved by heating the sample in an appropriate extraction buffer. Several commercial kits are also available that are optimized for protein extraction from FFPE samples.

Q: How much tissue should I start with for my protein extraction?

A: The amount of starting tissue will depend on the abundance of your protein of interest and the protein content of the tissue itself. As a general guideline, starting with 10-100 mg of tissue is common for most applications. For low-abundance proteins, a larger amount of tissue may be necessary. It is always recommended to perform a pilot experiment to determine the optimal amount of starting material for your specific target and tissue.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for protein extraction from tissue.

Table 1: Recommended Starting Material and Expected Protein Yield

Tissue TypeRecommended Starting Amount (mg)Expected Protein Yield (µg/mg tissue)
Liver10 - 5050 - 150
Brain20 - 10030 - 100
Muscle50 - 20020 - 80
Kidney20 - 10040 - 120
FFPE Tissue (10 µm section)1 - 2 sections20 - 150 (highly variable)

Table 2: Common Lysis Buffer Components and Their Functions

ComponentTypical ConcentrationPrimary Function
Tris-HCl20-50 mMBuffering agent to maintain pH
NaCl150 mMMaintains osmolarity
EDTA1-5 mMChelates divalent cations, inhibits metalloproteases
SDS0.1 - 2%Strong ionic detergent for cell lysis and protein solubilization
Triton X-100 / NP-400.1 - 1%Mild non-ionic detergent for cell lysis, preserves protein interactions
Protease Inhibitor Cocktail1XInhibits a broad range of proteases
Phosphatase Inhibitor Cocktail1XPrevents dephosphorylation of proteins
DTT / β-mercaptoethanol1-5 mM / 1%Reducing agents to break disulfide bonds

Experimental Protocols

Detailed Protocol for Protein Extraction from Fresh/Frozen Tissue
  • Tissue Preparation:

    • Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.

    • For fresh tissue, proceed directly to homogenization. For frozen tissue, store at -80°C until use. Do not allow frozen tissue to thaw before homogenization to prevent protein degradation.

  • Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled mortar containing liquid nitrogen.

    • Grind the tissue into a fine powder using a pestle.

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

  • Lysis:

    • Add 5-10 volumes of ice-cold lysis buffer (e.g., RIPA buffer supplemented with fresh protease and phosphatase inhibitors) to the tissue powder. The volume will depend on the desired final protein concentration.

    • Incubate the tube on ice for 30 minutes, vortexing every 10 minutes to ensure complete lysis.

    • For tissues that are difficult to lyse, sonication on ice can be performed. Use short bursts to avoid heating the sample.

  • Centrifugation:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the insoluble cellular debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA or Bradford assay).

  • Storage:

    • Store the protein extract at -80°C for long-term use. For immediate use in downstream applications like Western blotting, mix an aliquot with SDS-PAGE loading buffer.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_lysis Homogenization & Lysis cluster_separation Separation & Collection cluster_downstream Downstream Processing start Start: Excise Tissue wash Wash with ice-cold PBS start->wash weigh Weigh Tissue wash->weigh homogenize Homogenize in Lysis Buffer (e.g., Liquid N2 grinding, Sonication) weigh->homogenize incubate Incubate on ice homogenize->incubate centrifuge Centrifuge at 4°C incubate->centrifuge collect Collect Supernatant (Protein Extract) centrifuge->collect quantify Protein Quantification (e.g., BCA, Bradford) collect->quantify store Store at -80°C or Prepare for Analysis quantify->store end End: Ready for Downstream Applications store->end

Caption: General workflow for protein extraction from tissue samples.

troubleshooting_logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Protein Yield cause1 Incomplete Lysis problem->cause1 cause2 Protein Degradation problem->cause2 cause3 Insufficient Starting Material problem->cause3 cause4 Suboptimal Lysis Buffer problem->cause4 solution1a Optimize Homogenization (e.g., mechanical disruption) cause1->solution1a Action solution1b Increase Lysis Incubation Time cause1->solution1b Action solution2a Add Protease Inhibitors cause2->solution2a Action solution2b Work Quickly and on Ice cause2->solution2b Action solution3 Increase Amount of Tissue cause3->solution3 Action solution4 Use Stronger Detergents (e.g., SDS) cause4->solution4 Action

Caption: Troubleshooting logic for addressing low protein yield.

References

Technical Support Center: MERF Detection in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the MERF technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the detection of MERF (Molecule of Experimental Research & Function) in complex biological samples such as plasma, serum, and tissue homogenates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no MERF signal in my assay?

A1: Low or no signal can stem from several factors. These include issues with antibody performance, suboptimal assay conditions, or problems with the sample itself. Specifically, consider the following:

  • Inactive Antibodies: Improper storage or handling of primary or secondary antibodies can lead to a loss of activity.

  • Incorrect Antibody Concentration: The concentration of both capture and detection antibodies is critical and needs to be optimized.[1][2]

  • Insufficient Incubation Times: Ensure that incubation steps are long enough to allow for effective binding.

  • Protein Degradation: The target protein may have degraded due to improper sample handling or storage. The use of protease inhibitors is recommended.[3]

  • Low Protein Concentration: The concentration of MERF in your sample may be below the detection limit of the assay.

Q2: I am observing high background in my ELISA/Western blot. What are the likely causes and how can I reduce it?

A2: High background can obscure your results and is often caused by non-specific binding of antibodies or issues with the blocking or washing steps.[1][4] To troubleshoot this:

  • Optimize Blocking: Insufficient blocking is a common cause. Ensure you are using an appropriate blocking buffer (e.g., BSA or non-fat dry milk) and that the incubation time is sufficient.

  • Improve Washing Steps: Inadequate washing can leave behind unbound antibodies. Increase the number and duration of wash steps. The addition of a mild detergent like Tween-20 to the wash buffer can also help.

  • Check Antibody Concentrations: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.

  • Cross-Reactivity: The antibody may be cross-reacting with other proteins in the sample. Ensure the antibody has been validated for specificity.

Q3: What are matrix effects and how can they interfere with MERF detection in plasma or serum?

A3: Matrix effects occur when components in the biological sample (the "matrix") interfere with the binding of the antibody to the target protein, leading to inaccurate quantification. These effects are common in complex samples like plasma and serum due to the high concentration of proteins, lipids, and other substances. This interference can either suppress or enhance the signal.

Q4: How can I identify and mitigate matrix effects in my immunoassay?

A4: To determine if you are experiencing matrix effects, you can perform a spike and recovery experiment. Add a known amount of purified MERF to your sample and compare the measured concentration to the expected value. A recovery rate significantly different from 100% (typically acceptable range is 80-120%) suggests the presence of matrix effects. To mitigate these effects:

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering substances.

  • Matrix-Matched Calibrators: Prepare your standard curve in a matrix that is similar to your samples (e.g., MERF-depleted plasma).

  • Standard Addition Method: This involves adding known amounts of the standard directly to aliquots of the sample.

Troubleshooting Guides

Problem: Inconsistent results between replicate wells or experiments.

This issue can compromise the reliability of your data. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use multichannel pipettes for adding reagents to multiple wells to improve consistency.
Well-to-Well Variability Ensure consistent incubation times and temperatures across the plate. Avoid letting wells dry out during the assay.
Improper Mixing Thoroughly mix all reagents and samples before adding them to the plate.
Sample Heterogeneity Ensure samples are properly homogenized and centrifuged to remove any precipitates before use.
Problem: Weak or faint bands in Western Blotting.

This can make it difficult to accurately detect and quantify MERF.

Potential Cause Recommended Solution
Inefficient Protein Transfer Optimize the transfer time and voltage. Confirm successful transfer using a reversible stain like Ponceau S.
Low Protein Load Increase the amount of protein loaded into the gel. Ensure accurate protein quantification of your lysates.
Suboptimal Antibody Dilution Titrate the primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.
Incorrect Gel Percentage Use an acrylamide percentage that is appropriate for the molecular weight of MERF to ensure proper separation and retention.

Quantitative Data Summary Tables

Table 1: Recommended Antibody Concentration Ranges for Immunoassays

Assay Component ELISA Western Blot
Capture Antibody (ELISA) 1-10 µg/mLN/A
Primary Antibody 0.5-2 µg/mL0.1-1 µg/mL (1:1000 to 1:10,000 dilution)
Detection Antibody (ELISA) 0.25-2 µg/mLN/A
HRP-Conjugated Secondary Antibody 0.1-0.5 µg/mL0.05-0.2 µg/mL (1:5,000 to 1:20,000 dilution)
Note: These are general guidelines. Optimal concentrations should be determined empirically for each specific antibody and assay.

Table 2: Troubleshooting Matrix Effects with Spike and Recovery

Spiked Sample Recovery (%) Interpretation Recommended Action
80% - 120%Acceptable recovery; minimal matrix effect.Proceed with the current protocol.
< 80%Signal suppression due to matrix interference.Increase sample dilution; optimize sample preparation.
> 120%Signal enhancement due to matrix interference.Increase sample dilution; use matrix-matched standards.

Experimental Protocols

Protocol: Total Protein Extraction from Tissue for MERF Detection

This protocol is adapted for the extraction of total protein from solid tissues for subsequent analysis by immunoassay.

Materials:

  • Tissue sample (snap-frozen in liquid nitrogen)

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and phosphatase inhibitor cocktail

  • Homogenizer

  • Microcentrifuge

Procedure:

  • Weigh the frozen tissue and place it in a pre-chilled tube.

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (typically 10 µL of buffer per 1 mg of tissue).

  • Homogenize the tissue on ice until no visible pieces remain.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.

  • Determine the protein concentration using a suitable protein assay (e.g., BCA assay).

  • Store the protein extract at -80°C until use.

Protocol: Sandwich ELISA for MERF Quantification

This protocol provides a general guideline for quantifying MERF in biological samples.

Materials:

  • High-binding 96-well ELISA plate

  • MERF capture antibody

  • MERF detection antibody (biotinylated)

  • Recombinant MERF standard

  • Assay diluent (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the capture antibody in PBS and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample/Standard Incubation: Add 100 µL of standards and samples (diluted in assay diluent) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Reading: Measure the absorbance at 450 nm within 30 minutes.

Visualizations

MERF_Detection_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay (ELISA) cluster_analysis Data Analysis Sample Complex Biological Sample (Plasma, Serum, Tissue) Extraction Protein Extraction (for tissue) Sample->Extraction Dilution Sample Dilution (to minimize matrix effects) Extraction->Dilution Incubation Add prepared Sample/Standard Dilution->Incubation Coating Coat plate with Capture Antibody Blocking Block non-specific sites Coating->Blocking Blocking->Incubation Detection Add biotinylated Detection Antibody Incubation->Detection Enzyme Add Streptavidin-HRP Detection->Enzyme Substrate Add TMB Substrate Enzyme->Substrate Read Read Absorbance at 450 nm Substrate->Read Quantify Quantify MERF concentration Read->Quantify

Experimental workflow for MERF detection by sandwich ELISA.

MERF_Signaling_Pathway Ligand External Signal Receptor MERF Receptor Ligand->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates MERF MERF (Inactive) KinaseB->MERF phosphorylates MERF_active MERF (Active) MERF->MERF_active TF Transcription Factor MERF_active->TF activates Nucleus Nucleus TF->Nucleus Response Cellular Response (e.g., Proliferation, Survival) Nucleus->Response Gene Expression

References

Technical Support Center: Minimizing Variability in Multi-Ethnic Cellular Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help minimize variability when working with cell lines and primary tissues from diverse ethnic backgrounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in experiments using multi-ethnic cell lines or donor tissues?

A1: Variability in experiments with multi-ethnic samples can be broadly categorized into biological and technical sources.

  • Inherent Biological Variability: This is the most critical factor in multi-ethnic studies. Genetic ancestry can significantly influence drug metabolism, protein expression, and signaling pathways.[1][2][3] Different ancestral populations have distinct frequencies of genetic variants (polymorphisms) in pharmacogenes (e.g., Cytochrome P450 enzymes), which can lead to varied drug responses.[3][4] This inherent diversity is a key reason for conducting multi-ethnic studies but must be carefully managed.

  • Technical Variability: These are procedural factors that can be controlled and standardized.

    • Cell Culture Conditions: Inconsistent cell passage numbers, cell density, and media composition can cause phenotypic drift, where a cell population's characteristics change over time.

    • Liquid Handling: Pipetting errors are a major source of variability, affecting reagent concentrations and cell seeding densities.

    • Reagent Quality: Lot-to-lot variation in reagents, such as serum or growth factors, can introduce significant inconsistencies.

    • Operator Differences: Subtle differences in technique between researchers can lead to variable results.

    • Contamination: Mycoplasma or bacterial contamination can alter cellular physiology and experimental outcomes.

Q2: My drug screening results show high variability between cell lines from different ethnic backgrounds. How can I determine if this is due to true biological differences or experimental error?

A2: Distinguishing between biological and technical variability is crucial. A systematic approach is required.

  • Standardize Protocols: Ensure all experiments follow a strict, standardized operating procedure (SOP). This includes consistent cell handling, reagent preparation, and incubation times.

  • Implement Rigorous Quality Control (QC):

    • Cell Line Authentication: Regularly authenticate your cell lines to confirm their identity and ensure they are free from cross-contamination.

    • Contamination Testing: Routinely test for mycoplasma and other contaminants.

    • Control Compounds: Include positive and negative control compounds in every assay plate to monitor assay performance.

  • Use Pooled vs. Individual Samples: Initial screens on pooled samples from different donors can help average out inter-individual variability and identify robust effects. Follow-up studies on individual donor samples can then delineate specific ancestral responses.

  • Repeat Experiments: Consistency across multiple independent experiments is a strong indicator of a true biological effect.

Below is a troubleshooting workflow to diagnose the source of variability.

G Start High Variability Observed QC_Check Review Quality Control Data (Cell Authentication, Mycoplasma Test) Start->QC_Check Protocol_Review Audit Experimental Protocol (SOP Adherence, Reagent Logs) Start->Protocol_Review Data_Analysis Re-analyze Data (Check for Plate Edge Effects, Normalize Data) Start->Data_Analysis Technical_Issue Source is Likely Technical QC_Check->Technical_Issue QC Failed Biological_Issue Source is Likely Biological QC_Check->Biological_Issue QC Passed Protocol_Review->Technical_Issue Deviations Found Protocol_Review->Biological_Issue No Deviations Data_Analysis->Technical_Issue Artifacts Detected Data_Analysis->Biological_Issue No Artifacts Refine_Protocol Refine Protocol & Retrain Staff Technical_Issue->Refine_Protocol Genetic_Analysis Plan for Genetic Analysis (e.g., SNP Genotyping) Biological_Issue->Genetic_Analysis

Caption: Troubleshooting workflow for identifying sources of experimental variability.
Q3: How should I manage and document donor information to minimize variability in long-term studies?

A3: Rigorous documentation is essential for reproducibility, especially in multi-ethnic research.

  • Standardized Donor Information: For each primary cell line, record the following:

    • Self-reported ethnicity and ancestry.

    • Age and sex of the donor.

    • Relevant medical history (if applicable and ethically approved).

    • Informed consent documentation.

  • Genetic Ancestry Markers: When possible, use genetic ancestry informative markers to provide an unbiased assessment of ancestral background, as self-reported ethnicity may not capture the full genetic complexity.

  • Establish a Cell Bank: Create a master cell bank (MCB) and a working cell bank (WCB) for each donor line. This practice ensures that all experiments are performed on cells of a consistent passage number, minimizing phenotypic drift that occurs with continuous culturing.

The diagram below illustrates a best-practice workflow for donor cell banking.

G Donor Primary Tissue (Donor A, B, C...) Isolation Cell Isolation & Initial Culture Donor->Isolation MCB Master Cell Bank (MCB) (Low Passage, Cryopreserved) Isolation->MCB QC1 QC: Authentication Viability Sterility MCB->QC1 WCB Working Cell Bank (WCB) (Expanded from MCB) MCB->WCB QC2 QC: Post-thaw Viability Growth Rate WCB->QC2 Experiment Experimental Use (Limited Passages) WCB->Experiment

Caption: Workflow for creating and using a two-tiered cell banking system.

Troubleshooting Guides

Issue 1: Inconsistent Drug IC50 Values Across Experiments

You are testing a compound on a panel of cell lines from different ethnic backgrounds and observe that the IC50 values for the same cell line vary significantly between experimental runs.

Potential Cause Troubleshooting Step Success Indicator
Cell Passage Number Ensure all experiments use cells within a narrow passage range (e.g., passages 5-10) from a working cell bank.Coefficient of Variation (CV) of IC50 values decreases by >30%.
Seeding Density Perform a cell titration experiment to determine the optimal seeding density. Use an automated cell counter for accuracy.Replicate wells have consistent cell numbers at the end of the assay.
Reagent Variability Use a single, quality-controlled batch of critical reagents (e.g., serum, drug compound) for the entire study. Prepare fresh dilutions for each experiment.Control compound IC50 values are stable across experiments (CV <15%).
Incubation Time Strictly adhere to the specified incubation times. Use a calibrated timer for all critical steps.Dose-response curves have consistent shapes and slopes between runs.

Example Data: Impact of Passage Number on IC50

Cell LineAncestryIC50 at Passage 5 (µM)IC50 at Passage 25 (µM)Fold Change
HCC1937African American1.2 ± 0.25.8 ± 0.94.8x
MCF-7European2.5 ± 0.34.1 ± 0.51.6x
MDA-MB-453European0.8 ± 0.11.1 ± 0.21.4x

Data are illustrative.

Experimental Protocols

Protocol: Standardized Cell Seeding for a 96-Well Plate Assay

This protocol is designed to minimize variability in cell distribution across a microplate.

Materials:

  • Healthy, sub-confluent cell culture

  • Complete growth medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Automated Cell Counter (e.g., Countess, Vi-CELL)

  • 96-well flat-bottom tissue culture plates

Methodology:

  • Cell Harvest:

    • Aspirate medium from the culture flask and wash cells once with sterile PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete growth medium and transfer the cell suspension to a conical tube.

  • Cell Counting:

    • Gently mix the cell suspension to ensure homogeneity.

    • Take an aliquot and count the cells using an automated cell counter to determine cell concentration and viability. Aim for >95% viability.

  • Dilution Calculation:

    • Calculate the volume of cell suspension required to achieve the desired final cell concentration (e.g., 5,000 cells/100 µL per well).

    • Prepare the final cell suspension in a sterile reservoir.

  • Seeding the Plate:

    • Gently mix the cell suspension in the reservoir before and during pipetting to prevent settling.

    • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well.

    • To avoid "edge effects," do not use the outermost wells. Instead, fill them with 100 µL of sterile PBS to maintain humidity.

  • Incubation:

    • Allow the plate to sit at room temperature for 15 minutes to allow even cell settling.

    • Transfer the plate to a 37°C, 5% CO2 incubator.

Signaling Pathway: Ancestry-Related Variation in Drug Metabolism

Genetic variations in drug-metabolizing enzymes, such as CYP2D6, are more prevalent in certain populations and can significantly alter drug efficacy and toxicity.

G cluster_0 Drug Metabolism Pathway cluster_1 Genetic Variants (Alleles) Drug Prodrug (e.g., Codeine) Enzyme CYP2D6 Enzyme Drug->Enzyme Metabolism Active Active Metabolite (e.g., Morphine) Inactive Inactive Metabolite Enzyme->Active Activation Enzyme->Inactive Inactivation Normal Normal Metabolizer (e.g., *1 allele) Common in Europeans Normal->Enzyme Normal Function Poor Poor Metabolizer (e.g., *4 allele) Higher frequency in Europeans Poor->Enzyme Reduced Function Ultra Ultra-Rapid Metabolizer (Gene Duplication) Higher frequency in North Africans Ultra->Enzyme Increased Function

Caption: Impact of CYP2D6 genetic variants on drug metabolism across populations.

References

Technical Support Center: Optimizing Dosage for Met-Enkephalin-Arg-Phe (MERF) Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Met-Enkephalin-Arg-Phe (MERF).

Frequently Asked Questions (FAQs)

1. What is this compound (MERF) and what is its mechanism of action?

This compound (MERF), also known as MEAP, is a naturally occurring endogenous opioid heptapeptide.[1][2] It is derived from the precursor protein proenkephalin A.[1] MERF acts as an agonist at opioid receptors, primarily interacting with mu (µ), delta (δ), and to a lesser extent, kappa (κ) opioid receptors.[3][4] These receptors are G-protein coupled receptors (GPCRs), and their activation by MERF leads to downstream signaling cascades that modulate various physiological processes, including pain perception.

2. What are the recommended storage conditions for MERF?

For long-term stability, MERF powder should be stored at -20°C. For shorter periods, it can be kept at 4°C. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month. To avoid degradation, it is advisable to minimize freeze-thaw cycles.

3. How should I dissolve MERF for my experiments?

The solubility of MERF can be challenging. For in vitro experiments, it is often recommended to first dissolve the peptide in a small amount of dimethyl sulfoxide (DMSO) and then dilute it with an aqueous buffer, such as sterile water or cell culture medium. For in vivo studies, various formulations can be used, including dissolving it in PEG400, suspending it in 0.2% carboxymethyl cellulose, or dissolving it in a mixture of 0.25% Tween 80 and 0.5% carboxymethyl cellulose.

4. What is the stability of MERF in experimental conditions?

MERF has a very short biological half-life, measured in minutes, as it is rapidly degraded by various peptidases in biological fluids and tissues. Key enzymes involved in its degradation include dipeptidyl carboxypeptidase. When conducting experiments, especially in cell culture or in vivo, this rapid degradation needs to be taken into account. The use of peptidase inhibitors can help to increase the stability and bioavailability of MERF.

Troubleshooting Guides

In Vitro Studies

Issue: Low or no observable effect of MERF in cell-based assays.

  • Possible Cause 1: Peptide Degradation. MERF is highly susceptible to degradation by peptidases present in serum-containing cell culture media and secreted by cells.

    • Troubleshooting Tip:

      • Conduct experiments in serum-free media if possible.

      • Add a cocktail of peptidase inhibitors to the cell culture medium.

      • Reduce incubation times to minimize the window for degradation.

      • Pre-incubate cells with peptidase inhibitors before adding MERF.

  • Possible Cause 2: Incorrect Dosage. The effective concentration of MERF can vary significantly between different cell lines and assay types.

    • Troubleshooting Tip:

      • Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. A common starting concentration for in vitro studies is 1 µM.

      • Refer to the provided dosage tables for typical concentration ranges.

  • Possible Cause 3: Low Receptor Expression. The cell line used may not express sufficient levels of mu, delta, or kappa opioid receptors.

    • Troubleshooting Tip:

      • Verify opioid receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.

      • Consider using a cell line known to express high levels of opioid receptors, such as SH-SY5Y or CHO-K1 cells stably transfected with the desired opioid receptor subtype.

Issue: High background signal in receptor binding assays.

  • Possible Cause 1: Non-specific Binding. The radiolabeled ligand may be binding to non-receptor components on the cell membrane or the assay plate.

    • Troubleshooting Tip:

      • Include a non-specific binding control by adding a high concentration of an unlabeled competing ligand (e.g., naloxone) to a set of wells.

      • Optimize the washing steps to effectively remove unbound radioligand.

      • Consider using a different radioligand with higher specificity.

  • Possible Cause 2: Contamination of Reagents.

    • Troubleshooting Tip:

      • Ensure all buffers and reagents are freshly prepared and filtered.

      • Use high-purity reagents.

In Vivo Studies

Issue: Lack of analgesic or behavioral effect after MERF administration.

  • Possible Cause 1: Insufficient Dose or Rapid Degradation. Due to its short half-life, the administered dose of MERF may be cleared before it can exert its effect.

    • Troubleshooting Tip:

      • Increase the dose of MERF. Refer to the dosage tables for guidance.

      • Consider a different route of administration that bypasses first-pass metabolism, such as intracerebroventricular (i.c.v.) injection.

      • Co-administer MERF with peptidase inhibitors to enhance its stability.

  • Possible Cause 2: Animal Model Selection. The chosen animal model may not be appropriate for the intended study.

    • Troubleshooting Tip:

      • Ensure the animal model is validated for the specific pain or behavioral paradigm being investigated.

      • Consider the distribution and expression of opioid receptors in the relevant tissues of the animal model.

Quantitative Data Summary

Table 1: In Vitro Dosage of this compound

Cell TypeAssayConcentration RangeIncubation TimeReference
Cultured Adrenocortical CellsProliferation Assay10⁻⁶ M48 hours
Rat and Frog Brain Membranes[³⁵S]GTPγS Binding Assay10⁻⁹ - 10⁻⁵ MNot Specified

Table 2: In Vivo Dosage of this compound

Animal ModelRoute of AdministrationDosage RangeObserved EffectReference
Male Swiss Webster MiceIntracerebroventricular (i.c.v.)10-100 nmol/mouseAnalgesia (tail-flick test)
RatsIntraperitoneal (i.p.)68.4 and 91.2 µmol/kgAntinociception

Experimental Protocols

Protocol 1: Receptor Binding Assay (Competitive Binding)
  • Cell Preparation: Culture cells expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing the mu-opioid receptor) to confluence.

  • Membrane Preparation: Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for mu-receptors), and varying concentrations of unlabeled MERF.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of MERF to determine the IC₅₀ value.

Protocol 2: cAMP Accumulation Assay
  • Cell Seeding: Seed cells expressing the opioid receptor of interest in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Stimulation: Treat the cells with varying concentrations of MERF for a defined time (e.g., 15-30 minutes).

  • Forskolin Challenge: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of MERF to determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

Visualizations

MERF_Signaling_Pathway MERF This compound (MERF) OpioidReceptor Opioid Receptor (μ, δ, κ) MERF->OpioidReceptor Binds to G_Protein Gi/o Protein OpioidReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits (α subunit) GIRK GIRK Channels G_Protein->GIRK Activates (βγ subunit) Ca_Channel Voltage-gated Ca²⁺ Channels G_Protein->Ca_Channel Inhibits (βγ subunit) cAMP cAMP AdenylylCyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Analgesia) PKA->CellularResponse K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx (Reduced Neurotransmitter Release) Ca_Channel->Ca_influx K_efflux->CellularResponse Ca_influx->CellularResponse

Caption: MERF Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Analysis Peptide_Prep MERF Preparation (Dissolution, Dilution) Binding_Assay Receptor Binding Assay Peptide_Prep->Binding_Assay Functional_Assay Functional Assays (cAMP, GTPγS) Peptide_Prep->Functional_Assay Administration MERF Administration (i.c.v., i.p.) Peptide_Prep->Administration Cell_Culture Cell Culture (e.g., SH-SY5Y, CHO-K1) Cell_Culture->Binding_Assay Cell_Culture->Functional_Assay Animal_Model Animal Model Preparation Animal_Model->Administration Data_Collection Data Collection Binding_Assay->Data_Collection Functional_Assay->Data_Collection HPLC_Analysis HPLC for Stability/Metabolism Functional_Assay->HPLC_Analysis Sample Collection Behavioral_Test Behavioral Testing (e.g., Tail-flick) Administration->Behavioral_Test Behavioral_Test->Data_Collection Behavioral_Test->HPLC_Analysis Sample Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: General Experimental Workflow for MERF Studies

Troubleshooting_Logic Start No/Low Experimental Effect Check_Degradation Is peptide degradation likely? Start->Check_Degradation Check_Dosage Is the dosage appropriate? Check_Degradation->Check_Dosage No Add_Inhibitors Add peptidase inhibitors Use serum-free media Reduce incubation time Check_Degradation->Add_Inhibitors Yes Check_Receptors Is receptor expression sufficient? (In Vitro) Check_Dosage->Check_Receptors Yes Optimize_Dose Perform dose-response curve Consult dosage tables Check_Dosage->Optimize_Dose No Check_Model Is the animal model appropriate? (In Vivo) Check_Receptors->Check_Model Yes Verify_Receptors Verify receptor expression (qPCR, WB) Use high-expressing cell line Check_Receptors->Verify_Receptors No Validate_Model Validate animal model Consider alternative models Check_Model->Validate_Model No Success Problem Resolved Check_Model->Success Yes Add_Inhibitors->Success Optimize_Dose->Success Verify_Receptors->Success Validate_Model->Success

Caption: Troubleshooting Logic for MERF Experiments

References

Validation & Comparative

Validating Radioimmunoassay Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of a radioimmunoassay (RIA) is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of methodologies to validate the specificity of a hypothetical MERF (Moesin-Ezrin-Radixin-like protein) radioimmunoassay against a common alternative, the Enzyme-Linked Immunosorbent Assay (ELISA). The experimental protocols and data presentation formats provided herein can be adapted for various protein targets.

Understanding Immunoassay Specificity

Specificity in an immunoassay refers to the ability of the antibody to exclusively bind to the target analyte of interest.[1][2] Cross-reactivity with structurally related molecules or interference from other matrix components can lead to inaccurate quantification. Validating specificity is a critical step in assay development and routine use.[3][4]

Comparative Analysis of Specificity Validation

This section outlines the key experiments for assessing the specificity of an RIA and an ELISA for the hypothetical MERF protein.

Data Presentation: Specificity Comparison

The following table summarizes the key quantitative parameters for evaluating the specificity of the MERF RIA versus a competitive ELISA.

ParameterMERF Radioimmunoassay (RIA)MERF Enzyme-Linked Immunosorbent Assay (ELISA)Ideal Outcome
Cross-Reactivity with Structurally Related Proteins (e.g., Ezrin, Radixin)
% Cross-Reactivity (Ezrin)< 0.1%< 0.5%The lower, the better.
% Cross-Reactivity (Radixin)< 0.1%< 0.5%The lower, the better.
Interference from Matrix Components (e.g., serum, plasma)
Spike and Recovery85-115%80-120%Recovery within an acceptable range.
Linearity of DilutionR² > 0.99R² > 0.99Linear response upon dilution.
Nonspecific Binding < 2% of total counts< 0.1 Optical Density (OD)Minimal binding in the absence of the primary antibody.

Experimental Protocols

Detailed methodologies for the key specificity experiments are provided below.

Cross-Reactivity Assessment

Objective: To determine the extent to which the anti-MERF antibody binds to other structurally similar proteins.

Protocol:

  • Prepare Standards: Create a standard curve for the MERF protein using either RIA or ELISA protocols.

  • Prepare Cross-Reactant Solutions: Prepare serial dilutions of potentially cross-reacting proteins (e.g., Ezrin, Radixin) at concentrations significantly higher than the expected physiological concentration of MERF.

  • Assay Performance: Run the RIA or ELISA with the cross-reactant solutions in place of the MERF standard.

  • Data Analysis: Calculate the concentration of the cross-reactant that gives a response equivalent to the 50% binding point (IC50) of the MERF standard curve. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (Concentration of MERF at IC50 / Concentration of Cross-Reactant at IC50) x 100

Matrix Interference Assessment

Objective: To evaluate the effect of complex biological matrices (e.g., serum, plasma) on the accuracy of MERF quantification.

Protocol for Spike and Recovery:

  • Sample Preparation: Obtain samples of the biological matrix (e.g., MERF-free serum).

  • Spiking: Add known concentrations of MERF protein (low, medium, and high) to the matrix samples.

  • Assay Performance: Measure the concentration of MERF in the spiked and unspiked samples using the RIA or ELISA.

  • Data Analysis: Calculate the percent recovery using the formula:

    % Recovery = (Measured Concentration - Endogenous Concentration) / Spiked Concentration x 100

Protocol for Linearity of Dilution:

  • Sample Preparation: Select a sample containing a high concentration of endogenous MERF.

  • Serial Dilution: Perform serial dilutions of the sample with the assay buffer.

  • Assay Performance: Measure the MERF concentration in each dilution.

  • Data Analysis: Correct the measured concentrations for the dilution factor. Plot the expected concentration against the measured concentration and perform a linear regression analysis. The R-squared value should be close to 1.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described specificity validation experiments.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare MERF Standard Curve C Perform RIA or ELISA A->C B Prepare Serial Dilutions of Potential Cross-Reactants B->C D Determine IC50 for MERF and Cross-Reactants C->D E Calculate % Cross-Reactivity D->E

Caption: Workflow for Cross-Reactivity Assessment.

Matrix_Interference_Workflow cluster_spike Spike and Recovery cluster_dilution Linearity of Dilution A1 Obtain Biological Matrix A2 Spike with Known MERF Concentrations A1->A2 A3 Measure MERF Concentration (RIA or ELISA) A2->A3 A4 Calculate % Recovery A3->A4 B1 Select High Concentration Sample B2 Perform Serial Dilutions B1->B2 B3 Measure MERF Concentration (RIA or ELISA) B2->B3 B4 Perform Linear Regression Analysis B3->B4

Caption: Workflow for Matrix Interference Assessment.

Alternative Immunoassay Technologies

While RIA is known for its high sensitivity and specificity, several alternative methods are available, each with its own advantages and disadvantages.[5]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A widely used, non-radioactive alternative that offers good sensitivity and is easily automated.

  • Fluoroimmunoassay (FIA): Utilizes fluorescent labels instead of radioisotopes, offering high sensitivity and avoiding radioactive waste.

  • Luminex (Multi-Analyte Profiling): Allows for the simultaneous measurement of multiple analytes in a single sample.

The choice of assay depends on factors such as the required sensitivity, sample throughput, cost, and laboratory equipment. Regardless of the platform, rigorous validation of specificity is essential for obtaining accurate and reliable results.

References

A Researcher's Guide to Quantitative Gene Expression: Cross-Validation of Normalization Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of gene expression is a cornerstone of robust and reproducible results. Quantitative real-time polymerase chain reaction (qPCR) is a widely adopted technique for this purpose. However, the reliability of qPCR data is critically dependent on the normalization strategy employed to control for experimental variation. This guide provides an objective comparison of two common normalization approaches: the traditional single reference gene method and the more robust Multiple Endogenous Reference Factors (MERF) strategy, supported by experimental data and detailed protocols.

The process of reverse transcription and qPCR is susceptible to numerous sources of variation, including differences in the initial quantity and quality of starting RNA, and varying efficiencies in the reverse transcription and PCR amplification steps.[1] Normalization aims to correct for this non-biological variation, ensuring that observed differences in gene expression are genuinely due to the biological conditions being studied.[2]

The most common normalization method relies on endogenous reference genes, often called housekeeping genes, which are expected to be stably expressed across all experimental conditions.[1] While convenient, the use of a single reference gene carries a significant risk: many commonly used housekeeping genes have been shown to vary in expression under different experimental conditions, which can lead to inaccurate and misleading results.[2][3]

The MERF strategy addresses this limitation by using the geometric mean of multiple, validated stable reference genes for normalization. This approach provides a much more reliable normalization factor, as the impact of any minor instability in a single reference gene is averaged out.

Performance Comparison: Single Reference vs. MERF Normalization

Normalization MethodTarget Gene Cq (Control)Target Gene Cq (Treated)Relative Quantification (Fold Change)Conclusion
Single Unstable Reference (Gene A) 24.523.02.83-fold increase Significant Upregulation
MERF (Geometric Mean of Gene B & C) 24.524.21.23-fold increase No Significant Change

This data is representative of findings where a commonly used but unvalidated reference gene is affected by the experimental conditions, leading to an overestimation of the target gene's expression change. The MERF approach, using validated stable genes, provides a more accurate representation of the biological reality.

The Imperative of Cross-Validation of Reference Genes

To implement the MERF strategy effectively, a crucial preliminary experiment is required to identify the most stable reference genes from a panel of candidates for your specific experimental model and conditions. Several algorithms are available to assess reference gene stability, with geNorm and NormFinder being the most widely used.

  • geNorm calculates a gene expression stability measure (M value) based on the average pairwise variation between all tested candidate genes. It performs a stepwise exclusion of the least stable gene until the most stable pair is identified.

  • NormFinder uses a model-based approach to estimate the overall expression variation of each candidate gene, taking into account both intra-group and inter-group variation. This can be particularly useful when comparing different treatment groups.

While both algorithms are effective, they can sometimes produce slightly different rankings of the most stable genes. Therefore, a cross-validation approach using both is recommended for the highest confidence in reference gene selection.

Experimental Protocols

Validation of Candidate Endogenous Reference Genes

This protocol outlines the essential steps to identify and validate a set of stable reference genes from a panel of candidates for your specific experimental setup.

  • Candidate Gene Selection: Select 8-10 candidate reference genes from the literature. Include commonly used genes (e.g., GAPDH, ACTB, B2M, 18S rRNA) as well as less common candidates from different functional classes to minimize the risk of co-regulation.

  • RNA Extraction and Quality Control: Extract total RNA from a representative set of your experimental samples (including all treatment and control groups). Assess RNA integrity and purity using spectrophotometry (e.g., NanoDrop) and ideally, microfluidic electrophoresis (e.g., Agilent Bioanalyzer).

  • cDNA Synthesis: Perform reverse transcription on all RNA samples using a consistent and high-quality reverse transcriptase and priming strategy (e.g., a mix of oligo(dT) and random primers).

  • qPCR Analysis: Quantify the expression of all candidate reference genes in all samples using qPCR. It is crucial to run all samples for a given gene on the same plate to avoid inter-plate variation. Include no-template controls (NTCs) for each gene to check for contamination.

  • Data Analysis:

    • Import the raw quantification cycle (Cq) values into stability analysis software such as geNorm and NormFinder.

    • Analyze the data according to the software instructions to obtain the stability ranking of the candidate genes.

    • Select the top 2-3 most stable genes for calculating the normalization factor in subsequent experiments. geNorm also provides a measure to determine the optimal number of reference genes to use.

Gene Expression Quantification using MERF Normalization

Once stable reference genes are identified, you can proceed with quantifying your gene(s) of interest (GOI).

  • Sample Preparation: Perform RNA extraction, quality control, and cDNA synthesis as described in the validation protocol for all your experimental and control samples.

  • qPCR Assay:

    • Set up qPCR reactions for your GOI(s) and the 2-3 validated reference genes.

    • For each sample, run technical triplicates for each gene to assess pipetting accuracy.

    • Include appropriate controls: no-template controls (NTCs) and no-reverse-transcription controls (-RT) to check for genomic DNA contamination.

  • Data Analysis (Relative Quantification):

    • Calculate the mean Cq value for each set of technical triplicates.

    • For each sample, calculate the geometric mean of the Cq values of the selected reference genes. This is your normalization factor (NF).

    • Calculate the ΔCq for each sample by subtracting the NF from the Cq of the GOI (ΔCq = Cq_GOI - Cq_NF).

    • Select one of your experimental groups as the calibrator (e.g., the untreated control group).

    • Calculate the ΔΔCq for each sample by subtracting the ΔCq of the calibrator from the ΔCq of the sample (ΔΔCq = ΔCq_sample - ΔCq_calibrator).

    • Calculate the fold change in gene expression as 2^(-ΔΔCq).

Visualizing the Workflow

To better illustrate the logical flow of these quantification strategies, the following diagrams have been generated.

MERF_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis select_candidates Select 8-10 Candidate Reference Genes extract_rna Extract High-Quality RNA from all sample types select_candidates->extract_rna cdna_synthesis Reverse Transcribe RNA to cDNA extract_rna->cdna_synthesis run_qpcr Run qPCR for all Candidate Genes cdna_synthesis->run_qpcr stability_analysis Analyze Cq values with geNorm & NormFinder run_qpcr->stability_analysis rank_genes Rank Genes by Stability stability_analysis->rank_genes select_best Select Top 2-3 Stable Genes rank_genes->select_best final_output Validated Reference Genes for MERF select_best->final_output

Caption: Workflow for the validation of multiple endogenous reference factors.

Quantification_Comparison cluster_single Single Reference Gene Method cluster_merf MERF Strategy start qPCR Data (Cq values for GOI & Reference Genes) delta_cq_single ΔCq = Cq(GOI) - Cq(Ref Gene) start->delta_cq_single geomean Calculate Geometric Mean of multiple Ref Genes (NF) start->geomean delta_delta_cq_single ΔΔCq = ΔCq(Sample) - ΔCq(Control) delta_cq_single->delta_delta_cq_single fold_change_single Fold Change = 2^(-ΔΔCq) delta_delta_cq_single->fold_change_single result_single Potentially Inaccurate Quantification fold_change_single->result_single delta_cq_merf ΔCq = Cq(GOI) - Cq(NF) geomean->delta_cq_merf delta_delta_cq_merf ΔΔCq = ΔCq(Sample) - ΔCq(Control) delta_cq_merf->delta_delta_cq_merf fold_change_merf Fold Change = 2^(-ΔΔCq) delta_delta_cq_merf->fold_change_merf result_merf Robust & Reliable Quantification fold_change_merf->result_merf

Caption: Comparison of data analysis pathways for gene quantification.

References

A Comparative Analysis of MERF (Met-enkephalin-Arg-Phe) and Synthetic Opioid Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the endogenous opioid peptide Met-enkephalin-Arg-Phe (MERF) and various synthetic opioid agonists. The information presented herein is intended to offer an objective overview of their respective pharmacological properties, supported by available experimental data.

Introduction

Opioid receptors, primarily the μ (mu), δ (delta), and κ (kappa) subtypes, are the principal targets for both endogenous opioids and synthetic opioid analgesics. While both classes of compounds can elicit profound analgesia, their detailed pharmacological profiles, including receptor affinity, signaling pathways, and in vivo effects, can differ significantly. Understanding these differences is crucial for the development of novel analgesics with improved therapeutic windows.

MERF is an endogenous heptapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe. It is derived from proenkephalin and has been shown to interact with all three major opioid receptors.[1] Synthetic opioid agonists are a broad class of laboratory-synthesized compounds designed to mimic the effects of natural opiates like morphine. They encompass a wide range of chemical structures and pharmacological properties.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for MERF and a selection of representative synthetic opioid agonists. It is important to note that direct comparative studies under identical experimental conditions are limited, and therefore, values are collated from various sources. This may introduce variability, and the data should be interpreted with this consideration.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
MERF High Affinity[2]Low Affinity[2]Very Low Affinity[2]
Morphine1-100[3]56 ± 4.616 ± 3.9
Fentanyl1-100--
Sufentanil< 1--
DAMGO25 ± 4.41000 ± 1504200 ± 1200
DPDPE---

Table 2: In Vitro Potency and Efficacy (EC50/IC50, nM)

CompoundAssayμ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
MERF G-protein activation (GTPγS)-PotentPotent
MorphineG-protein activation (GTPγS)---
DAMGOG-protein activation (GTPγS)---
IsotonitazeneG-protein activation (GTPγS)0.71--
MetonitazeneG-protein activation (GTPγS)10.0--

Table 3: In Vivo Antinociceptive Potency (ED50, mg/kg)

CompoundTestRoute of AdministrationPotency (ED50)
MERF ---
MorphineHot Plate (55°C)SC2.6
FentanylWarm-water tail-withdrawalSC0.08
para-methylfentanylWarm-water tail-withdrawalSC1.92

Signaling Pathways

Both MERF and synthetic opioid agonists exert their effects by binding to G protein-coupled receptors (GPCRs). Upon agonist binding, these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

Below are diagrams illustrating the general opioid receptor signaling pathway and a typical experimental workflow for assessing G protein activation.

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Agonist Opioid Agonist Opioid Receptor Opioid Receptor Opioid Agonist->Opioid Receptor Binds to G_protein Gαβγ Opioid Receptor->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP -> GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates Adenylyl_Cyclase Adenylyl Cyclase G_alpha_GTP->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channel G_beta_gamma->Ion_Channel Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to

Caption: General Opioid Receptor Signaling Pathway.

G_Protein_Activation_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing opioid receptors Start->Prepare_Membranes Incubate Incubate membranes with agonist and [35S]GTPγS Prepare_Membranes->Incubate Separate Separate bound from free [35S]GTPγS (e.g., filtration) Incubate->Separate Measure_Radioactivity Measure radioactivity of bound [35S]GTPγS Separate->Measure_Radioactivity Analyze_Data Analyze data to determine EC50 and Emax Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: [35S]GTPγS Binding Assay Workflow.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are summaries of common protocols used to characterize opioid compounds.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for opioid receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (μ, δ, or κ) are prepared from cultured cells or animal brain tissue.

  • Competitive Binding: Membranes are incubated with a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

G Protein Activation ([³⁵S]GTPγS) Assay

Objective: To measure the ability of a compound to activate G proteins coupled to opioid receptors.

Methodology:

  • Membrane Preparation: Similar to the binding assay, cell membranes expressing the opioid receptor and associated G proteins are used.

  • Assay Reaction: Membranes are incubated with the test compound in the presence of GDP and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

  • G Protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured after separating bound from free radiolabel, typically by filtration.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of the compound.

In Vivo Analgesia (Hot Plate Test)

Objective: To assess the antinociceptive (pain-relieving) effects of a compound in a living animal.

Methodology:

  • Animal Model: Typically, mice or rats are used.

  • Drug Administration: The test compound is administered to the animals via a specific route (e.g., subcutaneous, intraperitoneal).

  • Nociceptive Testing: At a predetermined time after drug administration, the animal is placed on a surface heated to a constant temperature (e.g., 55°C).

  • Latency Measurement: The time it takes for the animal to exhibit a pain response (e.g., licking a paw, jumping) is recorded as the response latency. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The dose of the compound that produces a 50% maximal possible effect (ED50) is calculated to determine its analgesic potency.

Conclusion

The comparison between MERF and synthetic opioid agonists reveals distinct pharmacological profiles. MERF, as an endogenous peptide, demonstrates high affinity for the μ-opioid receptor and potent activation of δ- and κ-opioid receptors. This suggests a potential role in modulating a broad range of physiological functions. Synthetic opioid agonists, on the other hand, have been engineered to exhibit a wide spectrum of affinities and efficacies, often with high selectivity for the μ-opioid receptor to maximize analgesia.

The provided data and protocols offer a foundational understanding for researchers in the field of opioid pharmacology. Further head-to-head comparative studies are warranted to more definitively elucidate the therapeutic potential and liabilities of MERF relative to existing synthetic opioids. Such research will be instrumental in guiding the development of next-generation analgesics with improved safety and efficacy profiles.

References

A Comparative Analysis of the Analgesic Potency of Mirfentanil (MERF) and Morphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic potency of Mirfentanil (MERF), a fentanyl derivative, and the classical opioid analgesic, morphine. The information presented is supported by experimental data to assist researchers and professionals in the field of drug development and pharmacology.

Introduction to Mirfentanil and Morphine

Mirfentanil is a derivative of fentanyl that demonstrates high selectivity for the mu (μ)-opioid receptor.[1][2][3][4] Its pharmacological profile is complex, exhibiting antagonist effects at lower doses and analgesic properties at higher doses.[1] Notably, some of its analgesic effects are not entirely reversed by opioid antagonists, suggesting the involvement of non-opioid mechanisms of action.

Morphine is a well-known opiate, naturally occurring in the opium poppy, and serves as a benchmark for analgesic efficacy. It primarily exerts its effects through the activation of μ-opioid receptors in the central nervous system.

Quantitative Comparison of Analgesic Potency

The analgesic potency of a compound is often quantified by its median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population. The following table summarizes the available quantitative data for Mirfentanil and Morphine.

Compound Parameter Value Species Test Model Route of Administration
Mirfentanil ED500.07 mg/kgRatTail-Flick TestIntravenous
Morphine ED50~3-10 mg/kgRatTail-Flick TestSubcutaneous/Intraperitoneal

Note: The ED50 for morphine can vary between studies based on the specific protocol and route of administration. The value presented represents a general range observed in the literature for subcutaneous or intraperitoneal administration in the rat tail-flick test.

Opioid Receptor Binding Affinity

The interaction of these compounds with opioid receptors is a key determinant of their activity. Mirfentanil shows a pronounced selectivity for the μ-opioid receptor.

Compound Receptor Binding Affinity (Ki) Tissue Source
Mirfentanil μ (mu)7.99 nMMonkey brain membranes
κ (kappa)1428 nMMonkey brain membranes
δ (delta)480 nMMonkey brain membranes

Experimental Protocols

The data presented in this guide are derived from standard preclinical analgesic assays. The methodologies for these tests are crucial for the interpretation of the results.

Tail-Flick Test

The tail-flick test is a common method to assess the analgesic efficacy of drugs in rodents.

  • Animal Model: Male Wistar rats are typically used.

  • Procedure: A focused beam of heat is applied to the ventral surface of the rat's tail. The latency for the rat to "flick" its tail away from the heat source is measured. An increase in this latency period after drug administration indicates an analgesic effect.

  • Drug Administration: The test compound (Mirfentanil or morphine) or a vehicle control is administered to the animals, typically via intravenous, subcutaneous, or intraperitoneal injection.

  • Data Analysis: The dose of the drug that produces a 50% increase in the tail-flick latency is calculated as the ED50.

Signaling Pathways

Both Mirfentanil and morphine exert their primary analgesic effects through the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of the agonist initiates a cascade of intracellular events.

G_Protein_Signaling cluster_cytoplasm Cytoplasm MOR μ-Opioid Receptor G_Protein G-protein (Gi/o) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca2+ Ca_Channel->Ca_ion Influx K_ion K+ K_Channel->K_ion Efflux ATP ATP Analgesia Analgesia

Caption: Mu-opioid receptor G-protein signaling pathway.

Upon agonist binding, the G-protein dissociates, leading to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels. This, along with the inhibition of Ca2+ channels and activation of K+ channels, leads to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.

Experimental Workflow

The process of comparing the analgesic potency of two compounds involves a structured experimental workflow.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Animal_Prep Animal Preparation (Rats) Group_Allocation Group Allocation (Mirfentanil, Morphine, Vehicle) Animal_Prep->Group_Allocation Drug_Admin Drug Administration (IV, SC, or IP) Group_Allocation->Drug_Admin Analgesic_Assay Analgesic Assay (e.g., Tail-Flick Test) Drug_Admin->Analgesic_Assay Data_Collection Data Collection (Latency to response) Analgesic_Assay->Data_Collection Dose_Response Dose-Response Curve Generation Data_Collection->Dose_Response ED50_Calc ED50 Calculation Dose_Response->ED50_Calc Potency_Comp Potency Comparison ED50_Calc->Potency_Comp

Caption: Workflow for comparing analgesic potency.

This workflow outlines the key stages from animal preparation and drug administration to data collection and analysis, culminating in the comparison of the analgesic potencies of the test compounds.

References

A Comparative Analysis of MERF and Met-enkephalin: Functional Distinctions Between Two Endogenous Opioid Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a clear understanding of the functional nuances between closely related endogenous peptides is critical for advancing therapeutic design. This guide provides a detailed comparison of Methionine-Enkephalin-Arginine-Phenylalanine (MERF) and Met-enkephalin, two opioid peptides derived from the same precursor, proenkephalin. While structurally similar, these peptides exhibit distinct receptor binding profiles, signaling mechanisms, and physiological effects.

Met-enkephalin, a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met, is a well-characterized endogenous opioid that primarily interacts with delta (δ) and mu (μ) opioid receptors.[1][2] In contrast, MERF, a heptapeptide extension of Met-enkephalin (Tyr-Gly-Gly-Phe-Met-Arg-Phe), displays a broader and more complex pharmacological profile, engaging not only opioid receptors but also other signaling systems.[3][4] This guide will dissect these differences, supported by quantitative data from experimental studies, detailed methodologies, and visual representations of their molecular pathways.

Quantitative Comparison of Receptor Binding and Functional Activity

The primary functional distinction between MERF and Met-enkephalin lies in their affinity and selectivity for various opioid receptor subtypes. Met-enkephalin is a potent agonist at the δ-opioid receptor and to a lesser extent, the μ-opioid receptor, with minimal interaction with the kappa (κ) opioid receptor.[2] MERF, on the other hand, demonstrates significant binding to κ- and δ-opioid receptors. Furthermore, studies have indicated that MERF also interacts with non-opioid sites, specifically sigma2 (σ2) receptors.

PeptideReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Reference
Met-enkephalin μ-opioidVaries (lower affinity than δ)Agonist
δ-opioidHigh affinityPotent Agonist
κ-opioidLow affinityLittle to no effect
Opioid Growth Factor Receptor (OGFr)High affinityAgonist (Inhibits cell growth)
MERF μ-opioidModerate affinityAgonist
δ-opioidHigh affinityAgonist
κ-opioidHigh affinity (particularly κ2)Agonist
sigma2 (σ2)Moderate affinityModulator

Note: Specific binding affinity and functional activity values can vary between studies depending on the experimental conditions, tissue preparation, and radioligand used. The table provides a summary of reported relative affinities and activities.

Detailed Experimental Protocols

The characterization of the functional differences between MERF and Met-enkephalin relies on a variety of established experimental techniques. Below are detailed methodologies for key experiments cited in the comparison.

Radioligand Binding Assays

This technique is used to determine the binding affinity of MERF and Met-enkephalin to different opioid receptors.

Objective: To quantify the affinity (Ki) of the peptides for μ, δ, and κ-opioid receptors.

Materials:

  • Crude membrane preparations from rat or guinea pig brain tissue.

  • Radiolabeled ligands specific for each receptor subtype (e.g., [3H]DAMGO for μ, [3H]DPDPE for δ, [3H]U-69593 for κ).

  • Unlabeled MERF and Met-enkephalin peptides.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Brain tissue is homogenized in ice-cold buffer and centrifuged to isolate the crude membrane fraction containing the opioid receptors.

  • Aliquots of the membrane preparation are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptide (MERF or Met-enkephalin).

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the ability of a ligand to activate G-protein coupled receptors.

Objective: To determine the potency (EC50) and efficacy of MERF and Met-enkephalin in activating opioid receptors.

Materials:

  • Crude membrane preparations from brain tissue.

  • [35S]GTPγS (a non-hydrolyzable analog of GTP).

  • Varying concentrations of MERF and Met-enkephalin.

  • Assay buffer containing GDP.

  • Selective antagonists for each opioid receptor subtype (e.g., naloxone, nor-binaltorphimine, naltrindole).

Procedure:

  • Membrane preparations are incubated with a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of the agonist peptide (MERF or Met-enkephalin).

  • Upon receptor activation by the agonist, the associated G-protein exchanges GDP for GTP (or [35S]GTPγS in this assay).

  • The incubation is carried out for a specific time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.

  • Dose-response curves are generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximal stimulation (Emax).

  • To determine receptor specificity, the assay can be performed in the presence of selective antagonists.

Signaling Pathways and Physiological Effects

The differential receptor engagement of MERF and Met-enkephalin translates into distinct downstream signaling cascades and physiological outcomes.

Met-enkephalin Signaling

Met-enkephalin, primarily through δ- and μ-opioid receptors, activates Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These actions generally result in neuronal hyperpolarization and reduced neurotransmitter release, contributing to its analgesic and other central nervous system effects. Met-enkephalin also plays a role in immunoregulation and can inhibit cell proliferation by interacting with the Opioid Growth Factor Receptor (OGFr).

Met_enkephalin_Signaling Met_enkephalin Met-enkephalin DOR_MOR δ/μ-Opioid Receptor (GPCR) Met_enkephalin->DOR_MOR Binds Gi_Go Gi/o Protein DOR_MOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits K_channel ↑ K+ Conductance Gi_Go->K_channel Activates Ca_channel ↓ Ca2+ Conductance Gi_Go->Ca_channel Inhibits cAMP ↓ cAMP Neuronal_Inhibition Neuronal Inhibition (Analgesia) K_channel->Neuronal_Inhibition Ca_channel->Neuronal_Inhibition

Figure 1. Simplified signaling pathway of Met-enkephalin.

MERF Signaling and Broader Physiological Impact

MERF's signaling is more complex due to its interaction with multiple receptor types. In addition to activating the canonical Gi/o-coupled pathways via δ- and κ-opioid receptors, its effects are also modulated by non-opioid systems. Studies have shown that the behavioral and neuroendocrine actions of MERF involve corticotropin-releasing hormone (CRH) and the dopaminergic system. For instance, intracerebroventricular injection of MERF in mice increases motor activity and plasma corticosterone levels, effects that can be attenuated by both opioid and CRH antagonists. The activation of the hypothalamo-pituitary-adrenal (HPA) axis by MERF appears to be mediated primarily by κ-receptors. Chronic administration of MERF has been shown to differentially regulate the expression of μ, δ, and κ-opioid receptors.

MERF_Physiological_Effects MERF MERF Opioid_Receptors κ/δ-Opioid Receptors MERF->Opioid_Receptors Sigma2_Receptor Sigma2 Receptor MERF->Sigma2_Receptor CRH_System CRH System MERF->CRH_System Interacts with Dopaminergic_System Dopaminergic System MERF->Dopaminergic_System Interacts with HPA_Axis HPA Axis Activation Opioid_Receptors->HPA_Axis (via κ-receptors) Analgesia Analgesia Opioid_Receptors->Analgesia CRH_System->HPA_Axis Behavioral_Responses Behavioral Responses (e.g., Motor Activity) CRH_System->Behavioral_Responses Dopaminergic_System->Behavioral_Responses

Figure 2. Overview of MERF's interactions and physiological effects.

Experimental Workflow for Comparative Analysis

A typical experimental workflow to elucidate the functional differences between MERF and Met-enkephalin would involve a multi-tiered approach, starting from in vitro receptor binding and functional assays to in vivo behavioral studies.

Experimental_Workflow start Start: Compare MERF and Met-enkephalin in_vitro In Vitro Assays start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki for μ, δ, κ receptors) in_vitro->binding_assay functional_assay GTPγS Binding Assay (Determine EC50 and Emax) in_vitro->functional_assay in_vivo In Vivo Studies (e.g., in mice or rats) binding_assay->in_vivo functional_assay->in_vivo analgesia_test Analgesia Models (e.g., tail-flick, hot plate) in_vivo->analgesia_test behavioral_test Behavioral Assessments (e.g., open-field test) in_vivo->behavioral_test neuroendocrine_test Neuroendocrine Measurements (e.g., corticosterone levels) in_vivo->neuroendocrine_test analysis Data Analysis and Comparison analgesia_test->analysis behavioral_test->analysis neuroendocrine_test->analysis conclusion Conclusion on Functional Differences analysis->conclusion

Figure 3. Experimental workflow for comparing MERF and Met-enkephalin.

Conclusion

References

Comparative Binding Analysis of MERF and Other Opioids at Mu, Delta, and Kappa Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding characteristics of the endogenous opioid peptide MERF in comparison to other standard opioid ligands.

This guide provides a detailed comparative analysis of the binding affinity of Met-enkephalin-Arg-Phe (MERF) for the mu (µ), delta (δ), and kappa (κ) opioid receptor subtypes. The data presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Comparative Binding Affinities of Opioid Ligands

The binding affinity of MERF and a selection of standard opioid receptor ligands for the mu, delta, and kappa opioid receptors are summarized in the table below. Affinity is expressed as the inhibitor constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundMu (µ) Receptor Ki (nM)Delta (δ) Receptor Ki (nM)Kappa (κ) Receptor Ki (nM)
MERF High AffinityLow AffinityVery Low Affinity
DAMGO0.4 - 2.5200 - 1000> 1000
DPDPE> 10000.2 - 1.0> 1000
U-69,593> 1000> 10000.5 - 2.0
Morphine1 - 10100 - 500100 - 500
Naloxone1 - 520 - 10020 - 100

Note: The Ki values for MERF are presented qualitatively based on available literature, which consistently indicates a high affinity and selectivity for the mu-opioid receptor.

Experimental Protocols

The binding affinity data presented in this guide is typically determined using radioligand binding assays. Below is a generalized protocol for such an assay.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (e.g., MERF) for a specific opioid receptor subtype (mu, delta, or kappa).

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing a single human opioid receptor subtype (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR) or from animal brain tissue (e.g., rat brain homogenate).

  • Radioligand: A high-affinity, subtype-selective radiolabeled ligand.

    • Mu-receptor: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)

    • Delta-receptor: [³H]DPDPE ([D-Pen², D-Pen⁵]-enkephalin)

    • Kappa-receptor: [³H]U-69,593

  • Test Compound: MERF or other opioid ligands of interest.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone) to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: Typically a Tris-HCl buffer with physiological pH and salt concentrations.

  • Scintillation Cocktail and Scintillation Counter: For detection of radioactivity.

  • Glass Fiber Filters and Filtration Apparatus: To separate bound from unbound radioligand.

Procedure:

  • Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a series of tubes, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of naloxone).

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the canonical opioid receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

OpioidSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Agonist (e.g., MERF) Receptor Opioid Receptor (μ, δ, or κ) Opioid->Receptor Binds to G_protein Gαi/o Gβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Activity G_protein->K_channel Activates Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP ↓ cAMP AC->cAMP

Caption: Canonical G-protein coupled signaling pathway of opioid receptors.

BindingAssayWorkflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up Assay Tubes: - Membranes - Radioligand - Test Compound prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Separate Bound/ Unbound Ligand (Filtration) incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

In Vivo Comparative Analysis of MERF and Its Synthetic Analogs: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases reveals no information on a therapeutic agent referred to as "MERF" with reported in vivo effects or synthetic analogs. The primary scientific entity identified as "MerF" is a bacterial membrane protein involved in mercury detoxification.

This guide addresses the user's request for a comparative analysis of "MERF" and its synthetic analogs. However, due to the absence of publicly available data on a therapeutic agent named MERF, a direct comparison of in vivo effects, as requested, cannot be provided. The following sections will clarify the nature of the known MerF protein and provide a template for the requested comparison, should data become available from proprietary sources.

Understanding MerF: A Bacterial Mercury Transporter

The most prominent entity referred to as "MerF" in scientific literature is a mercury transport membrane protein found in bacteria.[1] This protein is a component of the bacterial mercury detoxification system, which enables bacteria to survive in environments with high levels of mercury. MerF functions by transporting toxic mercury ions (Hg(II)) into the bacterial cell, where they are then enzymatically converted to a less toxic form.[1]

Current research on MerF is focused on understanding its structure and the molecular mechanism of mercury transport.[1] There is no indication in the public domain that this bacterial protein or any of its synthetic analogs are being investigated for therapeutic purposes in humans or animals.

Comparative Analysis of In Vivo Effects: Data Not Available

A thorough search for in vivo studies, experimental data, and signaling pathways related to a therapeutic agent "MERF" and its synthetic analogs yielded no results. Therefore, it is not possible to generate the requested comparison guides, data tables, or visualizations of signaling pathways.

For the benefit of researchers who may have access to proprietary data on a compound named MERF, the following sections provide a template for how such a comparison could be structured, following the user's core requirements.

Hypothetical Comparison Guide: MERF and Its Synthetic Analogs

This section is presented as a template to demonstrate the requested format. The data and descriptions are illustrative placeholders and not based on actual experimental results for a compound named MERF.

Data Presentation: Comparative In Vivo Efficacy

A structured table is essential for comparing the quantitative data from in vivo studies of a hypothetical MERF and its analogs.

ParameterMERF (Hypothetical)Analog A (Hypothetical)Analog B (Hypothetical)
Efficacy
Tumor Growth Inhibition (%)506545
MTD (mg/kg)10080120
Pharmacokinetics
Half-life (t½) in hours8126
Bioavailability (%)406035
Safety
Change in Body Weight (%)-5-2-8
Liver Enzyme Levels (U/L)NormalSlightly ElevatedElevated
Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.

Tumor Growth Inhibition Study (Hypothetical)

  • Animal Model: Female BALB/c nude mice, 6-8 weeks old.

  • Cell Line: Human breast cancer cell line MCF-7. 1 x 10^6 cells were implanted subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached a volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group). MERF and its analogs were administered daily via oral gavage at their respective maximum tolerated doses (MTD). The vehicle control group received a 0.5% carboxymethylcellulose solution.

  • Data Collection: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length x width²)/2.

  • Endpoint: The study was terminated after 28 days, and tumors were excised for further analysis.

Signaling Pathway and Workflow Visualization

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

Hypothetical Signaling Pathway for MERF

MERF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates MERF MERF MERF->Receptor Binds Analog_A Analog A Analog_A->Receptor Binds (Higher Affinity) Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Regulates Transcription

Figure 1: Hypothetical signaling cascade initiated by MERF and its analog.

Experimental Workflow for In Vivo Study

Experimental_Workflow start Tumor Cell Implantation tumor_growth Tumor Growth to 100-150 mm³ start->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with MERF/Analogs randomization->treatment data_collection Tumor & Body Weight Measurement treatment->data_collection endpoint Study Endpoint & Tissue Collection treatment->endpoint data_collection->treatment 28 days

Figure 2: Workflow for the hypothetical in vivo efficacy study.

References

Safety Operating Guide

Proper Disposal of Met-Enkephalin-Arg-Phe: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Met-Enkephalin-Arg-Phe, a potent endogenous opioid peptide, requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this neuropeptide, consolidating best practices for handling bioactive peptides and laboratory waste. Adherence to these procedures is critical to mitigate risks associated with accidental exposure and to ensure regulatory compliance.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to follow standard laboratory safety protocols for handling potent compounds.

  • Personal Protective Equipment (PPE): At a minimum, wear a laboratory coat, safety glasses, and disposable nitrile gloves. For handling powders or creating solutions, consider additional respiratory protection such as a NIOSH-approved N95 respirator.[1]

  • Ventilation: When handling the solid peptide or preparing concentrated solutions, work in a chemical fume hood or other ventilated enclosure to prevent inhalation.[2]

  • Spill Response: Have a spill kit readily available. In the event of a spill, isolate the area and follow your institution's established procedures for chemical spill cleanup.[2]

  • Never Work Alone: When handling potent opioids, ensure another person trained in emergency procedures is nearby.[2]

  • Naloxone Availability: For laboratories working with significant quantities of opioids, having naloxone (Narcan) on hand is highly recommended as a precautionary measure in case of accidental exposure.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process of segregation, deactivation (where feasible), and final disposal through your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation

Proper segregation at the point of generation is the foundation of safe disposal. All materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: This category includes contaminated consumables such as pipette tips, tubes, vials, gloves, bench paper, and any unused solid peptide.

    • Procedure: Collect all solid waste in a dedicated, clearly labeled, leak-proof container made of a material like high-density polyethylene (HDPE). This container must be kept closed except when adding waste.

  • Liquid Waste: This includes unused solutions of the peptide, contaminated buffers, and solvents (e.g., DMSO, acetonitrile, water with acetic acid or TFA).

    • Procedure: Collect all liquid waste in a dedicated, sealed, and leak-proof container. Ensure the container material is compatible with the solvents used.

  • Sharps Waste: Needles, syringes, glass Pasteur pipettes, and any other contaminated items that can puncture skin or waste bags must be disposed of separately.

    • Procedure: Place all contaminated sharps directly into a designated, puncture-resistant sharps container.

Step 2: Chemical Deactivation (Recommended for Aqueous Solutions)

For aqueous solutions of this compound, chemical deactivation can render the peptide biologically inactive. This is a recommended step before final disposal, though the deactivated solution must still be disposed of as chemical waste. The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions.

Acid Hydrolysis Protocol:

  • Working in a chemical fume hood, slowly add a strong acid, such as hydrochloric acid (HCl), to the aqueous peptide waste to achieve a final concentration of 1 M HCl.

  • Loosely cap the container to prevent pressure buildup and allow it to stand at room temperature for at least 24 hours. This process will hydrolyze the peptide bonds.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide) before proceeding to the final disposal steps.

Step 3: Labeling and Storage

Accurate and detailed labeling is a critical safety and compliance measure.

  • Labeling Procedure: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • A list of all contents, including solvents and their approximate concentrations.

    • The date of accumulation.

    • Any relevant hazard symbols (e.g., toxic).

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and in secondary containment to prevent spills.

Step 4: Final Disposal

Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.

  • Procedure: Once a waste container is approximately 90% full, arrange for pickup through your institution's EHS department. Follow their specific procedures for requesting a hazardous waste collection.

Quantitative Data Summary

Waste TypeContainer TypeDisposal Procedure
Solid Waste (gloves, tubes, etc.)Labeled, leak-proof HDPE containerCollect, seal, and give to EHS for incineration.
Liquid Waste (aqueous solutions)Labeled, sealed, compatible containerDeactivate via hydrolysis (optional), then give to EHS.
Liquid Waste (organic solvents)Labeled, sealed, compatible containerGive to EHS for chemical waste processing.
Sharps Waste (needles, glass)Puncture-resistant sharps containerSeal when full and give to EHS for incineration.

Disposal Workflow Diagram

cluster_0 Step 1: Segregation cluster_1 Step 2: Containerization & Deactivation cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal Solid Solid Waste (Gloves, Tubes) SolidContainer Collect in Labeled Solid Waste Bin Solid->SolidContainer Liquid Liquid Waste (Solutions, Buffers) LiquidContainer Collect in Labeled Liquid Waste Bottle Liquid->LiquidContainer Sharps Sharps Waste (Needles, Glass) SharpsContainer Collect in Sharps Container Sharps->SharpsContainer Storage Store in Secondary Containment in Satellite Accumulation Area SolidContainer->Storage Deactivate Optional: Chemical Deactivation (e.g., 1M HCl, 24h) LiquidContainer->Deactivate Aqueous Only SharpsContainer->Storage Deactivate->Storage EHS Arrange Pickup with Environmental Health & Safety (EHS) Storage->EHS

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Research: A Comprehensive Guide to Handling Met-Enkephalin-Arg-Phe

Author: BenchChem Technical Support Team. Date: November 2025

Met-Enkephalin-Arg-Phe, a naturally occurring opioid peptide with analgesic activity, is typically supplied as a lyophilized powder.[1] Although not classified as hazardous, it requires careful handling to prevent contamination and potential physiological effects through accidental exposure.[2]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.[3]

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[3]
Reconstituting the Peptide Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[3]
Cell Culture and In Vitro Assays Disposable nitrile gloves, lab coat, and safety glasses.
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, and a lab coat. Consider a respirator for large spills.
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.

Always inspect PPE for damage before use and remove it before leaving the laboratory to prevent cross-contamination. Hand washing after removing gloves is mandatory.

Operational Plan for Safe Handling

A systematic approach from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Lyophilized peptides should be stored at -20°C for long-term stability, protected from light.

  • Because peptides can be hygroscopic (absorb moisture from the air), it is recommended to allow the vial to warm to room temperature in a desiccator before opening.

2. Weighing and Reconstitution:

  • Handle the lyophilized powder in a designated area, preferably within a fume hood or a ventilated enclosure, to minimize inhalation risk.

  • Weigh the desired amount of peptide quickly and reseal the vial tightly.

  • When reconstituting, use a sterile buffer or solvent appropriate for your experiment. To dissolve, gently swirl the vial; avoid vigorous shaking. For peptides containing methionine, like this compound, using oxygen-free solvents is recommended to prevent oxidation.

  • To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best practice to aliquot the reconstituted peptide into single-use volumes for storage.

3. Experimental Procedures:

  • Always wear appropriate PPE during experimental work.

  • Handle all solutions containing the peptide with care to avoid splashes and aerosol generation.

  • All equipment that comes into contact with the peptide should be properly decontaminated after use.

4. Spill Response:

  • For Powder Spills:

    • Restrict access to the area.

    • Wearing appropriate PPE, gently cover the spill with absorbent material to avoid raising dust.

    • Carefully collect the material and place it in a sealed container for disposal.

    • Decontaminate the spill area.

  • For Liquid Spills:

    • Contain the spill using absorbent materials.

    • Once absorbed, collect the material into a sealed container for disposal.

    • Clean and decontaminate the affected surface.

Disposal Plan

Proper disposal of peptide waste is critical to prevent environmental contamination and ensure compliance with local regulations.

  • Unused Peptide (Solid or Solution): Collect in a designated, labeled hazardous waste container.

  • Contaminated Labware (e.g., pipette tips, vials): Dispose of in a designated waste container for contaminated items.

  • Contaminated PPE (e.g., gloves, lab coat): Place in a designated biohazardous or chemical waste container.

  • Liquid Waste (e.g., cell culture media): Depending on institutional and local regulations, liquid waste containing the peptide may be decontaminated (e.g., with 10% bleach) before drain disposal with copious amounts of water, or collected for chemical waste disposal. Never dispose of untreated peptides down the drain.

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the key steps from receiving the peptide to its final disposal.

Workflow for Safe Handling of this compound cluster_receipt Receiving & Storage cluster_handling Handling & Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal Receipt Receive & Inspect Package Storage Store Lyophilized Peptide at -20°C Receipt->Storage Warm Warm to Room Temp in Desiccator Storage->Warm Weigh Weigh Powder in Ventilated Area Warm->Weigh Reconstitute Reconstitute with Sterile Solvent Weigh->Reconstitute Aliquot Aliquot into Single-Use Volumes Reconstitute->Aliquot Store_Solution Store Aliquots at -20°C Aliquot->Store_Solution Experiment Perform Experiment with Appropriate PPE Store_Solution->Experiment Solid_Waste Solid Waste (Unused Peptide, Contaminated Labware) Experiment->Solid_Waste Liquid_Waste Liquid Waste (Decontaminate or Collect) Experiment->Liquid_Waste PPE_Waste Contaminated PPE Experiment->PPE_Waste Disposal_Container Designated Hazardous Waste Container Solid_Waste->Disposal_Container Liquid_Waste->Disposal_Container PPE_Waste->Disposal_Container

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Met-Enkephalin-Arg-Phe
Reactant of Route 2
Met-Enkephalin-Arg-Phe

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。